molecular formula C26H26O12 B600310 methyl 3,5-di-O-caffeoyl quinate CAS No. 159934-13-1

methyl 3,5-di-O-caffeoyl quinate

Cat. No.: B600310
CAS No.: 159934-13-1
M. Wt: 530.48
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Description

Methyl 3,5-di-O-caffeoyl quinate is a naturally occurring dicaffeoylquinic acid derivative that presents significant interest for pharmacological research due to its multi-target mechanisms of action. Studies have identified its potent inhibitory effects on RANKL-induced osteoclast differentiation, positioning it as a promising candidate for investigating novel therapeutic strategies for bone resorption disorders like osteoporosis. It suppresses key signaling pathways, including p38, Akt, and ERK, and downregulates the master regulator of osteoclastogenesis, NFATc1 . In metabolic disease research, this compound has demonstrated high binding affinity to aldose reductase (AKR1B1), a key enzyme in the diabetic complications pathway, and showed anti-hyperlipidemic potential by modulating lipid metabolism . Furthermore, this compound exhibits robust antioxidant activity, functioning as a potent scavenger of free radicals like DPPH and inhibiting the Cu²⁺-mediated oxidation of low-density lipoprotein (LDL), which is a crucial process in the pathogenesis of atherosclerosis . Research also suggests it can induce cell cycle arrest and apoptosis in human colon cancer cells, indicating potential applications in oncology studies . This combination of bioactivities makes this compound a versatile compound for exploring therapeutic interventions in bone remodeling, metabolic syndromes, oxidative stress-related pathologies, and cancer. Key Research Applications: • Inhibition of osteoclast differentiation and bone resorption • Modulation of metabolic targets for diabetes and hyperlipidemia research • Investigation of antioxidant and potential anti-atherosclerotic mechanisms • Induction of apoptosis in cancer cell lines

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBNYMXKXIIGFX-IYVYCCGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Methyl 3,5-di-O-caffeoylquinate: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview for the successful isolation and purification of methyl 3,5-di-O-caffeoylquinate from natural sources. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for key methodological choices, ensuring a robust and reproducible workflow.

Introduction to Methyl 3,5-di-O-caffeoylquinate

Methyl 3,5-di-O-caffeoylquinate is a naturally occurring polyphenolic compound belonging to the caffeoylquinic acid family. It is the methyl ester of 3,5-di-O-caffeoylquinic acid, formed by the formal condensation of the carboxylic acid group of the parent compound with methanol.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[3][4][5][6] Its potential therapeutic applications make the development of efficient isolation protocols from natural sources a critical endeavor.

Chemical Structure:

  • IUPAC Name: trans-methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate[1]

  • Molecular Formula: C₂₆H₂₆O₁₂[3]

  • Molecular Weight: 530.5 g/mol [1]

Natural Sources and Preliminary Considerations

Methyl 3,5-di-O-caffeoylquinate has been identified in a variety of plant species, offering several potential sources for its isolation. The selection of the plant material is a crucial first step, as the concentration of the target compound can vary significantly between species and even different parts of the same plant.

Plant SpeciesFamilyPlant Part(s)
Artemisia ludovicianaAsteraceaeAerial parts
Artemisia vulgarisAsteraceaeFlowering tops
Suaeda glaucaAmaranthaceaeWhole plant
Dichrocephala bicolorAsteraceaeWhole plant
Erigeron annuusAsteraceaeFlowers
Ilex pubescensAquifoliaceaeLeaves
Ilex latifoliaAquifoliaceaeLeaves
Lonicera japonicaCaprifoliaceaeFlower buds

Note: While some sources list the presence of dicaffeoylquinic acids, the specific methyl ester may be present in smaller quantities or as a result of the extraction process itself.

Expert Insight: The choice of plant material should be guided by literature reports on the prevalence of the compound and the accessibility of the plant source. It is also important to consider that the use of methanol in the extraction process can potentially lead to the esterification of the parent carboxylic acid, forming the methyl ester as an artifact.[7] Therefore, careful analysis of the initial extract is necessary to distinguish between naturally occurring and process-induced methyl 3,5-di-O-caffeoylquinate.

A Step-by-Step Guide to Isolation and Purification

The isolation of methyl 3,5-di-O-caffeoylquinate follows a multi-step workflow common in natural product chemistry. This guide provides a detailed protocol, explaining the rationale behind each stage.

Part 1: Extraction of Crude Phenolic Compounds

The initial step involves the extraction of the target compound from the plant matrix. The choice of solvent is critical for maximizing the yield of phenolic compounds while minimizing the co-extraction of undesirable substances.

Protocol:

  • Sample Preparation:

    • Thoroughly dry the selected plant material to a constant weight to prevent enzymatic degradation and ensure accurate measurements.

    • Grind the dried material into a fine powder (particle size < 0.5 mm) to increase the surface area available for solvent penetration.[8]

  • Solvent Extraction:

    • Weigh the powdered plant material and transfer it to a suitable extraction vessel.

    • Add an appropriate solvent system. A common and effective choice for phenolic compounds is a mixture of methanol or ethanol and water (e.g., 70-80% alcohol).[8][9] For the targeted methyl ester, absolute methanol can also be a good starting point.[8] A solvent-to-solid ratio of 10:1 (v/w) is a typical starting point.[8]

    • Employ an efficient extraction technique:

      • Maceration: Stir the mixture at room temperature for 24-48 hours. This method is simple but may be less efficient than others.[8]

      • Ultrasonication: Place the mixture in an ultrasonic bath for 1-2 hours. The cavitation bubbles produced by ultrasound disrupt cell walls, enhancing solvent penetration and extraction efficiency.[8]

    • Separate the liquid extract from the solid plant residue by filtration or centrifugation.

    • Wash the residue with a smaller volume of the extraction solvent to maximize the recovery of the target compound.

    • Combine the liquid fractions and concentrate the crude extract using a rotary evaporator under reduced pressure. This step removes the organic solvent, leaving a concentrated aqueous extract.

Causality Behind Experimental Choices:

  • Solvent Selection: Methanol and ethanol are effective solvents for extracting a broad range of phenolic compounds due to their polarity.[9][10][11] The addition of water can enhance the extraction of more polar compounds and aid in the desorption of analytes from the plant matrix.[12] The choice between methanol and ethanol can depend on the specific plant matrix and the desired purity of the initial extract. Ethanol is generally considered a safer and more environmentally friendly option.[9]

  • Extraction Technique: Ultrasonication is often preferred over simple maceration as it significantly reduces extraction time and can increase the yield of target compounds by improving cell wall disruption.[8]

Part 2: Preliminary Purification by Liquid-Liquid Partitioning or Solid-Phase Extraction (SPE)

The crude extract contains a complex mixture of compounds. A preliminary purification step is essential to remove highly polar impurities like sugars and chlorophyll, as well as non-polar compounds, thereby enriching the fraction containing the desired caffeoylquinic acids.

Protocol (Liquid-Liquid Partitioning):

  • Resuspend the concentrated aqueous extract in water.

  • Perform sequential partitioning with solvents of increasing polarity. A typical sequence would be:

    • n-Hexane: To remove non-polar compounds like lipids and chlorophyll.

    • Ethyl Acetate: Caffeoylquinic acids and their esters will typically partition into this fraction.[4]

    • n-Butanol: To extract any remaining polar glycosides.

  • Collect the ethyl acetate fraction, which is expected to be enriched with methyl 3,5-di-O-caffeoylquinate.

  • Evaporate the solvent to dryness.

Protocol (Solid-Phase Extraction):

  • Cartridge Preparation: Use a C18 SPE cartridge of an appropriate size for the amount of crude extract. Condition the cartridge by passing methanol followed by deionized water through it.[8]

  • Sample Loading and Elution:

    • Dissolve the concentrated aqueous crude extract in a minimal amount of water or the initial SPE mobile phase.

    • Load the sample onto the conditioned C18 cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the fraction containing the dicaffeoylquinic acids with a suitable solvent, such as 80% methanol.[8]

  • Dry the eluted fraction using a rotary evaporator or by lyophilization.

Expert Insight: Both liquid-liquid partitioning and SPE are effective for preliminary purification. SPE is often faster and uses smaller volumes of organic solvents, making it a more environmentally friendly option. The choice between the two will depend on the scale of the isolation and the available laboratory equipment.

Part 3: Final Purification by Column Chromatography and Preparative HPLC

The final purification stage aims to isolate methyl 3,5-di-O-caffeoylquinate from other closely related compounds in the enriched fraction. This is typically achieved through a combination of column chromatography and preparative high-performance liquid chromatography (HPLC).

Protocol (Column Chromatography):

  • Stationary Phase Selection: Sephadex LH-20 is a common choice for the separation of phenolic compounds.[8] Silica gel or reversed-phase C18 material can also be used depending on the polarity of the compounds in the enriched fraction.[13][14]

  • Column Packing: Prepare a slurry of the chosen stationary phase in an appropriate solvent and carefully pack the column to avoid air bubbles.[13]

  • Sample Loading and Elution:

    • Dissolve the semi-purified extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

    • Elute the column with a suitable solvent system. For Sephadex LH-20, methanol is a common eluent.[8] For silica gel, a gradient of increasing polarity (e.g., chloroform-methanol) is often used. For C18, a reversed-phase gradient (e.g., water-acetonitrile or water-methanol) is employed.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing the target compound.

Protocol (Preparative HPLC):

For obtaining high-purity methyl 3,5-di-O-caffeoylquinate, a final preparative HPLC step is often necessary.[8]

  • System and Column: Utilize a preparative HPLC system equipped with a Diode Array Detector (DAD) and a fraction collector. A reversed-phase C18 column is a suitable choice.[8]

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase consists of Solvent A: Water with an acid modifier (e.g., 0.1% formic acid) and Solvent B: Acetonitrile or Methanol.[8] The acidic modifier helps to sharpen the peaks of phenolic compounds.

    • Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is typically used to effectively separate compounds with different polarities. For example, a gradient of 20% to 60% acetonitrile over 50 minutes has been reported for the separation of dicaffeoylquinic acids.[8]

    • Detection: Monitor the elution profile at a wavelength where caffeoyl derivatives show strong absorbance, typically around 325-330 nm.[8]

  • Fraction Collection and Analysis:

    • Dissolve the pooled fractions from column chromatography in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC column.

    • Collect the fraction corresponding to the retention time of methyl 3,5-di-O-caffeoylquinate.

    • Pool the collected fractions and evaporate the solvent to obtain the purified compound.

    • Assess the purity of the final product using an analytical HPLC system. A single, sharp peak is indicative of high purity.[8]

Self-Validating System: The combination of chromatographic techniques provides a self-validating system. The initial separation on a low-pressure column provides fractions that are then subjected to high-resolution separation by preparative HPLC. The purity of the final product is then confirmed by analytical HPLC, ensuring a high degree of confidence in the identity and purity of the isolated compound.

Visualization of the Isolation Workflow

The following diagram illustrates the comprehensive workflow for the isolation of methyl 3,5-di-O-caffeoylquinate from a natural source.

Isolation_Workflow cluster_start Plant Material cluster_extraction Crude Extraction cluster_prelim_purification Preliminary Purification cluster_final_purification Final Purification cluster_end Final Product start Select & Prepare Plant Material extraction Solvent Extraction (Methanol/Ethanol) start->extraction Grind & Dry purification Liquid-Liquid Partitioning or Solid-Phase Extraction (SPE) extraction->purification Concentrate column_chrom Column Chromatography (Sephadex LH-20 / C18) purification->column_chrom Enrich prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc Fractionate end Pure Methyl 3,5-di-O- caffeoylquinate prep_hplc->end Isolate

Caption: A generalized workflow for the isolation of methyl 3,5-di-O-caffeoylquinate.

Characterization of the Isolated Compound

Once purified, the identity and structure of the isolated compound must be confirmed using spectroscopic techniques.

TechniqueExpected Observations for Methyl 3,5-di-O-caffeoylquinate
¹H-NMR Characteristic signals for the caffeoyl moieties (aromatic protons and vinyl protons with large coupling constants for the trans configuration) and the quinic acid core. The presence of a singlet around 3.7 ppm corresponding to the methyl ester group.[4][15][16]
¹³C-NMR Resonances corresponding to the carbonyls of the ester groups, the carbons of the aromatic rings, the vinyl carbons, and the carbons of the quinic acid moiety.[15][16]
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the compound (e.g., [M-H]⁻ at m/z 529 in negative ion mode).[7] Fragmentation patterns can provide further structural information.
UV Spectroscopy A characteristic UV absorption maximum around 325-330 nm, typical for caffeoyl derivatives.[8]

Conclusion

The successful isolation of methyl 3,5-di-O-caffeoylquinate from natural sources is a meticulous process that requires a systematic and well-reasoned approach. This guide has provided a detailed, step-by-step methodology, from the initial selection of plant material to the final purification and characterization of the target compound. By understanding the principles behind each step, researchers can adapt and optimize this workflow for their specific needs, paving the way for further investigation into the promising biological activities of this valuable natural product.

References

  • BioCrick. 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1 | Phenylpropanoids. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Godi, S., et al. (2019). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 24(3), 493.
  • Aakash Institute. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ. Retrieved from [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. Retrieved from [Link]

  • Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Al-Khayri, J. M., et al. (2022). Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables. Molecules, 27(11), 3567.
  • Sultana, B., Anwar, F., & Ashraf, M. (2009). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Food Chemistry, 114(2), 529-535.
  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26.
  • Saafi, E. B., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 58(1), 1-13.
  • Wang, Y., & Liu, B. (2007). Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. Phytochemical Analysis, 18(5), 436-440.
  • Vlase, L., et al. (2022).
  • Li, Y., et al. (2019). Preparative isolation of caffeoylquinic acid isomers from Kuding tea by salt‐containing aqueous two‐phase extraction and purification by high‐speed countercurrent chromatography.
  • Clifford, M. N., et al. (2020). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Comprehensive Reviews in Food Science and Food Safety, 19(5), 2469-2519.
  • ResearchGate. Extraction and isolation procedure of caffeoylquinic acid derivatives from L. japonica flower buds. Retrieved from [Link]

  • Google Patents. (2021). CN113784629B - Method for preparing plant extract composition.
  • Google Patents. (2014). CN103570535A - Method for preparing caffeoylquinic acid.
  • Jaiswal, R., & Kuhnert, N. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3843-3900.
  • PubChem. Npc237314 | C26H26O12 | CID 10075681. Retrieved from [Link]

  • Heo, H. J., et al. (2010). Neuroprotective effect of 3, 5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Neuroscience, 169(3), 1039-1045.
  • Rajan, R., & Suganthi, A. (2017). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology, 10(12), 4333-4337.
  • University of Warwick. Principles in preparative HPLC. Retrieved from [Link]

  • Li, Y., et al. (2022). Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. International Journal of Molecular Sciences, 23(21), 13357.
  • D'Amelio, N., et al. (2015). NMR studies of hetero-association of caffeine with di-O-caffeoylquinic acid isomers in aqueous solution. Journal of biomolecular NMR, 61(3-4), 289-298.
  • ResearchGate. Development of pH-Adjusted NMR Methodology for Quantitation of Caffeoylquinic Acid Derivatives and Evaluation of their Antimalignant Pleural Mesothelioma Potential. Retrieved from [Link]

  • Chen, J. H., et al. (2011). Isolation, identification and determination of methyl caffeate, ethyl caffeate and other phenolic compounds from Polygonum amplexicaule var. sinense. Journal of Medicinal Plants Research, 5(9), 1636-1642.
  • Jaiswal, R., & Kuhnert, N. (2011). Extraction with acidified methanol—an easy and effective method of methyl chlorogenate formation, as studied by ESI-MS. Molecules, 16(5), 4145-4157.
  • ResearchGate. NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3,5-di-O-caffeoylquinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3,5-di-O-caffeoylquinate, a prominent member of the caffeoylquinic acid family, is a naturally occurring polyphenolic compound found in a variety of plant species, including Suaeda glauca and Dichrocephala bicolor.[1] With a molecular formula of C₂₆H₂₆O₁₂ and a molecular weight of approximately 530.48 g/mol , this complex ester of caffeic acid and quinic acid has garnered significant attention for its diverse biological activities.[1] As a Senior Application Scientist, this guide provides a comprehensive analysis of the spectroscopic data of methyl 3,5-di-O-caffeoylquinate, offering field-proven insights into the causality behind experimental choices and a self-validating system for its characterization. This document is intended to serve as a vital resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Structural Elucidation: The Role of Spectroscopic Analysis

The precise structural determination of natural products is paramount for understanding their biological function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor. For a molecule with the complexity of methyl 3,5-di-O-caffeoylquinate, these techniques provide a detailed roadmap of its atomic connectivity and molecular mass, confirming its identity and purity.

The structure of methyl 3,5-di-O-caffeoylquinate features a central quinic acid core esterified with two caffeoyl groups at the 3 and 5 positions, and a methyl ester at the carboxyl group of the quinic acid. This intricate arrangement gives rise to a unique spectroscopic fingerprint.

G cluster_quinic Quinic Acid Core cluster_caffeoyl1 Caffeoyl Group at C3 cluster_caffeoyl2 Caffeoyl Group at C5 C1 C1 C2 C2 C1->C2 C7 C7 (COOCH3) C1->C7 O1 OH C1->O1 C3 C3 C2->C3 C4 C4 C3->C4 C3_O O C3->C3_O C5 C5 C4->C5 O4 OH C4->O4 C6 C6 C5->C6 C5_O O C5->C5_O C6->C1 OCH3 OCH3 C7->OCH3 C9_1 C9' C3_O->C9_1 C8_1 C8' C9_1->C8_1 C7_1 C7' C8_1->C7_1 Arom1 Aromatic Ring' C7_1->Arom1 C9_2 C9'' C5_O->C9_2 C8_2 C8'' C9_2->C8_2 C7_2 C7'' C8_2->C7_2 Arom2 Aromatic Ring'' C7_2->Arom2

Caption: Chemical structure of methyl 3,5-di-O-caffeoylquinate.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are crucial for the unambiguous assignment of the structure. The data presented here are typically acquired in deuterated methanol (CD₃OD).

¹H NMR Data

The ¹H NMR spectrum of methyl 3,5-di-O-caffeoylquinate is characterized by signals corresponding to the quinic acid core, the two caffeoyl moieties, and the methyl ester group. The signals for the protons at positions 3 and 5 of the quinic acid core are deshielded due to the presence of the electron-withdrawing caffeoyl groups. The olefinic protons of the caffeoyl groups exhibit a large coupling constant, confirming a trans configuration of the double bond.[1]

Table 1: ¹H NMR Spectroscopic Data of Methyl 3,5-di-O-caffeoylquinate (in CD₃OD)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Quinic Acid Core
H-2ax~2.20m
H-2eq~2.35m
H-3~5.40m
H-4~4.20dd3.2, 8.8
H-5~5.40m
H-6ax~2.20m
H-6eq~2.35m
OCH₃3.68s
Caffeoyl Moieties (3-O and 5-O)
H-2'~7.05d2.0
H-5'~6.78d8.2
H-6'~6.95dd8.2, 2.0
H-7'~7.60d15.9
H-8'~6.30d15.9
H-2''~7.05d2.0
H-5''~6.78d8.2
H-6''~6.95dd8.2, 2.0
H-7''~7.60d15.9
H-8''~6.30d15.9

Note: The assignments for the two caffeoyl moieties (designated as ' and '') may be interchangeable.

¹³C NMR Data

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons of the caffeoyl moieties, and the carbons of the quinic acid core.[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl 3,5-di-O-caffeoylquinate (in CD₃OD)

CarbonChemical Shift (δ, ppm)
Quinic Acid Core
C-173.1
C-234.4
C-371.0
C-470.5
C-571.1
C-634.5
C-7 (COOCH₃)175.9
OCH₃53.7
Caffeoyl Moieties (3-O and 5-O)
C-1', C-1''126.4, 126.5
C-2', C-2''113.7
C-3', C-3''145.4, 145.5
C-4', C-4''145.6, 145.9
C-5', C-5''115.0
C-6', C-6''121.5, 121.6
C-7', C-7''148.1, 148.2
C-8', C-8''113.6
C-9', C-9''167.0, 167.5

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like methyl 3,5-di-O-caffeoylquinate.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of a compound. For methyl 3,5-di-O-caffeoylquinate (C₂₆H₂₆O₁₂), the expected exact mass is 530.1424.

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion. In the negative ion mode, methyl 3,5-di-O-caffeoylquinate typically forms a deprotonated molecule [M-H]⁻ at m/z 529.[1] The fragmentation of this ion is informative for identifying the substituents on the quinic acid core. A characteristic fragmentation pathway involves the loss of a caffeoyl moiety (162 Da), resulting in a prominent fragment ion.

G parent [M-H]⁻ m/z 529 fragment1 [M-H - Caffeoyl]⁻ m/z 367 parent->fragment1 - 162 Da caffeoyl Caffeic acid fragment m/z 179 parent->caffeoyl fragment2 [M-H - 2*Caffeoyl]⁻ m/z 205 fragment1->fragment2 - 162 Da

Caption: Proposed MS/MS fragmentation of methyl 3,5-di-O-caffeoylquinate.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of methyl 3,5-di-O-caffeoylquinate in approximately 0.6 mL of deuterated methanol (CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments: For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

G start Sample Preparation (5-10 mg in CD3OD) nmr High-Field NMR Spectrometer start->nmr h1 1D ¹H NMR nmr->h1 c13 1D ¹³C NMR nmr->c13 d2 2D NMR (COSY, HSQC, HMBC) nmr->d2 data Data Processing and Analysis h1->data c13->data d2->data

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of methyl 3,5-di-O-caffeoylquinate (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid for positive ion mode or ammonia for negative ion mode to enhance ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Orbitrap, TOF).

  • Acquisition Mode:

    • Full Scan MS: Acquire data over a relevant m/z range (e.g., 100-1000) to determine the molecular ion.

    • Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 529) or [M+H]⁺ ion (m/z 531) as the precursor ion and acquire the product ion spectrum to study its fragmentation.

Conclusion

The comprehensive spectroscopic data presented in this guide provide a robust framework for the identification and characterization of methyl 3,5-di-O-caffeoylquinate. The detailed ¹H and ¹³C NMR assignments, in conjunction with the mass spectrometric fragmentation analysis, offer a high degree of confidence in structural elucidation. This information is critical for researchers working on the isolation, synthesis, and biological evaluation of this and related natural products. By adhering to the outlined experimental protocols, scientists can ensure the acquisition of high-quality, reliable data, thereby advancing our understanding of the chemical and pharmacological properties of this important class of compounds.

References

Sources

Methyl 3,5-di-O-caffeoylquinate: A Technical Guide to its Anti-inflammatory Mechanisms and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3,5-di-O-caffeoylquinate is a naturally occurring polyphenolic compound demonstrating significant anti-inflammatory properties through the targeted modulation of key signaling pathways. This technical guide provides an in-depth analysis of its molecular mechanisms, focusing on the inhibition of pro-inflammatory mediators via the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. We present field-proven, detailed protocols for the in vitro and in vivo evaluation of this compound, designed for reproducibility and validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of methyl 3,5-di-O-caffeoylquinate in the context of inflammatory diseases.

Introduction: Targeting the Inflammatory Cascade

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases. The inflammatory process is orchestrated by a complex network of signaling molecules and pathways. Key players include pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, as well as cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1] The expression of these inflammatory genes is largely under the control of transcription factors, most notably NF-κB.[2] Concurrently, the MAPK signaling pathways, comprising kinases like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), play a pivotal role in transducing extracellular signals into cellular inflammatory responses.[3]

Methyl 3,5-di-O-caffeoylquinate, a methyl ester of a dicaffeoylquinic acid, has emerged as a promising anti-inflammatory agent.[4][5] Found in various medicinal plants such as Ilex latifolia and Lonicera japonica, this compound and its close derivatives have been shown to potently suppress inflammatory responses.[1][6] This guide elucidates the molecular basis for these effects and provides the technical framework for its preclinical assessment.

Molecular Mechanism of Anti-inflammatory Action

The anti-inflammatory efficacy of methyl 3,5-di-O-caffeoylquinate stems from its ability to intervene at critical junctures of the inflammatory signaling cascade.

Inhibition of Pro-inflammatory Mediators

In vitro studies have consistently demonstrated that methyl 3,5-di-O-caffeoylquinate effectively suppresses the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1]

  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2): The compound significantly inhibits the production of NO and, by extension, the expression of iNOS and COX-2 at the mRNA level.[7] This dual inhibition is critical as both NO and PGE2 are potent vasodilators and contribute to the cardinal signs of inflammation. The inhibitory action on iNOS is a key therapeutic target, as excessive NO production can lead to tissue damage.[8][9]

  • Pro-inflammatory Cytokines: Methyl 3,5-di-O-caffeoylquinate has been shown to reduce the expression of pro-inflammatory cytokines, including IL-1β and IL-6.[1] These cytokines are central to amplifying and perpetuating the inflammatory response.[1]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[10] In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of inflammatory genes, including iNOS, COX-2, and various cytokines.[11]

Methyl 3,5-di-O-caffeoylquinate exerts its anti-inflammatory effects by inhibiting this pathway. Evidence suggests that related caffeic acid derivatives can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.[7] This mechanism provides a direct causal link between the compound and the observed reduction in pro-inflammatory mediators.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_IkBa->IKK NFkB_nuc NF-κB (p65/p50) (Active) NFkB_IkBa->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) NFkB_nuc->Genes Transcription MDQ Methyl 3,5-di-O- caffeoylquinate MDQ->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Methyl 3,5-di-O-caffeoylquinate.
Modulation of the MAPK Signaling Pathway

The MAPK family of protein kinases is another critical regulator of inflammation.[3] The p38 and JNK pathways are often associated with the production of inflammatory cytokines, while the ERK pathway can have more varied roles. Studies on methyl 3,5-di-O-caffeoylquinate have shown that it can modulate the phosphorylation of these kinases. Specifically, it has been observed to reduce the phosphorylation of p38 MAPK in certain cellular contexts.[12][13] By inhibiting the activation of these upstream kinases, the compound can prevent the activation of downstream transcription factors that also contribute to the expression of inflammatory genes.

MAPK_Pathway LPS LPS UpstreamKinases Upstream Kinases (e.g., MEKK, MKK) LPS->UpstreamKinases p38 p38 UpstreamKinases->p38 Phosphorylation ERK ERK UpstreamKinases->ERK Phosphorylation JNK JNK UpstreamKinases->JNK Phosphorylation p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors p_ERK->TranscriptionFactors p_JNK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse MDQ Methyl 3,5-di-O- caffeoylquinate MDQ->p38 Inhibits Phosphorylation MDQ->ERK Inhibits Phosphorylation MDQ->JNK Inhibits Phosphorylation

Caption: Overview of MAPK signaling in inflammation and its modulation by Methyl 3,5-di-O-caffeoylquinate.

Preclinical Evaluation of Anti-inflammatory Efficacy

A robust preclinical evaluation is essential to validate the therapeutic potential of methyl 3,5-di-O-caffeoylquinate. The following protocols are standard, well-characterized models for assessing anti-inflammatory activity.

In Vitro Model: LPS-Stimulated Macrophage Assay

This assay is a cornerstone for the initial screening and mechanistic study of anti-inflammatory compounds. Murine macrophage cell lines like RAW 264.7 are used as they reliably produce inflammatory mediators upon stimulation with LPS, a component of Gram-negative bacteria.[14][15]

Experimental Workflow:

InVitro_Workflow A 1. Cell Seeding RAW 264.7 cells (e.g., 2x10^5 cells/well in 96-well plate) B 2. Pre-treatment Incubate with Methyl 3,5-di-O- caffeoylquinate at various concentrations for 1-2h A->B C 3. Stimulation Add LPS (e.g., 1 µg/mL) and incubate for 24h B->C D 4. Supernatant Collection Measure NO (Griess Assay) and Cytokines (ELISA) C->D E 5. Cell Lysis Measure iNOS/COX-2 (Western Blot) and Signaling Proteins (Western Blot) C->E

Caption: Experimental workflow for the in vitro LPS-stimulated macrophage assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[15]

  • Seeding: Seed the cells in 96-well plates (for NO and viability assays) or 6-well plates (for Western blotting and RT-PCR) at an appropriate density (e.g., 1-2 x 10^5 cells/well for 96-well plates) and allow them to adhere overnight.[14]

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of methyl 3,5-di-O-caffeoylquinate. A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for the desired period (e.g., 24 hours for mediator production).[1]

  • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent. After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.[16]

  • Cytokine Measurement (ELISA): Use commercially available ELISA kits to quantify the levels of IL-1β, IL-6, and TNF-α in the cell culture supernatant, following the manufacturer's instructions.

  • Western Blot Analysis: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, phospho-p38, total p38, phospho-IκBα, and total IκBα. Use an appropriate loading control like β-actin.[17]

  • Cell Viability Assay (MTT): To ensure the observed effects are not due to cytotoxicity, perform an MTT assay in parallel.[16]

In Vivo Model: Carrageenan-Induced Paw Edema Assay

This is a widely used and highly reproducible model for evaluating acute inflammation.[17][18] Subplantar injection of carrageenan, a seaweed polysaccharide, elicits a biphasic inflammatory response characterized by edema (swelling).[19]

Experimental Workflow:

InVivo_Workflow A 1. Animal Acclimatization and Grouping (e.g., Wistar rats) B 2. Drug Administration Oral gavage of Methyl 3,5-di-O- caffeoylquinate or vehicle A->B C 3. Induction of Edema 1h post-drug, inject 0.1 mL 1% carrageenan into the right hind paw B->C D 4. Measurement Measure paw volume with a plethysmometer at 0, 1, 2, 3, 4, 5h C->D E 5. Data Analysis Calculate % inhibition of edema and analyze tissue biomarkers D->E

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animals: Use male Wistar rats (150-200 g). Acclimatize them for at least one week.

  • Grouping: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of methyl 3,5-di-O-caffeoylquinate.[17]

  • Drug Administration: Administer the test compound or vehicle orally (p.o.) one hour before the carrageenan injection.[17]

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[18][20]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at hourly intervals for up to 6 hours post-injection (Vₜ).[17]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.

  • Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and excise the paw tissue. The tissue can be homogenized to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA or expression of iNOS and COX-2 by Western blotting.[21]

Quantitative Data Summary

The following tables summarize the reported anti-inflammatory efficacy of methyl 3,5-di-O-caffeoylquinate and related caffeoylquinic acid derivatives.

Table 1: In Vitro Anti-inflammatory Activity

Target/AssayCell LineCompoundConcentrationObserved EffectReference
NO ProductionRAW 264.7Methyl 3,5-di-O-caffeoylquinate5 µMSignificant inhibition of LPS-induced NO production[7]
iNOS mRNARAW 264.7Methyl 3,5-di-O-caffeoylquinate5 µMSignificant reduction of LPS-induced iNOS mRNA[7]
COX-2 mRNARAW 264.7Methyl 3,5-di-O-caffeoylquinate5 µMSignificant reduction of LPS-induced COX-2 mRNA[7]
IL-1β mRNARAW 264.7Methyl 3,5-di-O-caffeoylquinate1 and 5 µMSignificant reduction of LPS-induced IL-1β mRNA[7]
IL-6 mRNARAW 264.7Methyl 3,5-di-O-caffeoylquinate1 and 5 µMSignificant reduction of LPS-induced IL-6 mRNA[7]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundAnimal ModelDose (mg/kg)Time Point (post-carrageenan)% Inhibition of EdemaReference
3,5-O-Dicaffeoylquinic acidRat503 hoursSignificant activity[21]
3,4,5-O-Tricaffeoylquinic acidRat503 hoursHighly significant activity (88% of indomethacin)[21]
4,5-di-O-caffeoylquinic acidRat5, 10, 205 hoursDose-dependent reduction in paw thickness[13]

Note: Data for the specific methyl ester in the in vivo model is limited; however, the strong activity of the parent compounds is highly indicative of its potential.

Source and Physicochemical Properties

  • Natural Sources: Methyl 3,5-di-O-caffeoylquinate has been isolated from several plants, including the leaves of Ilex latifolia and Ilex pubescens, the flower buds of Lonicera japonica, and species of Solidago and Artemisia.[1][5][6]

  • Isolation: A typical isolation procedure involves extraction of the plant material with an organic solvent like ethanol or methanol, followed by partitioning with solvents of increasing polarity (e.g., ethyl acetate). The active fractions are then subjected to repeated column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to yield the pure compound.

  • Formation during Extraction: It is important to note that methyl esters of caffeoylquinic acids can be formed as artifacts during extraction procedures that use acidified methanol.

  • Synthesis: The synthesis of caffeoylquinic acid derivatives can be achieved through a multi-step process involving the protection of hydroxyl groups on commercially available quinic acid, esterification with a protected caffeic acid derivative, and subsequent deprotection steps.[19]

Conclusion and Future Directions

Methyl 3,5-di-O-caffeoylquinate is a potent anti-inflammatory agent that acts through the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for its further investigation.

Future research should focus on:

  • Establishing a more comprehensive dose-response relationship and determining IC50 values for a wider range of inflammatory targets.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies to assess its bioavailability and in vivo efficacy in chronic inflammation models.

  • Exploring its therapeutic potential in specific disease models, such as arthritis, inflammatory bowel disease, and neuroinflammation.

The compelling preclinical data position methyl 3,5-di-O-caffeoylquinate as a strong candidate for further development in the pursuit of novel anti-inflammatory therapeutics.

References

Sources

An In-Depth Technical Guide to Methyl 3,5-di-O-caffeoylquinate: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,5-di-O-caffeoylquinate, a polyphenolic compound belonging to the caffeoylquinic acid family, has emerged as a molecule of significant scientific interest.[1][2] Naturally occurring in a variety of plant species, this ester of caffeic acid and quinic acid methyl ester demonstrates a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in drug development.[1][3] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biosynthesis of methyl 3,5-di-O-caffeoylquinate. It further delves into its diverse pharmacological effects, including its roles in melanogenesis, inflammation, and viral infections, with a focus on the underlying molecular mechanisms. This document also presents detailed methodologies for its extraction, purification, and analytical quantification, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Historical Context

The journey of scientific inquiry into caffeoylquinic acids (CQAs) has a rich history, driven by their widespread presence in the plant kingdom and their diverse physiological effects. While the precise first isolation or synthesis of methyl 3,5-di-O-caffeoylquinate is not definitively documented in readily available literature, its discovery is intrinsically linked to the broader exploration of CQAs from various natural sources.

Initially, research focused on the more abundant CQAs, with their methyl ester derivatives often considered as artifacts of extraction processes using methanol. However, subsequent studies have confirmed the natural occurrence of methyl 3,5-di-O-caffeoylquinate in a range of plant species, including the flower buds of Lonicera japonica Thunb., the leaves of Ilex latifolia Thunb., and the flowers of Erigeron annuus.[3] It has also been isolated from Suaeda glauca and Dichrocephala bicolor.[2] This recognition of its natural origin has spurred further investigation into its unique biological properties and potential therapeutic applications.

Chemical Profile and Biosynthesis

Chemical Structure and Properties

Methyl 3,5-di-O-caffeoylquinate is characterized by a quinic acid core with two caffeoyl groups esterified at the 3 and 5 positions, and a methyl ester at the carboxyl group of the quinic acid.[1]

PropertyValue
IUPAC Name methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate
Molecular Formula C₂₆H₂₆O₁₂
Molecular Weight 530.5 g/mol
CAS Number 159934-13-1

Spectroscopic Data:

  • ¹H and ¹³C NMR: Detailed 2D NMR studies, including COSY, HSQC, and HMBC, have been employed to elucidate the structure of methyl 3,5-di-O-caffeoylquinate. These analyses confirm the positions of the caffeoyl and methyl groups on the quinic acid backbone.

  • Mass Spectrometry: The fragmentation pattern in mass spectrometry is a key tool for the identification of caffeoylquinic acid isomers. For methyl 3,5-di-O-caffeoylquinate, the deprotonated molecular ion [M-H]⁻ is observed at m/z 529.[4]

Biosynthesis in Plants

The biosynthesis of methyl 3,5-di-O-caffeoylquinate is a part of the broader phenylpropanoid pathway in plants. This intricate metabolic network is responsible for the production of a wide array of secondary metabolites, including lignin, flavonoids, and other phenolic compounds. The biosynthesis of caffeoylquinic acids, including the subsequent methylation to form their ester derivatives, is a multi-step process involving several key enzymes.

Biosynthesis of Methyl 3,5-di-O-caffeoylquinate Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H p-Coumaroyl-Quinic Acid p-Coumaroyl-Quinic Acid p-Coumaroyl-CoA->p-Coumaroyl-Quinic Acid HCT Caffeoyl-Quinic Acid (e.g., Chlorogenic Acid) Caffeoyl-Quinic Acid (e.g., Chlorogenic Acid) Caffeoyl-CoA->Caffeoyl-Quinic Acid (e.g., Chlorogenic Acid) HQT Quinic Acid Quinic Acid Quinic Acid->p-Coumaroyl-Quinic Acid p-Coumaroyl-Quinic Acid->Caffeoyl-Quinic Acid (e.g., Chlorogenic Acid) HCT 3,5-di-O-Caffeoylquinic Acid 3,5-di-O-Caffeoylquinic Acid Caffeoyl-Quinic Acid (e.g., Chlorogenic Acid)->3,5-di-O-Caffeoylquinic Acid Acyltransferase Methyl 3,5-di-O-caffeoylquinate Methyl 3,5-di-O-caffeoylquinate 3,5-di-O-Caffeoylquinic Acid->Methyl 3,5-di-O-caffeoylquinate Methyltransferase

Biosynthesis of Methyl 3,5-di-O-caffeoylquinate.

Pharmacological Activities and Mechanisms of Action

Methyl 3,5-di-O-caffeoylquinate exhibits a remarkable array of pharmacological activities, making it a subject of intensive research.

Regulation of Melanogenesis

One of the most well-documented activities of methyl 3,5-di-O-caffeoylquinate is its ability to induce melanogenesis.[5][6] This property has significant implications for the treatment of hypopigmentation disorders such as vitiligo.

Mechanism of Action:

Methyl 3,5-di-O-caffeoylquinate stimulates melanin synthesis by activating the p38 mitogen-activated protein kinase (MAPK) pathway.[5][6] This leads to the upregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and function.[5][6] The increased expression of MITF, in turn, enhances the transcription of tyrosinase and other melanogenic enzymes, ultimately leading to increased melanin production.[5][6]

Melanogenesis Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular Methyl_3_5_di_O_caffeoylquinate Methyl_3_5_di_O_caffeoylquinate p38_MAPK p38_MAPK Methyl_3_5_di_O_caffeoylquinate->p38_MAPK Activates MITF MITF p38_MAPK->MITF Phosphorylates & Activates Tyrosinase_Gene Tyrosinase_Gene MITF->Tyrosinase_Gene Upregulates Transcription Melanin_Synthesis Melanin_Synthesis Tyrosinase_Gene->Melanin_Synthesis Leads to

Melanogenesis Signaling Pathway.

Anti-inflammatory Effects

Methyl 3,5-di-O-caffeoylquinate has demonstrated potent anti-inflammatory properties in various experimental models. This activity is attributed to its ability to modulate key inflammatory pathways.

Mechanism of Action:

The anti-inflammatory effects of caffeic acid esters are often linked to the inhibition of pro-inflammatory mediators. While the specific mechanisms for methyl 3,5-di-O-caffeoylquinate are still under investigation, it is hypothesized to act through the downregulation of pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade. This would lead to a reduction in the production of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Antiviral Activity

Significant antiviral activity has been reported for methyl 3,5-di-O-caffeoylquinate, particularly against the Respiratory Syncytial Virus (RSV), a common cause of respiratory tract infections.[7]

Mechanism of Action:

Research on the closely related compound, 3,4-di-O-caffeoylquinic acid methyl ester (3,4-DCQAME), has provided insights into the potential antiviral mechanism. It is suggested that these compounds inhibit RSV entry into host cells by interacting with the viral fusion (F) protein.[7] This interaction likely blocks the conformational changes in the F protein that are necessary for the fusion of the viral and cellular membranes, thereby preventing infection.[7]

Hepatoprotective Effects

Methyl 3,5-di-O-caffeoylquinate has been shown to exhibit hepatoprotective activity, suggesting its potential in mitigating liver damage.[2][3]

Mechanism of Action:

The hepatoprotective effects of phenolic compounds are often attributed to their antioxidant properties and their ability to modulate cellular defense mechanisms. It is likely that methyl 3,5-di-O-caffeoylquinate exerts its protective effects by scavenging reactive oxygen species (ROS), reducing lipid peroxidation, and potentially upregulating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which plays a crucial role in cellular antioxidant defenses.[8][9]

Experimental Protocols

Extraction and Purification from Lonicera japonica

The following protocol outlines a general procedure for the extraction and purification of methyl 3,5-di-O-caffeoylquinate from the flower buds of Lonicera japonica.

Extraction and Purification Workflow Start Start Dried_Lonicera_japonica_buds Dried_Lonicera_japonica_buds Start->Dried_Lonicera_japonica_buds Extraction Extraction with 80% Methanol (Ultrasonication) Dried_Lonicera_japonica_buds->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude_Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction_Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling_of_Fractions Pooling of Fractions Containing the Target Compound TLC_Analysis->Pooling_of_Fractions Further_Purification Sephadex LH-20 Column Chromatography Pooling_of_Fractions->Further_Purification Final_Purification Preparative HPLC Further_Purification->Final_Purification Pure_Compound Pure_Compound Final_Purification->Pure_Compound End End Pure_Compound->End

Extraction and Purification Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Air-dry the flower buds of Lonicera japonica and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% methanol at room temperature with ultrasonication for 30-60 minutes. Repeat the extraction process three times.

  • Filtration and Concentration: Filter the combined extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of chloroform-methanol or a similar solvent system.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light.

  • Pooling and Further Purification: Combine the fractions containing the target compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Final Purification: Achieve final purification by preparative high-performance liquid chromatography (HPLC) to obtain pure methyl 3,5-di-O-caffeoylquinate.

HPLC-UV Quantification

A validated HPLC-UV method is essential for the accurate quantification of methyl 3,5-di-O-caffeoylquinate in various matrices.

HPLC ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 328 nm
Injection Volume 10 µL
Column Temperature 25 °C

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of pure methyl 3,5-di-O-caffeoylquinate in methanol. Serially dilute the stock solution to prepare a series of calibration standards.

  • Sample Preparation: Extract the sample as described in the previous section and filter through a 0.45 µm syringe filter.

  • Chromatographic Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of methyl 3,5-di-O-caffeoylquinate in the sample by comparing its peak area to the calibration curve.

Future Perspectives and Conclusion

Methyl 3,5-di-O-caffeoylquinate stands out as a promising natural compound with a diverse pharmacological profile. Its demonstrated activities in regulating melanogenesis, combating inflammation, and inhibiting viral replication warrant further in-depth investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its various biological effects. Moreover, preclinical and, eventually, clinical studies are necessary to evaluate its therapeutic efficacy and safety in human subjects.[10] The comprehensive understanding of its discovery, chemistry, and biological activities, as outlined in this guide, provides a solid foundation for the continued exploration and potential development of methyl 3,5-di-O-caffeoylquinate as a novel therapeutic agent. There are currently no clinical trials specifically investigating methyl 3,5-di-O-caffeoylquinate.

References

  • Tang, W., Li, M., Liu, Y., Liang, N., Yang, Z., Zhao, Y., Wu, S., Lu, S., Li, Y., & Liu, F. (2018). Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane. The FASEB Journal, 32(11), 6049-6061.
  • Smolecule. (2024).
  • Han, J., & Isoda, H. (2011). Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. BMC Proceedings, 5(Suppl 8), P20.
  • Kadidae, L. O., Usami, A., Koyama, T., Honda, M., & Kunimoto, K. K. (2015). New route for synthesis of 3- and 5-caffeoylquinic acids via protected quinic acids. European Journal of Chemistry, 6(4), 367-373.
  • Salerno, R., Girelli, M., & Giansanti, P. (2017). Molecular Bases Underlying the Hepatoprotective Effects of Coffee. Nutrients, 9(1), 85.
  • Chemistry LibreTexts. (2023).
  • Cha, J. Y., Lee, J. S., Kim, Y. H., & Kim, S. Y. (2015). Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. Acta Biochimica et Biophysica Sinica, 47(7), 523–531.
  • Cha, J. Y., Lee, J. S., Kim, Y. H., & Kim, S. Y. (2015). Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. PubMed.
  • Brummond, K. M., & DeForrest, J. E. (2009). Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid. Synlett, 2009(9), 1517–1519.
  • Xiao, L., Liang, S., Ge, L., Wan, H., Wu, W., Fei, J., Wu, S., Zhou, B., & Zeng, X. (2020). 4, 5-di-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. targets the Keap1/Nrf2 pathway to attenuate H2O2-induced liver oxidative damage in HepG2 cells. Phytomedicine, 70, 153219.
  • Jaiswal, R., & Kuhnert, N. (2011). How to identify and discriminate between the methyl quinates of chlorogenic acids by liquid chromatography-tandemmass spectrometry.
  • Cockburn, D. W., & Finlay, B. B. (2015). Mechanism of action for respiratory syncytial virus inhibitor RSV604. Antimicrobial Agents and Chemotherapy, 59(2), 1080–1087.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003501).
  • Fu, Q., Li, Q., Lin, Y., & Li, H. (2018). The fragmentation pathway of 3, 5-di-O-caffeoylquinic acid (a) and its collision-induced dissociation MS² (b) and MS³ (c) spectrum.
  • BenchChem. (2025). Application Note: HPLC Analysis of 4,5-Di-O-caffeoylquinic acid methyl ester.
  • Parhiz, H., Roohbakhsh, A., Soltani, F., Rezaee, R., & Iranshahi, M. (2015). Role of Natural Phenolics in Hepatoprotection: A Mechanistic Review and Analysis of Regulatory Network of Associated Genes. Frontiers in Pharmacology, 6, 203.
  • eGyanKosh. (n.d.).
  • ChemicalBook. (2025). 3,5-Di-O-caffeoylquinic methyl ester (CAS 159934-13-1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10075681, Npc237314.
  • ChemComplete. (2020, December 17).
  • Han, J., & Isoda, H. (2011). Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. PubMed.
  • Gribaudo, G., Cagno, V., & Lembo, D. (2015). Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604. PMC.
  • Wianowska, D., & Gil, M. (2022). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules, 27(21), 7543.
  • Wikidata. (n.d.).
  • Li, S., Tan, H. Y., Wang, N., Feng, Y., & Wang, X. (2021). Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs. Pharmacological Research, 174, 105929.
  • Liu, F., Tang, W., & Li, Y. (2022).
  • Lee, D. Y., Kim, H. W., & Kim, Y. C. (2013). Gymnaster koraiensis and its major components, 3,5-di-O-caffeoylquinic acid and gymnasterkoreayne B, reduce oxidative damage induced by tert-butyl hydroperoxide or acetaminophen in HepG2 cells. Biological & Pharmaceutical Bulletin, 36(10), 1636–1643.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003501).
  • Jaiswal, R., & Kuhnert, N. (2012). First diastereoselective synthesis of methyl caffeoyl- and feruloyl- muco-quinates. Organic & Biomolecular Chemistry, 10(12), 2415–2424.
  • Brummond, K. M., & DeForrest, J. E. (2009). Synthesis of the Naturally Occurring (-)-1,3,5-Tri-O-Caffeoylquinic Acid.
  • Tian, X., Gao, L., An, L., Jiang, X., Bai, J., Huang, J., Meng, W., & Zhao, Q. (2015). Compound MQA, a Caffeoylquinic Acid Derivative, Protects Against NMDA-Induced Neurotoxicity and Potential Mechanisms In Vitro. Journal of Molecular Neuroscience, 57(3), 365–376.
  • Alcazar, F. A., & Stevens, J. F. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Molecular Plant, 14(9), 1421–1440.
  • Öman, T., Tessem, M. B., Bathen, T. F., Bertilsson, H., Angelsen, A., Hedenström, M., & Andreassen, T. (2013). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • Magritek. (n.d.). Just a few milligrams available for a 13C measurement?.
  • ClinicalTrials.gov. (2016). Biomarker Study in Participants With Migraine.
  • Lee, D. Y., Kim, H. W., & Kim, Y. C. (2013). Gymnaster koraiensis and its major components, 3,5-di-O-caffeoylquinic acid and gymnasterkoreayne B, reduce oxidative damage induced by tert-butyl hydroperoxide or acetaminophen in HepG2 cells. PubMed.
  • Tugarinov, V., Hwang, P. M., Ollerenshaw, J. E., & Kay, L. E. (2003). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Complexes. Journal of the American Chemical Society, 125(34), 10420–10428.
  • dos Santos Lima, M., de Souza, A. C. R., & Godoy, H. T. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Chemistry, 460, 140807.
  • BenchChem. (2025).

Sources

methyl 3,5-di-O-caffeoylquinate natural occurrence and distribution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence and Distribution of Methyl 3,5-di-O-caffeoylquinate

Introduction

Methyl 3,5-di-O-caffeoylquinate, a polyphenolic compound, is a derivative of caffeoylquinic acid. Its structure is characterized by two caffeoyl groups attached to the 3 and 5 positions of a quinic acid backbone, with a methyl ester at the carboxyl group of the quinic acid.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. Research has demonstrated its antioxidant, anti-inflammatory, hepatoprotective, and antimicrobial properties.[1][2]

This technical guide provides a comprehensive overview of the natural occurrence and distribution of methyl 3,5-di-O-caffeoylquinate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The guide will delve into its biosynthesis, its presence across various plant families and species, and the analytical methodologies for its extraction and quantification.

Chapter 1: Biosynthesis and Chemical Profile

The biosynthesis of methyl 3,5-di-O-caffeoylquinate originates from the shikimate pathway, a fundamental metabolic route in plants responsible for the production of aromatic amino acids and a wide array of secondary metabolites.[1] The quinic acid core of the molecule is a direct product of this pathway. The caffeoyl moieties are derived from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The formation of dicaffeoylquinic acids involves the esterification of the quinic acid core with two molecules of caffeic acid. The final step in the biosynthesis of methyl 3,5-di-O-caffeoylquinate is the methylation of the carboxylic acid group of the quinic acid, a reaction catalyzed by specific methyltransferase enzymes.

Chemically, methyl 3,5-di-O-caffeoylquinate (C26H26O12) is a methyl ester, a tertiary alcohol, a member of the catechols, a cinnamate ester, and a secondary alcohol.[2] Its structure is closely related to 3,5-di-O-caffeoylquinic acid, differing only by the presence of a methyl group.[2] The presence of multiple hydroxyl groups and the catechol moieties contribute significantly to its antioxidant activity.

Chapter 2: Natural Occurrence and Distribution

Methyl 3,5-di-O-caffeoylquinate has been identified in a variety of plant species across several families. Its distribution within these plants can vary, with concentrations differing in the leaves, flowers, and stems.

Asteraceae Family

The Asteraceae family, one of the largest families of flowering plants, is a significant source of caffeoylquinic acids and their derivatives.[3][4][5][6][7] Several species within this family have been found to contain methyl 3,5-di-O-caffeoylquinate.

  • Dichrocephala bicolor : This species has been identified as a source of methyl 3,5-di-O-caffeoylquinate.[1][2]

  • Artemisia ludoviciana : The presence of methyl 3,5-di-O-caffeoylquinate has been reported in this plant.[2]

  • Erigeron annuus : The flowers of this plant have been shown to contain methyl 3,5-di-O-caffeoylquinate.[8]

  • Aster glehni : This species is known to contain 3,5-di-O-caffeoylquinic acid methyl ester.[9]

Aquifoliaceae Family

The holly family, Aquifoliaceae, particularly the genus Ilex, is another notable source of this compound.[10][11][12][13]

  • Ilex latifolia : This species, used in traditional Chinese medicine, contains methyl 3,5-di-O-caffeoylquinate.[8][14] Studies have highlighted its anti-inflammatory properties.[14]

Other Plant Families

Methyl 3,5-di-O-caffeoylquinate has also been isolated from species in other plant families:

  • Amaranthaceae : Suaeda glauca is a known source of this compound, which has been investigated for its hepatoprotective effects.[1][2]

  • Caprifoliaceae : The flower buds of Lonicera japonica (Japanese honeysuckle) contain 3,5-di-O-caffeoylquinic acid methyl ester.[8]

  • Lamiaceae : While the family is known for a wide array of aromatic compounds, specific reports point to the presence of caffeic acid esters in various species.[15][16][17][18] For instance, 3-O-caffeoylquinic acid methyl ester has been isolated from Phlomis brunneogaleata.[15]

Table 1: Documented Natural Sources of Methyl 3,5-di-O-caffeoylquinate

FamilySpeciesPlant PartReference(s)
AmaranthaceaeSuaeda glaucaNot specified[1][2]
AsteraceaeDichrocephala bicolorNot specified[1][2]
AsteraceaeArtemisia ludovicianaNot specified[2]
AsteraceaeErigeron annuusFlowers[8]
AsteraceaeAster glehniNot specified[9]
AquifoliaceaeIlex latifoliaNot specified[8][14]
CaprifoliaceaeLonicera japonicaFlower buds[8]
LamiaceaePhlomis brunneogaleataNot specified[15]

Chapter 3: Methodologies for Extraction and Analysis

The accurate quantification of methyl 3,5-di-O-caffeoylquinate in plant materials is crucial for research and quality control. The following protocols outline standard procedures for its extraction and analysis.

Protocol 1: Step-by-Step Extraction of Methyl 3,5-di-O-caffeoylquinate from Plant Material

This protocol provides a general method for extracting methyl 3,5-di-O-caffeoylquinate from dried plant material.

  • Sample Preparation : Dry the plant material (e.g., leaves, flowers) at room temperature or in a lyophilizer and grind it into a fine powder.

  • Extraction Solvent : Prepare an 80% methanol in water solution. Acidification with a small amount of formic acid (e.g., 0.5%) can improve extraction efficiency.[19]

  • Extraction Process :

    • Weigh 1 gram of the powdered plant material and place it in a suitable vessel.

    • Add 20 mL of the extraction solvent.

    • Sonicate the mixture for 30 minutes at room temperature.[20]

  • Centrifugation : Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.[20]

  • Filtration : Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.[20] The filtered extract is now ready for HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of Methyl 3,5-di-O-caffeoylquinate

This protocol outlines a typical HPLC method for the separation and quantification of methyl 3,5-di-O-caffeoylquinate.

  • Instrumentation : A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV detector, and a data acquisition system.

  • Mobile Phase : A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program :

    • 0-5 min: 5% B

    • 5-25 min: 5-40% B

    • 25-30 min: 40-100% B

    • 30-35 min: 100% B

    • 35-40 min: 100-5% B

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 325 nm.[20]

  • Injection Volume : 10 µL.

  • Quantification : Create a calibration curve using a certified reference standard of methyl 3,5-di-O-caffeoylquinate at various concentrations. The concentration in the plant extract can be determined by comparing its peak area to the calibration curve.

Diagram: Workflow for the Extraction and Analysis of Methyl 3,5-di-O-caffeoylquinate

Extraction_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Dried, Powdered Plant Material add_solvent Add 80% Methanol (optional 0.5% Formic Acid) plant_material->add_solvent sonication Ultrasonication (30 min) add_solvent->sonication centrifugation Centrifugation (4000 rpm, 15 min) sonication->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography C18 Reversed-Phase Chromatography hplc_injection->chromatography uv_detection UV Detection (325 nm) chromatography->uv_detection quantification Quantification via Calibration Curve uv_detection->quantification

Caption: Workflow for the extraction and analysis of methyl 3,5-di-O-caffeoylquinate.

Chapter 4: Biological Activities and Therapeutic Potential

Methyl 3,5-di-O-caffeoylquinate exhibits a range of biological activities that make it a compound of interest for pharmaceutical and cosmetic applications.

  • Antioxidant and Anti-inflammatory Properties : Like other caffeoylquinic acids, it is a potent antioxidant, capable of scavenging free radicals and inhibiting lipid peroxidation.[1] Its anti-inflammatory effects have been demonstrated through the inhibition of pro-inflammatory pathways.[1][14]

  • Hepatoprotective Activity : Studies on extracts from Suaeda glauca suggest that methyl 3,5-di-O-caffeoylquinate possesses hepatoprotective properties, potentially protecting the liver from damage.[1][2]

  • Effects on Melanogenesis : Interestingly, this compound has been shown to induce the synthesis of melanin in melanoma cells.[21][22] This is achieved through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the induction of tyrosinase, the key enzyme in melanin production.[21][22] This suggests its potential use in treating conditions like vitiligo or in hair graying therapies.[21][22]

  • Antiviral and Other Activities : Research has also pointed towards its potential as an antiviral agent and its ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications.[8]

Diagram: Signaling Pathway in Melanogenesis Modulated by Methyl 3,5-di-O-caffeoylquinate

Melanogenesis_Pathway M35DCQ Methyl 3,5-di-O- caffeoylquinate p38 p38 MAPK M35DCQ->p38 activates CREB CREB p38->CREB phosphorylates MITF MITF CREB->MITF upregulates expression Tyrosinase Tyrosinase MITF->Tyrosinase induces expression Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes

Caption: Simplified signaling pathway of melanogenesis induced by methyl 3,5-di-O-caffeoylquinate.

Conclusion

Methyl 3,5-di-O-caffeoylquinate is a naturally occurring phenolic compound with a growing body of evidence supporting its therapeutic potential. Its widespread, albeit in varying concentrations, in plant families such as Asteraceae and Aquifoliaceae makes it an accessible target for natural product research. The methodologies for its extraction and analysis are well-established, allowing for further investigation into its pharmacological properties and mechanism of action. Future research should focus on quantifying its presence in a wider range of plant species, elucidating the specific enzymes involved in its biosynthesis, and conducting in vivo studies to validate its promising in vitro activities for potential clinical applications.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 3,5-di-O-caffeoyl quinate. PubChem. Retrieved from [Link]

  • BioCrick. (n.d.). 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1. Retrieved from [Link]

  • Kim, J. H., et al. (2015). Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. Acta Biochimica et Biophysica Sinica, 47(7), 521–528. Retrieved from [Link]

  • Jaiswal, R., & Kuhnert, N. (2021). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules, 26(24), 7543. Retrieved from [Link]

  • Clifford, M. N., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3845–3904. Retrieved from [Link]

  • Kim, J. H., et al. (2015). Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. PubMed. Retrieved from [Link]

  • Jaiswal, R., & Kuhnert, N. (2011). Determination of the Hydroxycinnamate Profile of 12 Members of the Asteraceae Family. Journal of Agricultural and Food Chemistry, 59(15), 8233–8244. Retrieved from [Link]

  • Yao, X., et al. (2019). LC-MS Metabolomics and Chemotaxonomy of Caffeine-Containing Holly (Ilex) Species and Related Taxa in the Aquifoliaceae. Journal of Agricultural and Food Chemistry, 67(18), 5211–5221. Retrieved from [Link]

  • Jaiswal, R., & Kuhnert, N. (2012). First diastereoselective synthesis of methyl caffeoyl- and feruloyl-muco-quinates. Tetrahedron Letters, 53(34), 4589–4592. Retrieved from [Link]

  • Lee, J. H., et al. (2019). Anti-nociceptive and Anti-inflammatory Properties of Ilex latifolia and its Active Component, 3,5-Di-caffeoyl Quinic Acid Methyl Ester. Biological and Pharmaceutical Bulletin, 42(4), 609–617. Retrieved from [Link]

  • Ishida, K., et al. (2010). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Neuroscience, 169(2), 1039–1045. Retrieved from [Link]

  • Seon, H. Y., Kim, H. H., & Yim, S. H. (2021). Developed validation for simultaneous determination of three Di-caffeoylquinic acid derivatives from the Leaf of Eribotrya japonica Lindl. by HPLC-DAD. Journal of Applied Biological Chemistry, 64(3), 269–275. Retrieved from [Link]

  • Clifford, M. N., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. PubMed Central. Retrieved from [Link]

  • Todorova, M., et al. (2021). Antioxidant Capacity and Accumulation of Caffeoylquinic Acids in Arnica montana L. In Vitro Shoots After Elicitation with Yeast Extract or Salicylic Acid. Plants, 10(5), 896. Retrieved from [Link]

  • Lee, H., et al. (2021). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. Molecules, 26(21), 6433. Retrieved from [Link]

  • López-Hortas, L., et al. (2023). Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction. Foods, 12(12), 2378. Retrieved from [Link]

  • Jaiswal, R., & Kuhnert, N. (2011). How to identify and discriminate between the methyl quinates of chlorogenic acids by liquid chromatography-tandemmass spectrometry. ResearchGate. Retrieved from [Link]

  • Tomczyk, M., et al. (2021). Biological Potential and Chemical Profile of European Varieties of Ilex. Molecules, 26(11), 3244. Retrieved from [Link]

  • Filip, R., et al. (2010). Phenolic compounds in seven South American Ilex species. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Lamiaceae. Retrieved from [Link]

  • Li, Y., et al. (2023). Chemical Composition of Five Lamiaceae Essential Oils and Their Insecticidal and Phytotoxic Activity. Insects, 14(3), 259. Retrieved from [Link]

  • Owczarek, K., et al. (2022). GC/MS and PCA Analysis of Volatile Compounds Profile in Various Ilex Species. Molecules, 27(21), 7356. Retrieved from [Link]

  • Wikipedia. (n.d.). Asteraceae. Retrieved from [Link]

  • Cantele, C., et al. (2022). Plants of the Family Asteraceae: Evaluation of Biological Properties and Identification of Phenolic Compounds. Plants, 11(8), 1069. Retrieved from [Link]

  • Grys, E., et al. (2021). Composition and Antimicrobial Activity of Ilex Leaves Water Extracts. Molecules, 26(24), 7571. Retrieved from [Link]

  • Lee, J. H., et al. (2019). Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea acerifolia leaves Using HPLC-DAD. ResearchGate. Retrieved from [Link]

  • Wianowska, D., & Gil, M. (2019). Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. Molecules, 24(8), 1584. Retrieved from [Link]

  • Jaiswal, R., & Kuhnert, N. (2011). Caffeoylquinic acids in leaves of selected Apocynaceae species: Their isolation and content. Journal of the Science of Food and Agriculture, 91(13), 2411–2418. Retrieved from [Link]

  • Quispe, C., et al. (2023). Phytochemical analysis for ten Peruvian Mentheae (Lamiaceae) by liquid chromatography associated with high resolution mass spectrometry. Scientific Reports, 13(1), 10747. Retrieved from [Link]

  • Rocchetti, G., et al. (2022). Authenticity and Bioactive Markers Search in the Phenolic‐Rich Extracts of Asteraceae Medicinal Plants Through Integrative Computational Chemometrics. Molecular Nutrition & Food Research, 66(2), 2100683. Retrieved from [Link]

  • Jakubczyk, K., et al. (2021). The Plants of the Asteraceae Family as Agents in the Protection of Human Health. International Journal of Molecular Sciences, 22(6), 3073. Retrieved from [Link]

Sources

biosynthesis of caffeoylquinic acids in plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of Caffeoylquinic Acids in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoylquinic acids (CQAs) are a significant class of plant-specialized metabolites derived from the phenylpropanoid pathway, playing crucial roles in plant defense and offering a wide spectrum of pharmacological benefits for human health, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][2] This guide provides a comprehensive technical overview of the intricate biosynthetic pathways leading to the formation of CQAs. We will delve into the core enzymatic steps, explore the key regulatory mechanisms, and detail the intersection with competing metabolic branches. Furthermore, this document offers field-proven experimental protocols for the extraction and quantitative analysis of these valuable compounds, designed to ensure accuracy and reproducibility in a research setting.

The Phenylpropanoid Pathway: The Gateway to CQA Biosynthesis

The journey to synthesizing CQAs begins with the general phenylpropanoid pathway, one of the most significant routes of secondary metabolism in plants.[3] This pathway converts the aromatic amino acid L-phenylalanine into a variety of essential compounds, including lignins, flavonoids, and hydroxycinnamic acids.[4][5] The initial committed steps, which are foundational for CQA formation, are catalyzed by a trio of core enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): PAL initiates the pathway by catalyzing the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This reaction is a critical regulatory point, bridging primary and secondary metabolism.[6]

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid.[6]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA.[1][7] This activated molecule stands at a major metabolic crossroads, ready to be channeled into various downstream pathways, including CQA synthesis.[6]

Core Biosynthetic Routes to 5-O-caffeoylquinic acid (5-CQA)

From p-coumaroyl-CoA, plants utilize several distinct, sometimes species-specific, routes to synthesize the most common mono-CQA, 5-O-caffeoylquinic acid (chlorogenic acid). This molecule serves as a central precursor for the formation of other CQA isomers and more complex di- or tri-CQAs.[2][6] The most prevalent pathways involve two key enzyme families: the BAHD acyltransferases and the cytochrome P450 hydroxylases.[7][8]

Key Enzymes at the Core of CQA Synthesis
Enzyme AbbreviationFull NameFunction in CQA Biosynthesis
HCT Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferaseTransfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate. Can also catalyze the reverse reaction, converting caffeoyl-shikimate to caffeoyl-CoA.[9][10]
HQT Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferaseTransfers the p-coumaroyl or caffeoyl group from its CoA thioester to quinic acid, forming p-coumaroyl-quinate or 5-CQA, respectively.[8]
C3'H p-coumaroyl ester 3'-hydroxylaseA cytochrome P450 (CYP98A) that hydroxylates the 3-position of the phenyl ring of p-coumaroyl-shikimate or p-coumaroyl-quinate.[6][11]
CSE Caffeoyl shikimate esteraseHydrolyzes caffeoyl shikimate to release free caffeic acid, creating a bypass to the main pathway.[6]
C3H p-coumaric acid 3-hydroxylaseA peroxidase that directly hydroxylates free p-coumaric acid to caffeic acid.[1][6]
The Three Major Biosynthetic Routes

Plants have evolved multiple strategies to produce 5-CQA, with the predominant route varying between species.[12]

  • Route 1 (HCT/C3'H-dependent "Shikimate Shunt"): This pathway is considered a core route, especially in plants heavily investing in lignin biosynthesis.[13]

    • HCT catalyzes the transfer of the acyl group from p-coumaroyl-CoA to shikimic acid, producing p-coumaroyl-shikimate.[7]

    • C3'H then hydroxylates p-coumaroyl-shikimate to yield caffeoyl-shikimate.[6][9]

    • In a reverse reaction, HCT transfers the caffeoyl group from caffeoyl-shikimate back to CoA, forming caffeoyl-CoA.[9][14]

    • Finally, HQT catalyzes the esterification of quinic acid with caffeoyl-CoA to produce 5-CQA.[6]

  • Route 2 (HQT/C3'H-dependent): This is a more direct and efficient route for CQA synthesis, prominent in species like tomato and potato.[8][12]

    • HQT directly transfers the acyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl-quinate.[7]

    • C3'H hydroxylates p-coumaroyl-quinate to directly yield 5-CQA.[6][15]

  • Route 3 (C3H-dependent): This route involves the hydroxylation of the free acid rather than its ester.

    • C3H , a peroxidase-type enzyme, directly hydroxylates p-coumaric acid to yield caffeic acid.[1][6]

    • 4CL activates caffeic acid to form caffeoyl-CoA.

    • HQT then esterifies quinic acid with caffeoyl-CoA to produce 5-CQA.[6]

CQA_Biosynthesis Core Biosynthetic Pathways of 5-O-caffeoylquinic acid (5-CQA) cluster_Route1 Route 1 cluster_Route2 Route 2 cluster_Route3 Route 3 cluster_enzymes Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin   PAL PAL pCou p-Coumaric Acid Cin->pCou   C4H C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA   Caf Caffeic Acid pCou->Caf CL4 4CL C3H_free C3H pCouShik p-Coumaroyl-shikimate pCouCoA->pCouShik + Shikimate pCouQuin p-Coumaroyl-quinate pCouCoA->pCouQuin + Quinate HCT_fwd HCT HQT2 HQT CafShik Caffeoyl-shikimate pCouShik->CafShik C3H_prime1 C3'H CafCoA Caffeoyl-CoA CafShik->CafCoA + CoA HCT_rev HCT (rev) CQA5 5-O-Caffeoylquinic Acid (5-CQA) CafCoA->CQA5 + Quinate Lignin Lignin Precursors CafCoA->Lignin HQT1 HQT CCoAOMT CCoAOMT pCouQuin->CQA5 C3H_prime2 C3'H Caf->CafCoA CL4_caf 4CL

Caption: Core biosynthetic pathways to 5-O-caffeoylquinic acid.

Formation of Di-CQAs and Link to Lignin Synthesis

The biosynthesis does not stop at mono-CQAs. The initial 5-CQA can serve as an acyl donor or acceptor for the formation of di- and tri-caffeoylquinic acids. For instance, isochlorogenic acid synthase (IbICS), a GDSL lipase-like enzyme discovered in sweet potato, can catalyze the synthesis of 3,5-diCQA from two molecules of 3-CQA (an isomer of 5-CQA).[1]

It is critical to recognize that CQA biosynthesis is intricately linked with lignin formation. Caffeoyl-CoA is a key branch point metabolite. It can be directed towards 5-CQA by HQT or be methylated by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to form feruloyl-CoA, a direct precursor for the G (guaiacyl) and S (syringyl) lignin monomers.[16][17][18] This competition for caffeoyl-CoA means that the regulation of CCoAOMT and HQT/HCT is crucial for determining the metabolic flux towards either CQA accumulation or lignification.[19][20]

Regulation of CQA Biosynthesis

The production of CQAs is tightly controlled at the transcriptional level and is highly responsive to environmental and developmental cues.[6]

  • Transcriptional Control: The structural genes encoding key enzymes like PAL, 4CL, HCT, and HQT are regulated by various families of transcription factors, including MYB, WRKY, and bHLH .[2][6] These transcription factors bind to specific cis-regulatory elements in the promoter regions of the biosynthetic genes, activating or repressing their expression in a coordinated fashion.

  • Environmental Stimuli: CQA accumulation is often induced by biotic and abiotic stresses, such as UV radiation, wounding, and pathogen attack.[1][3] For example, UV light has been shown to strongly upregulate the expression of C3'H, HCT, and HQT genes in artichoke, leading to increased CQA levels.[21] This response underscores the role of CQAs as protective compounds in the plant's defense arsenal.

Methodologies for CQA Research: A Practical Guide

Accurate and reproducible quantification of CQAs is paramount for research in this field. Here, we outline a self-validating workflow from extraction to analysis.

Experimental Workflow Overview

Workflow cluster_Prep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Harvest 1. Harvest Plant Tissue (e.g., leaves, stems) Freeze 2. Flash Freeze (Liquid N2) Harvest->Freeze Lyophilize 3. Lyophilize (Freeze-dry) Freeze->Lyophilize Grind 4. Grind to Fine Powder Lyophilize->Grind Weigh 5. Weigh Powder (e.g., 50 mg) Grind->Weigh Extract 6. Add Extraction Solvent (e.g., 80% Methanol) Weigh->Extract Sonicate 7. Sonicate / Vortex Extract->Sonicate Centrifuge 8. Centrifuge Sonicate->Centrifuge Filter 9. Filter Supernatant (0.22 µm Syringe Filter) Centrifuge->Filter Inject 10. Inject into HPLC/UHPLC Filter->Inject Data 11. Data Acquisition (Chromatogram) Inject->Data Quantify 12. Quantify using Standard Curve Data->Quantify

Caption: Standard experimental workflow for CQA analysis.

Protocol 1: Caffeoylquinic Acid Extraction from Plant Tissue

This protocol is designed for the efficient extraction of polar phenolic compounds like CQAs.

  • Rationale: Plant tissues are immediately frozen in liquid nitrogen to halt all enzymatic activity, preventing the degradation of CQAs. Lyophilization removes water without heat, preserving compound integrity and allowing for accurate dry weight measurements. A polar solvent like aqueous methanol is used because CQAs are polar molecules, ensuring high extraction efficiency.[22] Ultrasound-assisted extraction (UAE) uses cavitation to disrupt cell walls, enhancing solvent penetration and metabolite release.[22]

  • Methodology:

    • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.

    • Lyophilize the frozen tissue until completely dry (approx. 48-72 hours).

    • Grind the dried tissue into a homogenous, fine powder using a ball mill or mortar and pestle.

    • Accurately weigh approximately 50 mg of the dried powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (HPLC grade) in water.

    • Vortex thoroughly for 1 minute, then place in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the tubes at 13,000 x g for 15 minutes.

    • Carefully collect the supernatant into a new tube. For exhaustive extraction, the pellet can be re-extracted and the supernatants pooled.

    • Filter the supernatant through a 0.22 µm PTFE or PVDF syringe filter into an HPLC vial for analysis.

Protocol 2: Quantitative Analysis by HPLC-DAD

This protocol provides a robust method for separating and quantifying different CQA isomers.

  • Rationale (Self-Validating System): High-Performance Liquid Chromatography (HPLC) is the standard for CQA analysis.[23][24] A C18 column is used, which separates compounds based on their hydrophobicity. A gradient elution (changing solvent composition over time) is necessary to resolve both the more polar mono-CQAs and the less polar di-CQAs in a single run.[25] A Diode Array Detector (DAD) is employed to monitor absorbance at specific wavelengths (typically ~325 nm for CQAs) and to provide UV spectra, which aids in peak identification. Quantification is achieved by creating a calibration curve with authentic chemical standards (e.g., 5-CQA). This external standard method ensures the trustworthiness of the quantitative data.

  • Methodology:

    • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 325 nm.

    • Gradient Elution Program:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 40% B

      • 20-22 min: Linear gradient from 40% to 95% B

      • 22-25 min: Hold at 95% B (column wash)

      • 25-26 min: Return to 5% B

      • 26-30 min: Hold at 5% B (equilibration)

    • Validation and Quantification:

      • Prepare a stock solution of a 5-CQA standard in methanol.

      • Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

      • Inject the standards and the prepared samples.

      • Identify the CQA peaks in the samples by comparing their retention times and UV spectra with the standards.

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Calculate the concentration of CQAs in the samples using the linear regression equation from the calibration curve.

Conclusion and Future Directions

The biosynthesis of caffeoylquinic acids is a complex and highly regulated process, central to plant fitness and of significant interest to the pharmaceutical and nutraceutical industries. While the core pathways have been largely elucidated, significant questions remain. Future research should focus on the subcellular localization of these pathways, the transport and storage mechanisms of CQAs within the plant, and the intricate regulatory networks that balance CQA production against other branches of the phenylpropanoid pathway. Leveraging modern biotechnological tools to engineer metabolic pathways could lead to the development of crops with enhanced CQA content, providing improved stress tolerance and greater nutritional value.[1]

References

  • Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. (2022). The Plant Journal, 111(3), 639-663. Retrieved January 16, 2026, from [Link]

  • Proposed caffeoylquinic acid biosynthesis pathway. The three different... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Biosynthetic pathway of caffeoylquinic acids in plants. The roles of... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. (2024). International Journal of Molecular Sciences, 25(11). Retrieved January 16, 2026, from [Link]

  • Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes. (2021). The Plant Cell, 33(10), 3355-3376. Retrieved January 16, 2026, from [Link]

  • Expression of a Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase 4 Gene from Zoysia japonica (ZjHCT4) Causes Excessive Elongation and Lignin Composition Changes in Agrostis stolonifera. (2022). International Journal of Molecular Sciences, 23(16). Retrieved January 16, 2026, from [Link]

  • Transcriptome-Wide Identification and Quantification of Caffeoylquinic Acid Biosynthesis Pathway and Predictionof Its Putative B. (2021). Plants, 10(6). Retrieved January 16, 2026, from [Link]

  • Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants. (2000). Plant Physiology, 124(2), 879-890. Retrieved January 16, 2026, from [Link]

  • Functional characterization of two p-coumaroyl ester 3'-hydroxylase genes from coffee tree: Evidence of a candidate for chlorogenic acid biosynthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • HCT hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase [ Arabidopsis thaliana (thale cress) ]. (n.d.). CNGBdb. Retrieved January 16, 2026, from [Link]

  • Expression of a Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase 4 Gene from Zoysia japonica ( ZjHCT4) Causes Excessive Elongation and Lignin Composition Changes in Agrostis stolonifera. (2022). International Journal of Molecular Sciences, 23(16). Retrieved January 16, 2026, from [Link]

  • Characterization and functional analysis of the Hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (HCT) gene family in poplar. (2021). PeerJ, 9, e10884. Retrieved January 16, 2026, from [Link]

  • Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. (2020). Molecules, 25(20). Retrieved January 16, 2026, from [Link]

  • Genome-Wide Analysis of Caffeoyl-CoA-O-methyltransferase (CCoAOMT) Family Genes and the Roles of GhCCoAOMT7 in Lignin Synthesis in Cotton. (2024). International Journal of Molecular Sciences, 25(21). Retrieved January 16, 2026, from [Link]

  • Rerouting the Plant Phenylpropanoid Pathway by Expression of a Novel Bacterial Enoyl-CoA Hydratase/Lyase Enzyme Function. (2001). The Plant Cell, 13(4), 887-898. Retrieved January 16, 2026, from [Link]

  • Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Differential regulation of caffeoylquinic acid production in Cynara cardunculus var. altilis DC calli by modulating qualitative. (2024). Plant Cell, Tissue and Organ Culture (PCTOC). Retrieved January 16, 2026, from [Link]

  • Functional characterization of two p-coumaroyl ester 3'-hydroxylase genes from coffee tree: evidence of a candidate for chlorogenic acid biosynthesis. (2007). Plant Molecular Biology, 64(1-2), 133-145. Retrieved January 16, 2026, from [Link]

  • Transcriptome-Wide Identification and Quantification of Caffeoylquinic Acid Biosynthesis Pathway and Prediction of Its Putative BAHDs Gene Complex in A. spathulifolius. (2021). ProQuest. Retrieved January 16, 2026, from [Link]

  • Identification and Functional Characterization of Genes Involved in the Biosynthesis of Caffeoylquinic Acids in Sunflower (Helianthus annuus L.). (2019). Frontiers in Plant Science, 10. Retrieved January 16, 2026, from [Link]

  • Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. (2022). The Plant Journal, 111(3), 639-663. Retrieved January 16, 2026, from [Link]

  • HPLC analysis of caffeoylquinic acids contents in Argentine medicinal plants. (1993). Acta Horticulturae, (333), 135-140. Retrieved January 16, 2026, from [Link]

  • Caffeoylquinic Acids Biosynthesis and Accumulation in Cynara cardunculus: State of the Art. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Use of the growing environment as a source of variation to identify the quantitative trait transcripts and modules of co-expressed genes that determine chlorogenic acid accumulation. (2011). Plant, Cell & Environment, 34(7), 1076-1091. Retrieved January 16, 2026, from [Link]

  • Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD. (2023). Journal of Life Science, 33(10), 1083-1090. Retrieved January 16, 2026, from [Link]

  • Phenylpropanoid. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Outline of the phenylpropanoid biosynthetic pathway. Routes to major... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Qualitative and Quantitative Determination of the Caffeoylquinic Acids on the Korean Mountainous Vegetables Used for Chwinamul a. (n.d.). Agungnug19. Retrieved January 16, 2026, from [Link]

  • Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. (2024). International Journal of Molecular Sciences, 25(19). Retrieved January 16, 2026, from [Link]

  • Identification and mapping of genes related to caffeoylquinic acid synthesis in Cynara cardunculus L. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction. (2023). Foods, 12(12). Retrieved January 16, 2026, from [Link]

  • Caffeoyl-CoA 3-O-methyltransferase gene family in jute: Genome-wide identification, evolutionary progression and transcript profiling under different quandaries. (2022). Frontiers in Genetics, 13. Retrieved January 16, 2026, from [Link]

  • Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum. (2023). Frontiers in Plant Science, 14. Retrieved January 16, 2026, from [Link]

  • Dot Language Graphviz. (n.d.). YouTube. Retrieved January 16, 2026, from [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). Retrieved January 16, 2026, from [Link]

  • omxGraphviz help (making path diagrams). (2011). OpenMx. Retrieved January 16, 2026, from [Link]

  • DOT Language. (n.d.). Graphviz. Retrieved January 16, 2026, from [Link]

  • Diagram with Graphviz. (n.d.). Actifsource. Retrieved January 16, 2026, from [Link]

  • HPLC/GC–MS and Electronic Sensing Reveal Tissue-Wide Differences in Bioactive and Flavor Compound Distribution in Coffee Fruits Across Multiple Varieties. (2024). Foods, 13(21). Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

In Vitro Bioassays for Methyl 3,5-di-O-caffeoylquinate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3,5-di-O-caffeoylquinate (M3,5diCQ), a naturally occurring polyphenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of caffeoylquinic acid, it is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1] This guide provides a comprehensive overview of in vitro bioassays to characterize the multifaceted activities of M3,5diCQ, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Section 1: Antioxidant Activity Assessment

The antioxidant potential of M3,5diCQ is attributed to the catechol groups within its caffeoyl moieties, which can effectively scavenge free radicals.[1][2] A multi-assay approach is recommended to comprehensively evaluate its antioxidant capacity, encompassing both chemical and cell-based methods.

Chemical-Based Antioxidant Assays

These assays provide a foundational understanding of the direct radical-scavenging capabilities of M3,5diCQ.

1.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[3][4]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of M3,5diCQ in methanol or ethanol.

    • Prepare a 120 µM DPPH solution in methanol. Store in the dark at 4°C.[3]

    • A positive control, such as Butylated Hydroxytoluene (BHT), should be prepared in DMSO.[3]

  • Assay Procedure (96-well plate format):

    • To triplicate wells, add 22 µL of various dilutions of the M3,5diCQ stock solution.

    • Add 22 µL of the solvent (methanol/ethanol) to the negative control wells.

    • Add 22 µL of the BHT solution to the positive control wells.

    • To each well, add 200 µL of the 120 µM DPPH solution.

    • Prepare color controls containing 22 µL of the test compound/controls and 200 µL of methanol.[3]

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Data Analysis:

    • Correct the sample absorbance by subtracting the absorbance of the corresponding color control.

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Absorbance of Negative Control - Absorbance of Sample) / Absorbance of Negative Control] x 100[4]

    • Determine the IC50 value (the concentration of M3,5diCQ required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of M3,5diCQ.

1.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decolorization of the solution.[5][6]

Protocol: ABTS Radical Cation Decolorization Assay

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in ultrapure water.[5]

    • Prepare a 2.45 mM potassium persulfate (APS) solution in ultrapure water.[5]

    • To generate the ABTS•+ stock solution, mix the ABTS stock solution with the APS solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours.[5]

    • Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[7]

  • Assay Procedure (96-well plate format):

    • To triplicate wells, add 5 µL of various dilutions of the M3,5diCQ stock solution.[7]

    • Add 200 µL of the diluted ABTS•+ solution to each well.[7]

    • Mix for 5 minutes with continuous stirring.[7]

    • Read the absorbance at 734 nm.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox, a water-soluble vitamin E analog.[6]

AssayPrincipleWavelengthKey Advantages
DPPH Radical scavenging by H-atom donation517 nm[4]Simple, rapid, and reliable[8]
ABTS Reduction of pre-formed radical cation734 nm[5]Applicable to both hydrophilic and lipophilic compounds
Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering cellular uptake, metabolism, and localization of the compound.[2][9]

1.2.1 Cellular Antioxidant Activity (CAA) Assay

This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants inhibit this oxidation.[10][11]

Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) or human neuroblastoma (SH-SY5Y) cells in a 96-well black, clear-bottom microplate until they reach 90-100% confluency.[10][11]

  • Assay Procedure:

    • Gently wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[10][11]

    • Add 50 µL of DCFH-DA probe solution to each well.[10][11]

    • Add 50 µL of M3,5diCQ at various concentrations or a standard antioxidant like Quercetin to the wells.[10][11]

    • Incubate at 37°C for 60 minutes.[10]

    • Wash the cells three times with DPBS or HBSS.[10]

    • Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[10][11]

    • Immediately begin reading the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm, taking readings every 1-5 minutes for 60 minutes at 37°C.[10][11]

  • Data Analysis:

    • Calculate the area under the curve for fluorescence versus time.

    • Determine the percentage of inhibition of DCF formation by M3,5diCQ compared to the control.

    • Express the results as quercetin equivalents.[9]

Section 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. M3,5diCQ has demonstrated anti-inflammatory properties, likely through the inhibition of key inflammatory mediators and enzymes.[12]

Inhibition of Pro-inflammatory Enzymes

2.1.1 Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[13] Assays to measure the inhibition of these enzymes are crucial for evaluating the anti-inflammatory potential of M3,5diCQ.

Protocol: COX-2 Inhibition Assay (Cell-based)

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells and seed them in 96-well plates.

    • Pre-treat the cells with various concentrations of M3,5diCQ for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression.

  • Measurement of Prostaglandin E2 (PGE2):

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Western Blot Analysis for COX-2 Expression:

    • Lyse the cells and perform western blotting to determine the effect of M3,5diCQ on the protein expression levels of COX-2.[12]

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay (Enzyme-based)

  • Reagent Preparation:

    • Prepare a solution of 5-LOX enzyme in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[14]

    • Prepare a substrate solution of linoleic acid.

    • Prepare M3,5diCQ solutions at various concentrations.

  • Assay Procedure:

    • In a cuvette, mix the 5-LOX enzyme solution with the M3,5diCQ solution and incubate for 10 minutes at 25°C.[14]

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the increase in absorbance at 234 nm for 6 minutes, which corresponds to the formation of hydroperoxides.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition of 5-LOX activity by M3,5diCQ.

    • Determine the IC50 value.

Measurement of Pro-inflammatory Cytokines and Nitric Oxide

M3,5diCQ can also modulate the production of pro-inflammatory cytokines and nitric oxide (NO).[12]

Protocol: Measurement of NO and Cytokines in LPS-stimulated Macrophages

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells and treat them with M3,5diCQ and LPS as described for the COX-2 assay.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[15]

  • Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in the cell culture supernatant using specific ELISA kits.[12]

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to analyze the mRNA expression levels of inducible nitric oxide synthase (iNOS), COX-2, IL-6, and IL-1β.[12]

Anti-inflammatory Signaling Pathway of Methyl 3,5-di-O-caffeoylquinate

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB M35diCQ Methyl 3,5-di-O- caffeoylquinate M35diCQ->NFkB Inhibits iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->Cytokines NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation

Caption: Proposed anti-inflammatory mechanism of Methyl 3,5-di-O-caffeoylquinate.

Section 3: Neuroprotective Potential Assessment

Caffeoylquinic acid derivatives have shown promise in protecting neuronal cells from various insults, suggesting a potential role in neurodegenerative diseases.[16][17]

Cell Viability and Apoptosis Assays in Neuronal Cells

3.1.1 MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Protocol: MTT Assay in SH-SY5Y Cells

  • Cell Culture and Treatment:

    • Culture human neuroblastoma SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of M3,5diCQ.

    • Induce neurotoxicity by adding a stressor such as amyloid-beta (Aβ) peptides, hydrogen peroxide (H2O2), or N-methyl-D-aspartate (NMDA).[16][17][18]

  • Assay Procedure:

    • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19]

    • Measure the absorbance at 570 nm.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

Inhibition of Enzymes Implicated in Alzheimer's Disease

3.2.1 Acetylcholinesterase (AChE) Inhibition Assay

Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[20]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a solution of AChE enzyme.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

    • Prepare Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Prepare M3,5diCQ solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add AChE enzyme and M3,5diCQ to the wells and incubate.

    • Add DTNB to the wells.

    • Initiate the reaction by adding ATCI.

    • Monitor the increase in absorbance at 412 nm, which results from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.[15][21]

  • Data Analysis:

    • Calculate the percentage of AChE inhibition and determine the IC50 value.

3.2.2 Beta-secretase (BACE1) Inhibition Assay

BACE1 is a key enzyme in the production of amyloid-beta peptides, which form the amyloid plaques characteristic of Alzheimer's disease.[22]

Protocol: BACE1 FRET Assay

  • Reagent Preparation:

    • Use a commercially available BACE1 FRET (Fluorescence Resonance Energy Transfer) assay kit.

    • Prepare the BACE1 enzyme, a fluorogenic peptide substrate, and M3,5diCQ solutions.

  • Assay Procedure (384-well plate format):

    • Add BACE1 enzyme and M3,5diCQ to the wells and incubate.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time as the enzyme cleaves the substrate, separating the quencher from the fluorophore.[23]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction in the presence and absence of M3,5diCQ.

    • Determine the percentage of inhibition and the IC50 value.

Section 4: Anticancer Activity Screening

Preliminary studies suggest that M3,5diCQ may possess cytotoxic activity against certain cancer cell lines.[24][25][26]

Cell Proliferation and Cytotoxicity Assays

4.1.1 Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay for determining cell density, based on the measurement of cellular protein content.[27]

Protocol: SRB Assay

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, AsPC-1, BxPC-3) in 96-well plates.[25]

    • After 24 hours, treat the cells with various concentrations of M3,5diCQ for a specified period (e.g., 48-72 hours).

  • Assay Procedure:

    • Fix the cells by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[24]

    • Wash the plates five times with tap water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[24]

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[24]

    • Solubilize the bound dye with 10 mM Tris base solution.[24]

    • Measure the absorbance at 540 nm.[24]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition.

    • Determine the GI50 (concentration causing 50% growth inhibition).

Experimental Workflow for Cell-Based Assays

G start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding treatment Treatment with Methyl 3,5-di-O-caffeoylquinate & Stimulus (if applicable) cell_seeding->treatment incubation Incubation (Time & Temp dependent on assay) treatment->incubation assay_specific_steps Assay-Specific Steps (e.g., add MTT, fix cells, lyse cells) incubation->assay_specific_steps measurement Measurement (Absorbance/Fluorescence) assay_specific_steps->measurement data_analysis Data Analysis (% Inhibition, IC50/GI50) measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting cell-based in vitro bioassays.

Section 5: Regulation of Melanogenesis

Interestingly, M3,5diCQ has been shown to induce melanogenesis in B16F10 melanoma cells, suggesting its potential application in treating conditions like vitiligo or hair graying.[10]

Melanin Content and Tyrosinase Activity Assays

Protocol: Melanogenesis Assays in B16F10 Cells

  • Cell Culture and Treatment:

    • Culture B16F10 melanoma cells and treat with various concentrations of M3,5diCQ for 48-72 hours.

  • Melanin Content Measurement:

    • Lyse the cells and measure the absorbance of the cell lysate at 405 nm to quantify the melanin content.

  • Tyrosinase Activity Assay:

    • In a separate set of treated cells, lyse the cells and measure the tyrosinase activity by monitoring the rate of L-DOPA oxidation to dopachrome at 475 nm.

  • Western Blot Analysis:

    • Perform western blotting to analyze the expression levels of key melanogenesis-related proteins, including tyrosinase, tyrosinase-related protein 1 (TRP1), and microphthalmia-associated transcription factor (MITF). Also, assess the phosphorylation status of p38 MAPK.[10]

Melanogenesis Signaling Pathway Activated by Methyl 3,5-di-O-caffeoylquinate

G M35diCQ Methyl 3,5-di-O- caffeoylquinate p38 p38 MAPK M35diCQ->p38 Activates P_p38 p-p38 MAPK p38->P_p38 Phosphorylation MITF MITF P_p38->MITF P_MITF p-MITF MITF->P_MITF Phosphorylation Tyrosinase_gene Tyrosinase Gene P_MITF->Tyrosinase_gene Upregulates TRP1_gene TRP1 Gene P_MITF->TRP1_gene Upregulates Tyrosinase_protein Tyrosinase Tyrosinase_gene->Tyrosinase_protein TRP1_protein TRP1 TRP1_gene->TRP1_protein Melanin Melanin Synthesis Tyrosinase_protein->Melanin TRP1_protein->Melanin

Caption: Signaling pathway of M3,5diCQ-induced melanogenesis.[10]

References

  • Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. PMC. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [Link]

  • Compound MQA, a Caffeoylquinic Acid Derivative, Protects Against NMDA-Induced Neurotoxicity and Potential Mechanisms In Vitro. PubMed. [Link]

  • Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. National Institutes of Health. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. Oxford Academic. [Link]

  • Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. PubMed. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. [Link]

  • Assessment of the Interaction of Acetylcholinesterase Binding with Bioactive Compounds from Coffee and Coffee Fractions Digested In Vitro in the Gastrointestinal Tract. ACS Publications. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Parameters of interactions between acetylcholinesterase and coffee extracts. ResearchGate. [Link]

  • Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. PMC - PubMed Central. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

  • 3,5-Di-O-caffeoylquinic acid methyl ester, AMS.TN2894-5-MG. Amsbio. [Link]

  • QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems. [Link]

  • Comparative study on the inhibitory effect of caffeic and chlorogenic acids on key enzymes linked to Alzheimer's disease and some pro-oxidant induced oxidative stress in rats' brain-in vitro. PubMed. [Link]

  • Abts assay protocol pdf. GM Binder. [Link]

  • BACE1 Assay Kit. BPS Bioscience. [Link]

  • Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines. PMC - NIH. [Link]

  • Antioxidant activity of methyl caffeate: Evidence of proton-coupled electron transfer reaction mechanism. PubMed. [Link]

  • Anti-nociceptive and Anti-inflammatory Properties of Ilex latifolia and its Active Component, 3,5-Di-caffeoyl Quinic Acid Methyl Ester. KoreaMed Synapse. [Link]

  • In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. Bentham Science. [Link]

  • 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. MDPI. [Link]

  • Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition. PMC - NIH. [Link]

  • Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family. National Institutes of Health. [Link]

  • Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. National Institutes of Health. [Link]

  • DPPH radical scavenging activity. Marine Biology. [Link]

  • BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. PubMed Central. [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. PubMed - NIH. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • 3,4,5-Tri- O-Caffeoylquinic Acid Promoted Hair Pigmentation Through β-Catenin and Its Target Genes. PubMed. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

Sources

Application Note: Quantitative Analysis of Methyl 3,5-di-O-caffeoylquinate using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of Methyl 3,5-di-O-caffeoylquinate using Reversed-Phase High-Performance Liquid Chromatography with a Diode Array Detector (RP-HPLC-DAD). Methyl 3,5-di-O-caffeoylquinate is a significant polyphenolic compound found in various plant species, recognized for its potential hepatoprotective and antioxidant properties.[1] The accurate quantification of this analyte is crucial for pharmacological research, quality control of herbal products, and drug development. This guide provides a comprehensive protocol, from sample and standard preparation to chromatographic conditions and data analysis, designed for researchers, scientists, and drug development professionals. The causality behind key experimental choices is explained to ensure methodological transparency and facilitate adaptation for specific laboratory needs.

Analyte Profile: Methyl 3,5-di-O-caffeoylquinate

Methyl 3,5-di-O-caffeoylquinate is a methyl ester derived from the condensation of 3,5-di-O-caffeoylquinic acid with methanol.[2] Understanding its chemical properties is fundamental to developing a specific and reliable analytical method.

PropertyValueSource
IUPAC Name trans-methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylatePubChem[2]
Molecular Formula C₂₆H₂₆O₁₂Smolecule[1]
Molecular Weight 530.5 g/mol PubChem[2]
Appearance Yellow PowderSmolecule[1]
Solubility Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate, ChloroformChemFaces[3], BioCrick[4]
Key Structural Features Two caffeoyl groups, quinic acid backbone, methyl esterSmolecule[1]

The presence of two caffeoyl moieties, which are derivatives of cinnamic acid, is responsible for the compound's strong UV absorbance, making HPLC-DAD an ideal analytical technique.

Principle of the HPLC-DAD Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for separating compounds based on their polarity.[5]

  • Stationary Phase: A non-polar C18 (octadecylsilyl) column is used. Methyl 3,5-di-O-caffeoylquinate, being a moderately polar molecule, will have a hydrophobic interaction with the C18 stationary phase.

  • Mobile Phase: A polar mobile phase, consisting of a gradient mixture of acidified water and an organic solvent (acetonitrile), is used. The gradient elution, where the proportion of the organic solvent is increased over time, is essential for analyzing complex samples like plant extracts.[6] It ensures that compounds with varying polarities are eluted effectively, providing good peak resolution and shorter analysis times. The addition of an acid (e.g., formic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl and carboxylic acid groups on the analyte, resulting in sharper, more symmetrical peaks.[7]

  • Detection: A Diode Array Detector (DAD) is utilized to monitor the elution of the analyte. The DAD acquires the full UV-Vis spectrum for any eluting peak. Caffeoylquinic acid derivatives exhibit a characteristic UV absorption maximum around 325-330 nm.[7][8] Monitoring at this wavelength provides high sensitivity and selectivity for the analyte, minimizing interference from other matrix components. The ability to record the full spectrum also serves as a powerful tool for peak purity assessment and identity confirmation.

Materials and Reagents

  • Reference Standard: Methyl 3,5-di-O-caffeoylquinate (≥98% purity)

  • Solvents: HPLC-grade Methanol, HPLC-grade Acetonitrile, Ultrapure Water

  • Acid: Formic Acid (analytical grade)

  • Filters: 0.20 or 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and DAD.Standard equipment providing reliable and reproducible results.
Analytical Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)The C18 phase provides excellent retention and separation for moderately polar phenolic compounds.[6]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidification ensures sharp peak shapes for phenolic acids.[7]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
DAD Wavelength Monitoring: 325 nmSpectral Range: 200-400 nm325 nm is near the absorption maximum for di-caffeoylquinic acids, providing high sensitivity.[7] The full spectral scan confirms peak identity.
Gradient Elution See Table BelowA gradient is necessary to elute the target analyte with good resolution from other components in a complex matrix within a reasonable timeframe.[6][9]

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
08515
255050
300100
350100
368515
458515

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the Methyl 3,5-di-O-caffeoylquinate reference standard. Dissolve it in a 10 mL volumetric flask using HPLC-grade methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. A typical concentration range would be 5, 10, 25, 50, 100, and 200 µg/mL.[6]

  • Filtration: Filter each standard solution through a 0.22 µm PTFE syringe filter into an HPLC vial before placing it in the autosampler.

Sample Preparation (from Dried Plant Material)

Sample preparation is a crucial step to ensure the extraction of the target analyte and removal of interfering substances.[10][11]

  • Homogenization: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonic-Assisted Extraction: Place the tube in an ultrasonic bath for 30 minutes at room temperature.[7] This enhances the extraction efficiency by disrupting cell walls.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection & Filtration: Carefully collect the supernatant (the methanol extract). Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[6]

HPLC-DAD System Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC-DAD Analysis cluster_data 3. Data Analysis start Start: Sample/Standard weigh Weigh Sample / Reference Standard start->weigh dissolve Dissolve / Extract (Methanol + Sonication) weigh->dissolve Solvent filter Filter (0.22 µm PTFE) into HPLC Vial dissolve->filter Crude Extract inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect Detection at 325 nm (DAD Spectral Acquisition) separate->detect chromatogram Generate Chromatogram & UV Spectrum detect->chromatogram integrate Identify & Integrate Peak (at expected RT) chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Final Report quantify->report

Caption: HPLC-DAD analytical workflow for Methyl 3,5-di-O-caffeoylquinate.

Data Analysis and Interpretation

  • Calibration Curve: Inject the prepared working standard solutions. Construct a calibration curve by plotting the peak area of Methyl 3,5-di-O-caffeoylquinate against the corresponding concentration. The curve should exhibit good linearity, with a correlation coefficient (r²) greater than 0.995.[9]

  • Peak Identification: The peak in the sample chromatogram is identified by comparing its retention time (RT) with that of the reference standard. The identity can be further confirmed by overlaying the UV-Vis spectrum of the sample peak with that of the standard; they should be identical.

  • Quantification: The concentration of Methyl 3,5-di-O-caffeoylquinate in the prepared sample solution is calculated using the linear regression equation obtained from the calibration curve. The final concentration in the original plant material is then determined by accounting for the initial sample weight and extraction volume.

Table 2: Typical Chromatographic Results and Validation Parameters

ParameterExpected Value
Retention Time (RT) ~22-26 min (highly dependent on specific system and column)
UV λmax ~325 nm
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Recovery 98 - 105%

Note: The values in Table 2 are illustrative and must be experimentally determined and validated for each specific instrument and laboratory setup according to ICH guidelines or similar standards.[12][13]

Method Validation and Trustworthiness

To ensure the reliability of this method, it should be validated according to established guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, confirmed by peak purity analysis using the DAD.

  • Linearity: Assessed over the range of the calibration curve.[14]

  • Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (RSD%).[15]

  • Accuracy: Determined through recovery studies by spiking a blank matrix with a known concentration of the standard.[16]

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]

Conclusion

The HPLC-DAD method detailed in this application note is a selective, precise, and accurate tool for the quantification of Methyl 3,5-di-O-caffeoylquinate in various samples, particularly plant extracts. The use of a C18 column with a gradient elution of acidified water and acetonitrile, coupled with DAD detection at 325 nm, provides excellent chromatographic resolution and sensitivity. This protocol offers a solid foundation for researchers in natural product chemistry, pharmacology, and quality control, enabling reliable analysis of this promising bioactive compound.

References

  • Vertex AI Search. (2024-08-23). Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts.
  • PubChem - NIH. Npc237314 | C26H26O12 | CID 10075681.
  • Smolecule. (2024-04-14).
  • BioCrick. 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1 | Phenylpropanoids.
  • ResearchGate. (2018-01-28). Standard sample preparation technique for HPLC analysis of plant extracts?.
  • ResearchGate.
  • Korea Scholar. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • ChemicalBook. (2025-08-21). 3,5-Di-O-caffeoylquinic methyl ester | 159934-13-1.
  • Austin Publishing Group. Importance of HPLC in Analysis of Plants Extracts.
  • ResearchGate.
  • PubMed. (2018-03-20). A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column.
  • Natural Product Sciences.
  • PubChem - NIH.
  • SciELO. Developed validation for simultaneous determination of three Di-caffeoylquinic acid derivatives from the Leaf of Eribotrya japonica Lindl. by HPLC-DAD.
  • MDPI. (2023-10-19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
  • MDPI. (2023-02-27). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies.
  • SciELO.
  • NIH. (2023-12-17).
  • MDPI. (2023-09-28).
  • SciELO. Developed validation for simultaneous determination of three Di-caffeoylquinic acid derivatives from the Leaf of Eribotrya japonica Lindl. by HPLC-DAD.
  • BenchChem. Application Note: HPLC Analysis of 4,5-Di-O-caffeoylquinic acid methyl ester.
  • ResearchGate. UV, MS, and MS/MS spectra of 3,5-dicaffeoylquinic acid.
  • PubMed. (2004-06-30). Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n).
  • TargetMol. 3,5-Di-O-caffeoylquinic acid methyl ester | HSV.
  • ChemFaces.
  • MDPI.
  • Sigma-Aldrich. 3,5-Di-caffeoylquinic acid.
  • PubChem - NIH. 3-O-Caffeoylquinic acid methyl ester | C17H20O9 | CID 6476139.

Sources

Application Notes and Protocols for Methyl 3,5-di-O-caffeoylquinate in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multi-Targeted Approach to a Multifaceted Disease

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex and interconnected web of pathological events including the aggregation of amyloid-beta (Aβ) and hyperphosphorylated tau, oxidative stress, and chronic neuroinflammation. This complexity necessitates the exploration of therapeutic agents capable of engaging multiple targets within this pathological network. Methyl 3,5-di-O-caffeoylquinate (MDQC), a derivative of caffeoylquinic acid—a class of polyphenols abundant in various plants—has emerged as a compound of significant interest in neurodegenerative disease research. Its structural features, particularly the presence of two catechol groups from the caffeoyl moieties, suggest a potent capacity for antioxidant and anti-inflammatory activities. This guide provides a comprehensive overview of the application of MDQC in AD research, detailing its proposed mechanisms of action and providing robust protocols for its synthesis, characterization, and evaluation in relevant preclinical models.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of MDQC is paramount for its effective use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₂₆H₂₆O₁₂[1]
Molecular Weight 518.48 g/mol [1]
Appearance Expected to be a solid powder[1]
Solubility Soluble in DMSO, Methanol, EthanolInferred from related compounds
Storage (Solid) -20°C, protected from light and moistureGeneral recommendation
Storage (Stock Solution) -80°C in aliquots to avoid freeze-thaw cyclesGeneral recommendation

Proposed Mechanisms of Neuroprotection in Alzheimer's Disease

MDQC is hypothesized to exert its neuroprotective effects through a multi-pronged approach, targeting key pathological features of AD.

  • Inhibition of Amyloid-Beta Aggregation: The aromatic and hydrogen-bonding functionalities of the caffeoyl groups are thought to interfere with the self-assembly of Aβ monomers into neurotoxic oligomers and fibrils. This has been observed with related di-caffeoylquinic acid derivatives[2].

  • Antioxidant Activity via Nrf2/HO-1 Pathway Activation: The catechol moieties of MDQC are potent radical scavengers. Beyond direct antioxidant effects, these structures can activate the Keap1-Nrf2 signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating the expression of cytoprotective genes, including heme oxygenase-1 (HO-1)[3][[“]][5].

  • Modulation of Pro-Survival Signaling through the PI3K/Akt Pathway: Evidence suggests that caffeoylquinic acid derivatives can activate the PI3K/Akt signaling cascade[6][7]. Activation of Akt leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), a key kinase involved in the hyperphosphorylation of tau protein. This pathway is crucial for promoting neuronal survival and mitigating tau pathology.

  • Anti-inflammatory Effects: By modulating pathways such as NF-κB, caffeoylquinic acids can suppress the production of pro-inflammatory cytokines in glial cells, thereby reducing the chronic neuroinflammation that contributes to neuronal damage in AD[3].

Diagram of Proposed MDQC Signaling Pathways in Alzheimer's Disease

MDQC_pathways cluster_stress Cellular Stressors (Aβ, Oxidative Stress) cluster_mdqc MDQC Intervention cluster_nrf2 Antioxidant Response cluster_pi3k Neuronal Survival Pathway Abeta Amyloid-β Oligomers ROS Oxidative Stress (ROS) Abeta->ROS Neuronal_Damage Neuronal Damage & Apoptosis Abeta->Neuronal_Damage Keap1 Keap1 ROS->Keap1 Oxidizes MDQC Methyl 3,5-di-O- caffeoylquinate (MDQC) MDQC->Abeta Inhibits Aggregation MDQC->Keap1 Inhibits PI3K PI3K MDQC->PI3K Activates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1, NQO1, etc. ARE->HO1 Transcription Antioxidant_Defense Cellular Antioxidant Defense HO1->Antioxidant_Defense Antioxidant_Defense->Neuronal_Damage Protects Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits (P) Survival Neuronal Survival Akt->Survival Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau pTau->Neuronal_Damage Survival->Neuronal_Damage Protects

Caption: Proposed multi-target mechanism of MDQC in Alzheimer's disease.

Experimental Protocols and Workflows

Part 1: Synthesis, Purification, and Characterization of MDQC

Given that commercial availability of MDQC may be limited, the following section outlines a proposed method for its synthesis and purification, adapted from established procedures for related caffeoylquinic acid derivatives[8][9].

Proposed Synthesis Workflow

synthesis_workflow start Start Materials: - 3,5-di-O-caffeoylquinic acid - Methanol (anhydrous) - Acid Catalyst (e.g., H₂SO₄ or HCl) ester Fischer Esterification: - Dissolve starting material in excess methanol. - Add catalytic amount of strong acid. - Reflux for 4-6 hours. start->ester workup Reaction Work-up: - Neutralize with NaHCO₃ solution. - Extract with ethyl acetate. ester->workup purify Purification: - Silica gel column chromatography. - Elute with a gradient of hexane/ethyl acetate. workup->purify char Characterization: - LC-MS/MS for mass verification (m/z). - ¹H and ¹³C NMR for structural confirmation. purify->char end Pure Methyl 3,5-di-O-caffeoylquinate char->end

Caption: Workflow for the proposed synthesis and purification of MDQC.

Protocol 1: Synthesis and Purification of MDQC

  • Esterification: In a round-bottom flask, dissolve 3,5-di-O-caffeoylquinic acid in anhydrous methanol (e.g., 100 mL per 1 g of starting material).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure MDQC.

Protocol 2: Analytical Characterization by LC-MS/MS

  • System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Detection: Monitor for the expected [M-H]⁻ ion at m/z 529.1 in negative ion mode. Fragment ions can be used for structural confirmation.

Part 2: In Vitro Evaluation of MDQC in AD Models

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.

Protocol 3: Preparation of MDQC Stock and Working Solutions

  • Primary Stock Solution (10 mM): Accurately weigh the required amount of MDQC and dissolve it in sterile, anhydrous DMSO to a final concentration of 10 mM. Gentle warming (37°C) or sonication may aid dissolution. Store at -80°C in small aliquots.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock solution and dilute it in the appropriate cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). The final DMSO concentration in the culture should not exceed 0.5%, and a vehicle control (medium with the same final concentration of DMSO) must be included in all experiments[9].

Protocol 4: Assessment of Neuroprotection against Aβ-induced Toxicity

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS and antibiotics, at 37°C and 5% CO₂.

  • Treatment: Seed cells in 96-well plates. Pre-treat the cells with various concentrations of MDQC for 12-24 hours.

  • Induction of Toxicity: Add pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 10 µM) to the culture medium and incubate for an additional 24 hours[10][11].

  • Viability Assay: Assess cell viability using the MTT assay. Read the absorbance at 570 nm. The neuroprotective effect is quantified as the percentage of viable cells compared to the Aβ-treated control.

Protocol 5: Inhibition of Aβ Aggregation (Thioflavin T Assay)

  • Preparation: Prepare a solution of Aβ₁₋₄₂ monomer (e.g., 10 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Incubation: In a 96-well black plate, mix the Aβ₁₋₄₂ solution with various concentrations of MDQC or a vehicle control.

  • Fluorescence Measurement: Add Thioflavin T (ThT) to each well (final concentration, e.g., 20 µM). Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular intervals over 24-48 hours at 37°C[[“]][12]. A reduction in the fluorescence signal in the presence of MDQC indicates inhibition of fibril formation.

Protocol 6: Western Blot Analysis of Nrf2 and PI3K/Akt Pathway Activation

  • Cell Lysis: Treat SH-SY5Y cells with MDQC for appropriate time points (e.g., 6-24 hours). For Nrf2, prepare nuclear and cytosolic fractions. For PI3K/Akt, prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-Nrf2, anti-HO-1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the bands using an ECL detection system[6][13]. Densitometric analysis will reveal the effect of MDQC on the expression and phosphorylation of these key proteins.

Part 3: In Vivo Evaluation in Alzheimer's Disease Mouse Models

The 5XFAD and SAMP8 mouse models are commonly used to study AD pathology and cognitive deficits.

Protocol 7: Preparation and Administration of MDQC for In Vivo Studies

  • Vehicle Preparation: A common vehicle for oral administration of caffeoylquinic acid derivatives involves a mixture of DMSO, PEG300, Tween-80, and saline. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution can be prepared[8].

  • Administration: MDQC can be administered to mice via oral gavage. Doses used for related compounds in AD models range from 6.7 mg/kg/day to being incorporated into the diet at concentrations up to 0.8%[1][10]. Dose-response studies are recommended to determine the optimal therapeutic dose for MDQC.

Protocol 8: Morris Water Maze (MWM) for Spatial Learning and Memory

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C) containing a hidden escape platform.

  • Acquisition Phase (5-7 days):

    • Each day, mice undergo four trials from different starting positions.

    • The trial ends when the mouse finds the platform or after a set time (e.g., 60 seconds). If the mouse fails to find the platform, it is guided to it.

    • Record the escape latency (time to find the platform) and path length. A reduction in these parameters over consecutive days indicates spatial learning.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location. Increased time and crossings in the target quadrant indicate robust spatial memory.

Protocol 9: Immunohistochemical Analysis of Amyloid Plaque Burden

  • Tissue Preparation: After the completion of behavioral testing, perfuse the mice with PBS followed by 4% paraformaldehyde.

  • Cryoprotect the brains in sucrose solutions and section them using a cryostat.

  • Staining:

    • Perform antigen retrieval on the brain sections.

    • Incubate with a primary antibody against Aβ (e.g., 6E10).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with DAPI to visualize cell nuclei.

  • Imaging and Quantification:

    • Capture images of the hippocampus and cortex using a fluorescence microscope.

    • Quantify the amyloid plaque load by measuring the percentage of the total area occupied by Aβ-positive staining using image analysis software[11][14].

Expected Outcomes and Data Interpretation

AssayModel SystemExpected Outcome with Effective MDQC TreatmentKey Parameters to Quantify
Aβ-induced Toxicity SH-SY5Y cellsIncreased cell viabilityEC₅₀ for neuroprotection
Thioflavin T Assay Cell-freeReduced ThT fluorescence signalIC₅₀ for aggregation inhibition
Western Blot SH-SY5Y cellsIncreased nuclear Nrf2, HO-1, p-Akt, p-GSK3βFold change in protein expression/phosphorylation vs. control
Morris Water Maze 5XFAD or SAMP8 miceDecreased escape latency and path length; increased time in target quadrant% improvement in cognitive scores vs. vehicle-treated AD mice
Immunohistochemistry 5XFAD mouse brainReduced amyloid plaque area% reduction in plaque load in hippocampus and cortex

Safety and Toxicology

Conclusion

Methyl 3,5-di-O-caffeoylquinate holds significant promise as a multi-target therapeutic candidate for Alzheimer's disease research. Its potential to simultaneously combat amyloid aggregation, oxidative stress, and neuroinflammation, while promoting pro-survival signaling, makes it a compelling molecule for further investigation. The protocols and application notes provided in this guide offer a robust framework for researchers to systematically evaluate the efficacy and mechanisms of MDQC, with the ultimate goal of advancing the development of novel therapeutic strategies for this devastating neurodegenerative disorder.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Ishida, K., Misawa, K., Nishimura, H., Hirata, T., Yamamoto, M., & Ota, N. (2020). 5-Caffeoylquinic Acid Ameliorates Cognitive Decline and Reduces Aβ Deposition by Modulating Aβ Clearance Pathways in APP/PS2 Transgenic Mice. Nutrients, 12(2), 494. [Link]

  • BioCrick. (n.d.). 3,5-Di-O-caffeoylquinic acid methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method.
  • Brummond, K. M., & DeForrest, J. E. (2009). Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid. Synlett, 2009(09), 1517–1519. [Link]

  • Tian, T., Bai, J., Wang, J., Meng, W., Ren, T., & Zhao, Q. (2016). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. Cellular and Molecular Neurobiology, 36(7), 1149–1163. [Link]

  • Tian, T., et al. (2016). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. ResearchGate. [Link]

  • Lee, J. H., et al. (2010). Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. Neuroscience, 169(3), 1039-1045. [Link]

  • Tian, T., Bai, J. P., Wang, J., Meng, W. H., Ren, T. S., & Zhao, Q. C. (2016). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. Cellular and molecular neurobiology, 36(7), 1149–1163. [Link]

  • Murakami, K., et al. (2024). Caffeoylquinic Acid Mitigates Neuronal Loss and Cognitive Decline in 5XFAD Mice Without Reducing the Amyloid-β Plaque Burden. Journal of Alzheimer's Disease, 99(4), 1285-1301. [Link]

  • Sasaki, K., et al. (2010). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Neuroscience, 169(3), 1039-1045. [Link]

  • Wang, L., et al. (2018). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. Food & Nutrition Research, 62. [Link]

  • ResearchGate. (n.d.). Nrf2/Keap1 pathway activation under normal conditions and after treatment with dicaffeoylquinic acids. Retrieved from [Link]

  • Oakley, H., et al. (2006). Intraneuronal beta-amyloid aggregates, neurodegeneration, and neuron loss in transgenic mice with five familial Alzheimer's disease mutations: potential factors in amyloid plaque formation. The Journal of Neuroscience, 26(40), 10129–10140. [Link]

  • Lee, J. H., et al. (2010). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. ResearchGate. [Link]

  • Magoni, C., et al. (2022). Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. Antioxidants, 11(2), 332. [Link]

  • Murakami, K., et al. (2012). Protective effects of caffeoylquinic acids on the aggregation and neurotoxicity of the 42-residue amyloid β-protein. Bioorganic & Medicinal Chemistry Letters, 22(20), 6469–6473. [Link]

  • ResearchGate. (n.d.). Activation of PI3K/Akt pathway antagonizes the inhibitory effect of CA on A498 cells. Retrieved from [Link]

  • Wang, L., et al. (2018). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. Food & Nutrition Research, 62. [Link]

  • Gray, N. E., et al. (2015). Caffeoylquinic Acids in Centella asiatica Protect against Amyloid-β Toxicity. ResearchGate. [Link]

  • Nabavi, S. M., et al. (2020). Phenolic compounds as anti-Alzheimer's disease agents. Open Exploration, 1, 1-13. [Link]

  • ResearchGate. (n.d.). Western blot analysis of p-JNK, JNK, p-ERK, ERK, p-AKT and AKT in cultured SH-SY5Y cells. Retrieved from [Link]

  • Khan, H., et al. (2020). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Antioxidants, 9(10), 985. [Link]

  • Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights. (2024). MDPI. [Link]

  • Roche. (2010, February 22). The PI3K/AKT signalling pathway [Video]. YouTube. [Link]

  • Yan, L., et al. (2024). Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta aggregation. Journal of Biochemistry. [Link]

  • Tewari, D., et al. (2022). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Current Pharmaceutical Design, 28(1), 57-68. [Link]

  • Molecular mechanisms of KEAP1/NRF2/ARE pathway activation by polyphenols. (n.d.). Consensus. Retrieved from [Link]

  • Yeh, C. T., & Yen, G. C. (2015). Nrf2-Mediated HO-1 Induction Coupled with the ERK Signaling Pathway Contributes to Indirect Antioxidant Capacity of Caffeic Acid Phenethyl Ester in HepG2 Cells. Journal of agricultural and food chemistry, 63(31), 6949–6957. [Link]

Sources

Application Notes and Protocols for Investigating Methyl 3,5-di-O-caffeoylquinate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 3,5-di-O-caffeoylquinate (3,5-diCQM) is a naturally occurring phenylpropanoid compound found in various plant species.[1] As a derivative of caffeoylquinic acid, it belongs to a class of molecules recognized for a wide range of biological activities, including antioxidant and antiviral properties.[2][3] Preliminary studies have highlighted the cytotoxic potential of 3,5-diCQM against specific cancer cell lines, notably human cervix carcinoma (HeLa) cells.[2][4][5] Furthermore, closely related dicaffeoylquinic acid (diCQA) isomers have been shown to induce apoptosis in human colon cancer cells, suggesting a promising avenue for oncological research.[6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of 3,5-diCQM, its putative mechanisms of action, and detailed, field-proven protocols for its systematic evaluation as a potential anti-cancer agent in vitro.

Section 1: Compound Information and Handling

Accurate and reproducible in vitro research begins with the correct preparation and handling of the test compound. 3,5-diCQM is a solid powder at room temperature, and its solubility characteristics are critical for experimental design.

Table 1: Physicochemical Properties of Methyl 3,5-di-O-caffeoylquinate

Property Value Source(s)
CAS Number 159934-13-1 [2][5]
Molecular Formula C₂₆H₂₆O₁₂ [1][5]
Molecular Weight 530.5 g/mol [1][5]
Appearance Solid, Powder -
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [2]

| Long-Term Storage (Solid) | -20°C, protected from light |[4][5] |

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

Rationale: Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing primary stock solutions of 3,5-diCQM for cell culture experiments. Its high solubilizing capacity and compatibility with most cell lines at low final concentrations (typically ≤0.5%) make it ideal.[7] Preparing a concentrated stock allows for minimal solvent introduction into the final cell culture medium, thereby reducing the risk of solvent-induced artifacts.

Materials:

  • Methyl 3,5-di-O-caffeoylquinate (solid)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance and weigh paper/boat

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the compound's molecular weight (530.5 g/mol ). For 1 mL of a 10 mM stock:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.01 mol/L × 0.001 L × 530.5 g/mol × 1000 mg/g = 5.305 mg

  • Weigh Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5.305 mg of 3,5-diCQM.

  • Dissolve in DMSO: Transfer the weighed solid into a sterile microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.

  • Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Dispense the 10 mM primary stock into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C, protected from light.[5] A properly stored DMSO stock should be stable for at least one year.[4]

Protocol 2: Preparation of Working Solutions for Cell Culture

Rationale: The primary stock solution is too concentrated for direct application to cells. It must be diluted in complete cell culture medium to the desired final concentrations for the experiment. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with many studies standardizing it at 0.1%.[7]

Procedure:

  • Determine Final Concentrations: Decide on the range of final concentrations needed for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Thaw and Pre-warm: Thaw one aliquot of the 10 mM primary stock at room temperature. Pre-warm the required volume of complete cell culture medium (containing serum and antibiotics) to 37°C.

  • Prepare Working Solution: To minimize compound precipitation, add the DMSO stock solution to the pre-warmed medium while gently swirling. Never add cold medium to the DMSO stock.

    • Example Dilution (for a 10 µM final concentration): A 1:1000 dilution is required. Add 1 µL of the 10 mM stock solution to 999 µL of medium to make 1 mL of a 10 µM working solution. The final DMSO concentration will be 0.1%.[7]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of 3,5-diCQM. This is essential to ensure that any observed effects are due to the compound and not the solvent.

  • Use Immediately: Use the freshly prepared working solutions for treating cells immediately. Do not store diluted solutions in medium.

Section 2: Putative Mechanisms of Anti-Cancer Action

While research specifically on the anti-cancer mechanisms of 3,5-diCQM is emerging, data from related compounds and its observed effects on specific signaling pathways provide a strong basis for forming testable hypotheses.

Cytotoxicity and Induction of Apoptosis

The most direct anti-cancer activity reported for 3,5-diCQM is its cytotoxic effect on human cervix carcinoma HeLa cells.[2][4][5] Cytotoxicity in cancer cells is often mediated by the induction of programmed cell death, or apoptosis. Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells and is a primary mechanism of action for many chemotherapeutic agents.[8]

Studies on the closely related isomer, 3,5-dicaffeoylquinic acid, have shown that it induces apoptosis in human colon cancer cells (RKO and HT-29) by activating caspase-8 and caspase-3.[6] This suggests the involvement of the extrinsic apoptotic pathway . This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment and activation of an initiator caspase, primarily caspase-8.[9] Activated caspase-8 can then directly cleave and activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[6]

Furthermore, many natural polyphenols are known to trigger the intrinsic (or mitochondrial) apoptotic pathway .[8] This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[10] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the "apoptosome," which activates caspase-9. Activated caspase-9, in turn, activates caspase-3, converging with the extrinsic pathway.[11]

Modulation of Key Signaling Pathways

Beyond direct apoptosis induction, the anticancer effects of a compound can be mediated by its influence on signaling pathways that control cell proliferation, survival, and death.

Work in B16F10 melanoma cells has demonstrated that 3,5-diCQM activates the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway.[12][13] While this study focused on melanogenesis, the activation of p38 MAPK in other cancer contexts can have pro-apoptotic or anti-proliferative outcomes.[13] The MAPK and PI3K/Akt signaling cascades are central regulators of cell fate, and their modulation is a key area of investigation for many potential cancer therapeutics.[11][14] For instance, inhibition of the pro-survival Akt pathway is a common mechanism for inducing apoptosis.[15]

Based on this evidence, a plausible hypothesis is that 3,5-diCQM exerts its anti-cancer effects by inducing apoptosis through a combination of the extrinsic and intrinsic pathways, potentially modulated by its effects on the p38 MAPK and/or Akt signaling cascades.

Hypothesized_Pro_Apoptotic_Signaling_Pathway compound Methyl 3,5-di-O-caffeoylquinate dr Death Receptors compound->dr ? bax Bax compound->bax ? bcl2 Bcl-2 compound->bcl2 ? p38 p38 MAPK Activation compound->p38 membrane Cell Membrane pro_cas8 Pro-Caspase-8 dr->pro_cas8 cas8 Caspase-8 pro_cas8->cas8 pro_cas3 Pro-Caspase-3 cas8->pro_cas3 mito Mitochondrion cytc Cytochrome c (release) mito->cytc bax->mito bcl2->mito apaf1 Apaf-1 cytc->apaf1 pro_cas9 Pro-Caspase-9 apaf1->pro_cas9 cas9 Caspase-9 pro_cas9->cas9 cas9->pro_cas3 cas3 Caspase-3 pro_cas3->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis p38->cas8

Caption: Hypothesized pro-apoptotic signaling pathways for 3,5-diCQM.

Section 3: Experimental Protocols for In Vitro Evaluation

This section provides step-by-step protocols for the initial assessment of 3,5-diCQM's anti-cancer activity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[16] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[16][17] This assay is fundamental for determining the cytotoxic potential of a compound and calculating its IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (allow attachment) seed->incubate1 treat Treat with 3,5-diCQM (serial dilutions + controls) incubate1->treat incubate2 Incubate 24h, 48h, or 72h treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate 2-4h (formazan formation) add_mtt->incubate3 solubilize Add Solubilizer (e.g., 100 µL DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC₅₀ Value read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: In a 96-well flat-bottom plate, seed your chosen cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16] The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase and do not exceed confluence at the end of the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing the desired concentrations of 3,5-diCQM (prepared as per Protocol 2).

    • Controls: Include wells for:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Medium only (no cells).

  • Incubation: Return the plate to the incubator for the desired time points (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: At the end of the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. Monitor for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Pipette up and down gently to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Table 2: Hypothetical IC₅₀ Values of 3,5-diCQM in Various Cancer Cell Lines (48h)

Cell Line Cancer Type IC₅₀ (µM)
HeLa Cervical Cancer 22.5
HT-29 Colon Cancer 35.2
A549 Lung Cancer 41.8
MCF-7 Breast Cancer 38.7

| PC-3 | Prostate Cancer | 45.1 |

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Rationale: This flow cytometry-based assay quantitatively distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of:

  • Viable cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol (Summarized):

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with 3,5-diCQM at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

Section 4: Investigating Molecular Mechanisms by Western Blot

Rationale: Western blotting is a powerful technique to detect specific proteins and assess their expression levels or post-translational modifications (e.g., phosphorylation, cleavage). It is indispensable for elucidating the molecular pathways affected by a compound.

Protocol (Generalized):

  • Protein Extraction: Treat cells with 3,5-diCQM, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved Caspase-3, p-p38).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin, GAPDH) to compare protein levels across different treatments.

Recommended Protein Targets for Investigation:
  • Apoptosis Markers:

    • Cleaved Caspase-8: To confirm activation of the extrinsic pathway.[6]

    • Cleaved Caspase-9: To confirm activation of the intrinsic pathway.[10]

    • Cleaved Caspase-3 & Cleaved PARP: As definitive markers of apoptosis execution.[10]

    • Bcl-2 & Bax: To assess the ratio of anti-apoptotic to pro-apoptotic proteins.[6][10]

  • Signaling Pathway Markers:

    • Phospho-p38 & Total p38: To confirm the engagement of the p38 MAPK pathway.[12]

    • Phospho-Akt & Total Akt: To investigate effects on the pro-survival PI3K/Akt pathway.[11]

    • Phospho-ERK & Total ERK: To assess effects on another key MAPK pathway.[11]

Section 5: Summary and Future Directions

Methyl 3,5-di-O-caffeoylquinate is a natural product with demonstrated cytotoxic activity against cancer cells.[2][5] The protocols outlined in this guide provide a systematic framework for confirming its efficacy, determining its IC₅₀ value, and elucidating its mechanism of action. The primary hypothesis is that 3,5-diCQM induces apoptosis, likely through the activation of caspase cascades and modulation of key signaling pathways like p38 MAPK.

Future research should focus on:

  • Broadening the Scope: Testing 3,5-diCQM against a wider panel of cancer cell lines from different tissues to determine its spectrum of activity.

  • Cell Cycle Analysis: Investigating whether the compound induces cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M).

  • Migration and Invasion Assays: Assessing the compound's potential to inhibit metastasis using wound healing or transwell invasion assays.

  • In Vivo Studies: Validating the in vitro findings in preclinical animal models of cancer to evaluate efficacy, toxicity, and pharmacokinetics.

  • Combination Therapies: Exploring potential synergistic effects when combined with standard-of-care chemotherapeutic agents.

By following these structured protocols and investigative pathways, researchers can effectively characterize the anti-cancer properties of methyl 3,5-di-O-caffeoylquinate and evaluate its potential for further drug development.

References

  • 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1. BioCrick. [Link]

  • Compound MQA, a Caffeoylquinic Acid Derivative, Protects Against NMDA‐Induced Neurotoxicity and Potential Mechanisms In Vitro. PubMed Central. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. National Institutes of Health (NIH). [Link]

  • Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. PubMed. [Link]

  • Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. Oxford Academic. [Link]

  • Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study. National Institutes of Health (NIH). [Link]

  • Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. MDPI. [Link]

  • Dicaffeoylquinic acids in Yerba mate (Ilex paraguariensis St. Hilaire) inhibit NF-κB nucleus translocation in macrophages and induce apoptosis by activating caspases-8 and -3 in human colon cancer cells. PubMed. [Link]

  • The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. MDPI. [Link]

  • Npc237314 | C26H26O12. PubChem. [Link]

  • MTT assays on cancer cell lines treated with compounds 3, 5 and 6 at.... ResearchGate. [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. [Link]

  • Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells. MDPI. [Link]

  • 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. MDPI. [Link]

  • Caffeic acid and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines. PubMed Central. [Link]

  • Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. PubMed Central. [Link]

  • Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol. MDPI. [Link]

  • Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. MDPI. [Link]

  • Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines. PubMed Central. [Link]

  • MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype. Frontiers. [Link]

  • 5-Caffeoylquinic acid inhibits invasion of non-small cell lung cancer cells through the inactivation of p70S6K and Akt activity: Involvement of p53 in differential regulation of signaling pathways. PubMed. [Link]

Sources

experimental design for testing methyl 3,5-di-O-caffeoylquinate bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Multi-Tiered Experimental Framework for Characterizing the Bioactivity of Methyl 3,5-di-O-caffeoylquinate

Abstract: Methyl 3,5-di-O-caffeoylquinate (MDQC) is a naturally occurring polyphenolic compound found in various medicinal plants, including Ilex latifolia and Suaeda glauca.[1][2] As a member of the caffeoylquinic acid family, it is structurally poised for significant biological activity. Preliminary studies suggest that MDQC possesses potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][3][4] This application note provides a comprehensive, multi-tiered experimental workflow designed for researchers in pharmacology and drug development to systematically investigate and validate the bioactivity of MDQC. The framework progresses from foundational cell-free antioxidant assays to complex cell-based models of inflammation and oxidative stress, culminating in the elucidation of underlying molecular mechanisms involving the NF-κB and Nrf2 signaling pathways. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation.

Introduction: The Scientific Rationale for a Phased Approach

The process of validating a natural product's bioactivity requires a logical progression from broad screening to deep mechanistic investigation.[5][6] A frequent pitfall is moving directly to complex models without first establishing foundational activities and effective dose ranges. Our proposed workflow addresses this by starting with simple, cost-effective chemical assays before committing resources to cell culture and molecular biology.

This phased approach is critical for MDQC because its primary reported activities—antioxidant and anti-inflammatory—are mechanistically intertwined. Oxidative stress is a key trigger for inflammation, and many anti-inflammatory agents exert their effects by modulating cellular redox balance.[7] Therefore, quantifying MDQC's intrinsic antioxidant capacity is a logical first step. Subsequently, we can probe its effects in a cellular context, asking more sophisticated questions: Does this antioxidant activity translate to cytoprotection? Can MDQC suppress an inflammatory response in immune cells? Finally, we aim to uncover the molecular switches it targets, such as the master regulators of inflammation (NF-κB) and the antioxidant response (Nrf2).[8][9]

This guide provides the detailed protocols and scientific causality to navigate this discovery path efficiently.

Overall Experimental Workflow

The following diagram outlines the systematic progression of the experimental plan, from initial screening to mechanistic validation.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Cellular Bioactivity cluster_2 Phase 3: Mechanistic Elucidation a1 DPPH Assay a2 ABTS Assay b1 Cytotoxicity Assay (MTT/LDH) a2->b1 Establish IC50 & Non-toxic Dose b2 Anti-inflammatory Assays (RAW 264.7 Cells) b1->b2 b3 Cellular Antioxidant Assays (SH-SY5Y Cells) c1 NF-κB Pathway Analysis (Western Blot / qPCR) b2->c1 Investigate Mechanism of Inflammation Inhibition c2 Nrf2 Pathway Analysis (Western Blot / qPCR) b3->c2 Investigate Mechanism of Cytoprotection

Caption: High-level experimental workflow for MDQC bioactivity testing.

Phase 1: Foundational Bioactivity - In Vitro Antioxidant Capacity

Causality: The core structure of MDQC contains two caffeoyl groups, each with a catechol moiety known to be an excellent hydrogen/electron donor. This makes strong antioxidant activity highly probable.[1] Cell-free radical scavenging assays provide a rapid and direct measure of this chemical property, forming the basis for all subsequent cell-based work. We use two common assays, DPPH and ABTS, which rely on slightly different reaction mechanisms, to provide a more comprehensive antioxidant profile.[10][11]

Protocol 1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12]

Materials:

  • Methyl 3,5-di-O-caffeoylquinate (MDQC)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of MDQC in methanol.

    • Prepare a 1 mg/mL stock solution of the positive control (e.g., Ascorbic acid) in methanol.

    • Prepare a 0.1 mM DPPH working solution in methanol. Keep this solution protected from light.

  • Assay Protocol:

    • Create a serial dilution of the MDQC stock solution in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Prepare the same concentrations for the positive control.

    • In a 96-well plate, add 100 µL of each MDQC dilution or positive control to triplicate wells.

    • Add 100 µL of methanol to triplicate wells to serve as the blank (A_blank).

    • Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank. To three separate wells, add 100 µL of DPPH and 100 µL of methanol to serve as the negative control (A_control).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % Inhibition against the concentration of MDQC and the positive control.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.

Protocol 1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical, causing a loss of color that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds.[13][14]

Materials:

  • MDQC and positive control (as above)

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or PBS (depending on compound solubility)

  • 96-well microplate and reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation. This is the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Protocol:

    • Prepare serial dilutions of MDQC and the positive control as described in the DPPH assay.

    • In a 96-well plate, add 20 µL of each MDQC dilution or positive control to triplicate wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

Data Presentation: Antioxidant Capacity

Results should be summarized in a table for clear comparison with established standards.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
MDQCTBDTBD
Ascorbic AcidTBD (Reference)TBD (Reference)
TroloxTBD (Reference)TBD (Reference)

Phase 2: Cellular Bioactivity Assessment

Causality: Demonstrating activity in a cell-free system is a prerequisite, but true therapeutic potential requires efficacy in a biological context.[15] This phase assesses MDQC's ability to modulate cellular responses to inflammatory and oxidative stimuli. Before testing for bioactivity, it is crucial to determine the compound's cytotoxicity to ensure that observed effects are not merely a consequence of cell death. We use RAW 264.7 macrophages, a standard model for inflammation, and SH-SY5Y neuroblastoma cells, a common model for neuroprotection studies.[3][16]

Section 2.1: Evaluating Anti-inflammatory Potential in Macrophages

Cell Model: RAW 264.7 murine macrophages. These cells are robust and respond predictably to inflammatory stimuli like lipopolysaccharide (LPS), producing key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[3]

Protocol 2.1.1: Cytotoxicity Assessment (MTT Assay)

Trustworthiness: This step is essential for self-validation. All subsequent bioactivity assays must use non-toxic concentrations of MDQC.

Materials:

  • RAW 264.7 cells

  • DMEM media with 10% FBS

  • MDQC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate and reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of MDQC (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • After 24 hours, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control. Select the highest concentrations showing >90% viability for subsequent experiments.

Protocol 2.1.2: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a burst of NO production. The Griess assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[3]

Materials:

  • RAW 264.7 cells and media

  • MDQC (at non-toxic concentrations)

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL)

  • Dexamethasone or L-NAME (positive controls)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard curve

Procedure:

  • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and allow adherence.

  • Pre-treat cells with various non-toxic concentrations of MDQC or a positive control for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and an LPS-only group.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each sample, incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Section 2.2: Cellular Antioxidant & Cytoprotective Effects

Cell Model: SH-SY5Y human neuroblastoma cells. These cells are widely used to model neuronal function and are susceptible to oxidative stress-induced damage, making them an excellent system to test the neuroprotective potential of compounds like MDQC.[17]

Protocol 2.2.1: Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: This assay directly measures the ability of MDQC to quench intracellular ROS generated by an external stressor like hydrogen peroxide (H2O2). It uses the cell-permeable dye DCFH-DA, which becomes fluorescent upon oxidation by ROS.

Materials:

  • SH-SY5Y cells and appropriate media (e.g., DMEM/F12)

  • MDQC (at non-toxic concentrations determined by MTT on SH-SY5Y cells)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Hydrogen peroxide (H2O2)

  • N-acetylcysteine (NAC) as a positive control

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Wash the cells with warm PBS and load them with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess dye.

  • Add media containing non-toxic concentrations of MDQC or NAC and incubate for 1 hour.

  • Induce oxidative stress by adding a final concentration of 200-500 µM H2O2 (concentration should be optimized to give a strong signal without immediate cell death).

  • Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1-2 hours.

  • Calculate the rate of fluorescence increase or compare endpoint values. A reduction in fluorescence relative to the H2O2-only control indicates ROS scavenging.

Phase 3: Mechanistic Elucidation

Causality: After confirming cellular bioactivity, the next critical step is to understand the underlying molecular mechanisms.[18] Based on the known roles of NF-κB in inflammation and Nrf2 in the antioxidant response, these pathways are the most probable targets for MDQC.[7][19] Western blotting and qPCR provide robust methods to measure changes in protein levels, their activation state (e.g., phosphorylation), and target gene expression.

Section 3.1: Probing the NF-κB Signaling Pathway

Rationale: The NF-κB transcription factor is a master regulator of inflammation.[8] In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli like LPS trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[20][21] We hypothesize that MDQC inhibits inflammation by preventing IκBα degradation or p65 activation.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Releases nucleus Nucleus p65_p50->nucleus Translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Activates Transcription MDQC MDQC (Hypothesized Inhibition) MDQC->IKK ? MDQC->p65_p50 ?

Caption: The canonical NF-κB signaling pathway and potential points of inhibition by MDQC.

Protocol 3.1.1: Western Blot for IκBα Degradation and p65 Phosphorylation

Procedure:

  • Culture RAW 264.7 cells to ~80% confluency in 6-well plates.

  • Pre-treat with a selected effective, non-toxic concentration of MDQC for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and collect total protein. Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate proteins by size, then transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies overnight at 4°C.

    • Key Antibodies: anti-phospho-p65, anti-p65, anti-IκBα, and anti-β-actin (as a loading control).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect bands using an ECL substrate and imaging system.

  • Expected Outcome: In LPS-stimulated cells, phospho-p65 levels should increase and total IκBα levels should decrease. Effective inhibition by MDQC would result in reduced p65 phosphorylation and stabilization of IκBα compared to the LPS-only control.

Section 3.2: Probing the Nrf2 Antioxidant Response Pathway

Rationale: The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.[9] Under basal conditions, Nrf2 is bound by Keap1 in the cytoplasm, leading to its degradation. Oxidative or electrophilic stress (or activation by compounds like MDQC) causes Nrf2 to be released from Keap1.[22] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of numerous protective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[7][23]

G cluster_cytoplasm Cytoplasm MDQC MDQC / ROS Keap1 Keap1 MDQC->Keap1 Induces Conformational Change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Proteasome Proteasomal Degradation Keap1->Proteasome Targets for Nrf2->Keap1 Bound nucleus Nucleus Nrf2->nucleus Translocates ARE ARE (Antioxidant Response Element) nucleus->ARE Binds to genes Cytoprotective Genes (HO-1, NQO1) ARE->genes Activates Transcription

Caption: The Nrf2-Keap1 signaling pathway, a potential target for MDQC's cytoprotective effects.

Protocol 3.2.1: Western Blot for Nrf2 Nuclear Translocation

Procedure:

  • Culture SH-SY5Y cells in 6-well plates.

  • Treat cells with an effective concentration of MDQC for a time course (e.g., 0, 1, 2, 4 hours). A known Nrf2 activator like sulforaphane can be used as a positive control.

  • Perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Determine protein concentration for both fractions.

  • Perform Western blotting as described above.

    • Key Antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker).

  • Expected Outcome: Treatment with MDQC should show an increase in Nrf2 protein levels in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction over time. The purity of the fractions is validated by the exclusive presence of Lamin B1 in the nuclear fraction and GAPDH in the cytoplasmic fraction.

Protocol 3.2.2: qPCR for Nrf2 Target Gene Expression

Procedure:

  • Culture and treat cells with MDQC as in 3.2.1 for a longer time course (e.g., 0, 4, 8, 16 hours) to allow for gene transcription.

  • Extract total RNA using a suitable kit (e.g., TRIzol or column-based).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry.

    • Target Gene Primers: HO-1, NQO1.

    • Housekeeping Gene Primers: GAPDH, ACTB.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.

  • Expected Outcome: A significant upregulation of HO-1 and NQO1 mRNA levels following MDQC treatment would confirm the activation of the Nrf2 pathway.

Conclusion

This application note details a systematic, hypothesis-driven framework for the comprehensive evaluation of Methyl 3,5-di-O-caffeoylquinate's bioactivity. By progressing from fundamental chemical properties to cellular effects and finally to specific molecular pathways, researchers can build a robust data package that elucidates not only what MDQC does, but how it does it. This logical progression ensures that resources are used efficiently and that the resulting data is scientifically sound, providing a solid foundation for further preclinical development.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.

  • Smolecule. (2024). methyl 3,5-di-O-caffeoyl quinate | 159934-13-1.

  • Loboda, A., et al. (2016). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 291(31), 15871-15880.

  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 518.

  • Sun, S. C. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 11, 505.

  • Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cell, 138(1), 31-33.

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

  • Life Extension. (n.d.). How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response?

  • Ahmed, S. M. U., et al. (2017). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 22(11), 2002.

  • MDPI. (n.d.). Special Issue: Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Antioxidants.

  • Shaw, P., & Chattopadhyay, A. (2020). Nrf2 signaling pathway: Significance and symbolism. Molecular Biology Reports, 47(12), 9853-9864.

  • BioCrick. (n.d.). 3,5-Di-O-caffeoylquinic acid methyl ester.

  • Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(3), 937.

  • Wnuk, M., et al. (2018). Neuroprotective Effects of Methyl Caffeate against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition. International Journal of Molecular Sciences, 19(12), 3986.

  • ResearchGate. (2021). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... [Diagram].

  • Pratama, M. R. F., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005.

  • ResearchGate. (2020). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Table].

  • Wang, S., et al. (2022). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Foods, 11(19), 3045.

  • Lee, G., et al. (2019). Anti-nociceptive and Anti-inflammatory Properties of Ilex latifolia and its Active Component, 3,5-Di-caffeoyl Quinic Acid Methyl Ester. Journal of Pharmacopuncture, 22(1), 33-41.

  • Han, Q., et al. (2010). Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. Journal of Neuroscience Research, 88(12), 2733-2739.

  • Potterat, O., & Hamburger, M. (2006). Natural Products in Drug Discovery - Concepts and Approaches for Tracking Bioactivity. Current Organic Chemistry, 10(8), 899-921.

  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6534.

  • Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products.

  • Potterat, O., & Hamburger, M. (2006). Natural Products in Drug Discovery - Concepts and Approaches for Tracking Bioactivity. Current Organic Chemistry, 10(8), 899-921.

  • van der Merwe, M. J., & de Beer, D. (2022). In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(1), 55-64.

  • Alcazar Magana, A., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Plant Physiology, 185(4), 1339-1360.

  • Wang, S., et al. (2020). Recent advances in screening active components from natural products based on bioaffinity techniques. Acta Pharmaceutica Sinica B, 10(6), 939-954.

  • ResearchGate. (2010). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1.

  • Han, Q., et al. (2010). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Neuroscience, 169(3), 1039-1045.

  • Kim, D. H., et al. (2005). Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells. Phytotherapy Research, 19(3), 243-245.

Sources

application of methyl 3,5-di-O-caffeoylquinate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 3,5-di-O-caffeoylquinate in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Potent Polyphenol

Methyl 3,5-di-O-caffeoylquinate (MDCQ) is a naturally occurring polyphenolic compound, specifically the methyl ester of 3,5-di-O-caffeoylquinic acid.[1][2][3] It is isolated from a variety of medicinal plants, including Ilex latifolia (Kudingcha), Lonicera japonica (honeysuckle), Suaeda glauca, and Dichrocephala bicolor.[1][2][4] As a member of the caffeoylquinic acid family, MDCQ has garnered significant attention in the pharmaceutical and nutraceutical industries due to its broad spectrum of potent biological activities. Its unique structure, featuring two caffeoyl groups attached to a quinic acid backbone, underpins its diverse therapeutic potential.[1]

The relevance of MDCQ in modern drug discovery is rooted in its demonstrated efficacy as an antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, antiviral, and anti-cancer agent.[1][2][4][5][6][7] These properties make it a compelling candidate for developing treatments for complex, multifactorial diseases driven by oxidative stress and inflammation, such as neurodegenerative disorders, inflammatory conditions, and certain cancers. This guide provides a comprehensive overview of its mechanisms of action, key experimental protocols, and practical insights for its application in a research and development setting.

Chapter 1: Core Mechanisms of Action

Understanding the molecular pathways modulated by MDCQ is fundamental to designing robust experimental strategies. The compound's therapeutic effects are not attributable to a single target but rather to its ability to influence multiple, interconnected signaling cascades.

Antioxidant and Cytoprotective Effects

The primary antioxidant mechanism of MDCQ, like other caffeoylquinic acids, stems from the catechol groups within its two caffeoyl moieties.[1] These structures are highly effective at scavenging free radicals through electron or hydrogen atom transfer, thereby neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.[8][9] This direct radical-scavenging activity protects cells from lipid peroxidation and oxidative damage to proteins and DNA.[1] Studies on bone marrow-derived mesenchymal stem cells have shown that di-O-caffeoylquinic acids, including the 3,5-isomer, can protect cells from hydroxyl radical-induced damage, highlighting their potential in regenerative medicine and diseases associated with oxidative injury.[8]

G ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Damage attacks Neutralized Neutralized Products ROS->Neutralized scavenges MDCQ Methyl 3,5-di-O- caffeoylquinate MDCQ->Neutralized donates e- / H+ Cell Cellular Components (Lipids, Proteins, DNA) G cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation MDCQ MDCQ MDCQ->Cytokines Inhibits Expression

Caption: MDCQ inhibits LPS-induced inflammatory pathways.

Neuroprotective Pathways

One of the most promising applications for MDCQ is in the field of neurodegenerative diseases. Its neuroprotective effects are multifaceted. It directly protects neuronal cells, such as the human neuroblastoma SH-SY5Y line, from oxidative stress-induced cell death caused by agents like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides. [10][11][12] A key and distinct mechanism is its ability to enhance cellular energy metabolism. Studies have demonstrated that 3,5-di-O-caffeoylquinic acid (the parent acid of MDCQ) upregulates the mRNA expression of phosphoglycerate kinase-1 (PGK1), a crucial glycolytic enzyme. [7][11][13][14]This upregulation leads to an increase in intracellular ATP levels, providing neurons with the energy needed to resist toxic insults and maintain function. [7][11]In vivo studies using senescence-accelerated mice (SAMP8) have confirmed that administration of the parent compound improves spatial learning and memory, correlating with an overexpression of PGK1 mRNA in the brain. [7][11][14]

G Stress Oxidative Stress (e.g., Aβ, H₂O₂) Neuron Neuron Stress->Neuron Damage Cellular Damage ATP Depletion Neuron->Damage Apoptosis Neuronal Death Damage->Apoptosis MDCQ MDCQ PGK1 ↑ PGK1 Expression MDCQ->PGK1 ATP ↑ Intracellular ATP PGK1->ATP ATP->Damage counteracts Survival Neuronal Survival & Function ATP->Survival G MDCQ MDCQ p38 p-p38 MAPK MDCQ->p38 PKA PKA MDCQ->PKA MITF ↑ MITF Expression p38->MITF CREB p-CREB PKA->CREB CREB->MITF Tyrosinases ↑ Tyrosinase, TRP1 Expression MITF->Tyrosinases Melanin Melanin Synthesis Tyrosinases->Melanin

Caption: MDCQ-induced melanogenesis signaling pathway.

Chapter 2: Compound Profile and In Vitro Data

A summary of the physicochemical properties and reported biological activities of MDCQ is essential for experimental design.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₂₆H₂₆O₁₂
Molecular Weight 530.5 g/mol
CAS Number 159934-13-1
Appearance Powder
Solubility Soluble in DMSO, Acetone, Ethyl Acetate, Chloroform

Storage and Handling: For long-term use, stock solutions of MDCQ in a suitable solvent like DMSO should be stored at -20°C, where they can remain stable for several months. I[4]t is recommended to prepare fresh working solutions for daily experiments, but properly stored aliquots can be used. Before opening, allow the vial to warm to room temperature to prevent condensation.

[4]#### 2.2 Summary of In Vitro Biological Activities

ActivityCell ModelEffective ConcentrationKey FindingReference(s)
Anti-inflammatory RAW 264.75 µMSignificantly inhibited LPS-induced NO production and mRNA expression of iNOS, COX-2, IL-6, and IL-1β.
Neuroprotection SH-SY5Y1-50 µMProtected against H₂O₂-induced cell damage.
Neuroprotection SH-SY5YN/A (Parent Acid)Protected against Aβ₁₋₄₂-induced toxicity; increased PGK1 mRNA and intracellular ATP levels.
Melanogenesis B16F1012.5-50 µMDose-dependently increased tyrosinase activity (up to 242.9%) and melanin content.
Anticancer HeLaN/AExhibited cytotoxic actions.
Antiviral RSVN/AShowed high efficiency and low toxicity against Respiratory Syncytial Virus.
Anti-glycation N/AN/APotently inhibited the formation of advanced glycation end products (AGEs).

Chapter 3: Standardized Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the primary biological activities of MDCQ in a laboratory setting. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 1: In Vitro Anti-inflammatory Activity via Nitric Oxide Inhibition

Objective: To quantify the inhibitory effect of MDCQ on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophages.

Principle: LPS activates macrophages, leading to the expression of iNOS and subsequent production of NO. NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) in the aqueous environment of the cell culture medium. The Griess reaction provides a colorimetric method to measure nitrite concentration, which serves as an indirect measure of NO production. A reduction in nitrite levels in the presence of MDCQ indicates anti-inflammatory activity.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • MDCQ (stock solution in DMSO)

  • LPS (from E. coli)

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine solution)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of MDCQ in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of MDCQ (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO at the highest concentration used). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control (untreated) wells.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve using NaNO₂ (0-100 µM) in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the NaNO₂ standard curve.

    • Determine the percentage of NO inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_control) / (Abs_LPS - Abs_control)] * 100

Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the ability of MDCQ to protect SH-SY5Y human neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cell death.

Principle: H₂O₂ induces oxidative stress, leading to mitochondrial dysfunction and apoptosis. The MTT assay measures cell viability by quantifying the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to a purple formazan product. An increase in formazan production in cells pre-treated with MDCQ before H₂O₂ exposure indicates a neuroprotective effect.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • MDCQ (stock solution in DMSO)

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Pre-treatment: Treat cells with 100 µL of medium containing various concentrations of MDCQ (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control.

  • Induction of Oxidative Stress: Remove the medium and add 100 µL of medium containing a pre-determined toxic concentration of H₂O₂ (e.g., 200-500 µM, to be optimized for ~50% cell death). For control wells, add fresh medium only.

  • Incubation: Incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control: % Viability = (Abs_sample / Abs_control) * 100

Protocol 3: Western Blot Analysis of Protein Expression/Phosphorylation

Objective: To determine the effect of MDCQ on the expression or phosphorylation state of target proteins in a relevant signaling pathway (e.g., p-p38, MITF, iNOS).

Principle: This technique allows for the detection and semi-quantification of specific proteins in a complex mixture. Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein.

Materials:

  • Treated cells from a primary experiment

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-MITF, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells as required for the specific pathway, wash them with cold PBS and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin) to correct for loading differences.

Conclusion

Methyl 3,5-di-O-caffeoylquinate is a promising natural product with a well-defined, multi-target pharmacological profile. Its potent antioxidant, anti-inflammatory, and neuroprotective activities, underpinned by its modulation of key signaling pathways like NF-κB, PGK1, and p38 MAPK, make it a strong candidate for further investigation in drug discovery programs. The protocols and data presented in this guide offer a solid foundation for researchers to explore its therapeutic potential for a range of human diseases.

References

  • BioCrick. 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1. Available at: [Link]

  • PubMed. (2015). Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. Available at: [Link]

  • Oxford Academic. (2015-05-27). Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. Available at: [Link]

  • MDPI. Neuroprotective Effects of Methyl Caffeate against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition. Available at: [Link]

  • KoreaMed Synapse. (2019-03-31). Anti-nociceptive and Anti-inflammatory Properties of Ilex latifolia and its Active Component, 3,5-Di-caffeoyl Quinic Acid Methyl Ester. Available at: [Link]

  • PMC. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. Available at: [Link]

  • PubChem. Npc237314 | C26H26O12. Available at: [Link]

  • Bentham Science. In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. Available at: [Link]

  • OHSU. (2021-06-25). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Available at: [Link]

  • NIH. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid. Available at: [Link]

  • MDPI. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Available at: [Link]

  • ResearchGate. (2025-08-10). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Available at: [Link]

  • ResearchGate. (2025-08-07). New route for synthesis of 3- and 5-caffeoylquinic acids via protected quinic acids. Available at: [Link]

  • PubMed. (2010-09-01). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Available at: [Link]

  • PubMed. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells. Available at: [Link]

  • PubMed. Compound MQA, a Caffeoylquinic Acid Derivative, Protects Against NMDA-Induced Neurotoxicity and Potential Mechanisms In Vitro. Available at: [Link]

  • PubMed. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats. Available at: [Link]

  • ResearchGate. (2016-06-01). In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats. Available at: [Link]

  • NIH. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family. Available at: [Link]

  • PubMed Central. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Available at: [Link]

  • ResearchGate. (2025-08-05). Synthesis of the Naturally Occurring (-)-1,3,5-Tri-O-Caffeoylquinic Acid. Available at: [Link]

  • Who we serve. (2022-10-11). Neuroprotective Properties of Chlorogenic Acid and 4,5-Caffeoylquinic Acid from Brazilian arnica (Lychnophora ericoides). Available at: [Link]

  • MDPI. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. Available at: [Link]

  • MDPI. (2023-08-15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

  • PubMed. Metabolic profile of 1,5-dicaffeoylquinic acid in rats, an in vivo and in vitro study. Available at: [Link]

  • PubMed. (2015-07-01). (1S,3R,4S,5R)5-O-Caffeoylquinic acid: isolation, stereo-structure characterization and biological activity. Available at: [Link]

Sources

Troubleshooting & Optimization

solubility issues of methyl 3,5-di-O-caffeoylquinate in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3,5-di-O-caffeoylquinate

Welcome to the technical support guide for methyl 3,5-di-O-caffeoylquinate. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common in vitro solubility challenges associated with this promising polyphenolic compound. As a methyl ester of a di-caffeoylquinic acid, this molecule exhibits significant biological potential, including hepatoprotective, antioxidant, and antiviral activities[1][2][3]. However, its physicochemical properties, particularly its poor aqueous solubility, often present a substantial hurdle in experimental design.

This guide provides a structured approach, from fundamental principles to advanced troubleshooting, to ensure reliable and reproducible results in your in vitro assays.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of methyl 3,5-di-O-caffeoylquinate.

Q1: What is the recommended starting solvent for dissolving methyl 3,5-di-O-caffeoylquinate for in vitro experiments? A: Dimethyl sulfoxide (DMSO) is the most effective and widely recommended solvent for creating primary stock solutions.[4][5][6] The compound demonstrates good solubility in DMSO, allowing for the preparation of high-concentration stocks necessary for subsequent dilutions into aqueous media.[5][6]

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening? A: This is a classic phenomenon known as "precipitation upon dilution" or "crashing out." While the compound is soluble in 100% DMSO, the final assay medium is predominantly aqueous (>99% water). When the DMSO stock is introduced into the medium, the DMSO molecules disperse and interact with water, rendering them incapable of keeping the poorly water-soluble compound in solution.[7] The compound is forced out of the solution, leading to precipitation.

Q3: What is the maximum concentration of DMSO that is safe for my cell line? A: The tolerance to DMSO is cell line-dependent. A general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize the risk of cytotoxicity or off-target effects.[8][9] It is critical to perform a vehicle control experiment, treating your cells with the highest concentration of DMSO used in your assay, to confirm that the solvent itself does not impact cell viability or the experimental endpoint.

Q4: How should I properly store the solid compound and my DMSO stock solution? A:

  • Solid Compound: Store the solid (powder) form of methyl 3,5-di-O-caffeoylquinate at -20°C, protected from light.[6]

  • Stock Solution: Prepare the stock solution in a high-quality, anhydrous grade of DMSO.[10] To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[10] Store these aliquots at -80°C for long-term stability (months) or at -20°C for shorter periods (one month), always protected from light.[6][10]

Troubleshooting Guide: From Stock Preparation to Final Assay

This section provides a systematic workflow for preparing and using methyl 3,5-di-O-caffeoylquinate, including steps to take when you encounter solubility issues.

Data Presentation: Solubility Profile

The choice of solvent is dictated by the compound's polarity. Below is a summary of known solubility characteristics.

SolventSolubilityPolarityNotes
Dimethyl Sulfoxide (DMSO) Good [4][5]Polar AproticRecommended for primary stock solutions.[6]
Ethanol Soluble[5]Polar ProticCan be used, but may have higher cell toxicity than DMSO.
Acetone Soluble[4][11]Polar AproticGenerally not used for live-cell assays.
Ethyl Acetate Soluble[4][11]Moderately PolarUsed for extraction, not for cell-based assays.
Methanol Slight[5]Polar ProticLess effective than DMSO or ethanol.
Water / Aqueous Buffers Poor Very PolarThis is the primary challenge for in vitro work.
Experimental Protocol 1: Standard Stock Solution Preparation

This protocol is the foundational method for working with poorly soluble compounds. The core principle is to use a highly concentrated stock to minimize the volume added to the aqueous medium, thereby keeping the final solvent concentration non-toxic.

Objective: To prepare a 10 mM primary stock solution in 100% DMSO.

Materials:

  • Methyl 3,5-di-O-caffeoylquinate (MW: ~530.5 g/mol )[1]

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and volumetric pipettes

Procedure:

  • Calculation: To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 530.5 g/mol × 1000 mg/g = 5.305 mg

  • Weighing: Accurately weigh 5.31 mg of the solid compound into a sterile vial.

  • Dissolution: Add 1.0 mL of 100% DMSO to the vial.

  • Solubilization: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied.[10] Visually inspect to ensure a clear, precipitate-free solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -80°C.

Visualization: Standard Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh 1. Weigh Solid Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -80°C dissolve->store dilute 5. Dilute Stock into Aqueous Medium (Vortexing) store->dilute add_cells 6. Add to Cells dilute->add_cells vehicle Vehicle Control (DMSO in Medium) dilute->vehicle

Caption: Workflow for preparing and using the compound.

Troubleshooting Precipitation During Assay Setup

If you observe precipitation when diluting the stock into your cell culture medium or buffer, follow this decision tree.

Visualization: Troubleshooting Decision Tree

G start Precipitation Observed in Final Medium? check_conc Is the final compound concentration too high? start->check_conc lower_conc SOLUTION: Lower the working concentration. check_conc->lower_conc  Yes check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso  No increase_stock SOLUTION: Increase stock concentration (e.g., to 50 mM) and use a smaller volume for dilution. check_dmso->increase_stock  No (Too much DMSO) advanced SOLUTION: Use Advanced Solubilization Strategies. check_dmso->advanced  Yes (Solubility limit reached)

Caption: Decision tree for addressing compound precipitation.

Advanced Solubilization Strategies

If the standard protocol is insufficient, more advanced formulation techniques may be required. These methods aim to create a more stable environment for the compound in the aqueous medium.

Method 1: Using Cyclodextrins to Enhance Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more soluble in water.[12][13][14]

Protocol 2: Preparation with Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Objective: To prepare a working solution using a combination of DMSO and SBE-β-CD.

Procedure:

  • Prepare a high-concentration primary stock of your compound in 100% DMSO as described in Protocol 1 (e.g., 50 mM).

  • Prepare a sterile stock solution of 20% (w/v) SBE-β-CD in your cell culture base medium or saline.

  • To prepare your final working solution, first add the required volume of your DMSO stock to the SBE-β-CD solution. For example, add 2 µL of 50 mM DMSO stock to 98 µL of the 20% SBE-β-CD solution. Vortex well. This creates an intermediate stock where the compound can form a complex with the cyclodextrin.

  • Finally, dilute this intermediate stock into the full volume of your cell culture medium to reach the desired final concentration.

This method, adapted from in vivo formulation strategies, can significantly improve the apparent solubility of the compound in the final assay.[10]

Method 2: Co-Solvent Systems

For certain applications, a mixture of solvents can be employed. However, this requires careful validation as co-solvents like PEG300 or Tween 80 can have their own biological effects. This approach is more common for in vivo studies but can be adapted cautiously.[3] A potential formulation might involve dissolving the compound in DMSO, then diluting it in a vehicle containing other excipients before the final addition to the medium.[3]

Stability Considerations

Caffeoylquinic acids (CQAs), particularly di-acyl CQAs, are susceptible to degradation.[6][15]

  • Influencing Factors: Stability is primarily affected by temperature, pH, and light exposure.[15] Di-acyl CQAs are generally less stable than their mono-acyl counterparts.[15]

  • Degradation Pathways: Degradation can occur through isomerization, hydrolysis, and methylation.[15]

  • Experimental Best Practices:

    • Always prepare fresh working solutions immediately before an experiment.

    • For experiments lasting longer than 48 hours, consider replacing the medium with a freshly prepared compound solution to maintain an effective concentration.[6]

By adhering to these guidelines and systematically troubleshooting any issues, researchers can confidently perform in vitro experiments with methyl 3,5-di-O-caffeoylquinate and generate reliable, high-quality data.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Trivedi, V. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • BioCrick. (n.d.). 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1.
  • Smolecule. (2024). Buy methyl 3,5-di-O-caffeoyl quinate | 159934-13-1.
  • Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Singh, A., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • PubChem. (n.d.). Npc237314 | C26H26O12.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Taylor & Francis Online. (n.d.). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin.
  • MedchemExpress.com. (n.d.). 3-O-Caffeoylquinic acid methyl ester.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • ChemicalBook. (2025). 3,5-Di-O-caffeoylquinic methyl ester.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • ECHEMI. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added?
  • Benchchem. (n.d.). Technical Support Center: Overcoming Compound Solubility Issues In Vitro.
  • BioCrick. (n.d.). 4,5-Di-O-caffeoylquinic acid methyl ester | CAS:188742-80-5.
  • Benchchem. (n.d.). Application Notes and Protocols: Preparation of Stock Solutions of 4,5-O-Dicaffeoyl quinic acid methyl ester for Cell Culture.
  • TargetMol. (n.d.). 3,5-Di-O-caffeoylquinic acid methyl ester | HSV.
  • ResearchGate. (2025). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions.
  • MDPI. (n.d.). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions.

Sources

Technical Support Center: Improving the Bioavailability of Methyl 3,5-di-O-caffeoylquinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 3,5-di-O-caffeoylquinate (MDCQ). This guide is designed for researchers, scientists, and drug development professionals actively working with this promising polyphenolic compound. Our goal is to provide a centralized resource of foundational knowledge, troubleshooting strategies, and validated experimental protocols to help you overcome the primary challenge associated with MDCQ: its limited oral bioavailability.

MDCQ, a member of the caffeoylquinic acid family, exhibits a range of compelling biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] However, its therapeutic potential is often hindered by poor absorption and rapid metabolism. This guide synthesizes field-proven insights and established methodologies to help you systematically address and resolve these experimental hurdles.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of MDCQ that are critical to understanding its bioavailability challenges.

Q1: What is Methyl 3,5-di-O-caffeoylquinate (MDCQ) and why is its bioavailability a primary concern?

MDCQ is a polyphenolic compound that results from the esterification of 3,5-di-O-caffeoylquinic acid with methanol.[6] It is found in various plants and is recognized for its potential health benefits.[6][7] The core issue with MDCQ, like many polyphenols, is its low oral bioavailability.[8][9] This means that after oral administration, only a small fraction of the unchanged compound reaches the systemic circulation to exert its therapeutic effects. This limitation necessitates the use of high doses in studies, which can be impractical and may lead to toxicity.[10] Therefore, enhancing its bioavailability is a critical step in translating its in vitro bioactivity into in vivo efficacy.

Q2: What are the primary factors limiting the oral bioavailability of MDCQ?

The limited bioavailability of MDCQ and related caffeoylquinic acids (CQAs) is multifactorial, stemming from its physicochemical properties and physiological interactions:

  • Poor Aqueous Solubility: MDCQ is a lipophilic molecule with low water solubility.[7][11] It is soluble in organic solvents like DMSO and ethanol but has limited solubility in aqueous media, which is the first barrier to its dissolution in the gastrointestinal (GI) tract.[7] Poor dissolution is a major rate-limiting step for absorption.[10]

  • Extensive Pre-systemic Metabolism: CQAs are extensively metabolized by enzymes in the intestinal wall and the liver (first-pass metabolism).[12][13] The catechol groups of the caffeoyl moieties are susceptible to oxidation and conjugation (sulfation and glucuronidation).[12][13] Furthermore, gut microbiota play a significant role in degrading CQAs into simpler phenolic acids.[14]

  • Low Intestinal Permeability: While dicaffeoylquinic acid isomers may cross membranes more readily than their mono-caffeoyl counterparts due to greater hydrophobicity, their overall permeability across the intestinal epithelium can still be a limiting factor.[15]

Q3: What are the expected metabolites of MDCQ following oral administration?

Based on studies of related caffeoylquinic acids, it is highly unlikely that significant amounts of intact MDCQ will be detected in plasma or urine.[12][13] Instead, researchers should expect to find a profile of metabolites resulting from enzymatic action in the gut and liver. The primary metabolites include:

  • Caffeic Acid (CA): Formed by the hydrolysis of the ester bonds.

  • Ferulic Acid (FA) and Isoferulic Acid (IFA): Resulting from the methylation of caffeic acid's catechol group by catechol-O-methyltransferase (COMT).[12][16]

  • Dihydrocaffeic Acid (DHCA) and Dihydroferulic Acid (DHFA): Products of the reduction of the caffeic and ferulic acid side chains, often mediated by gut microbiota.[12][13]

These metabolites are typically found in circulation as sulfate or glucuronide conjugates.[12][13] Peak plasma concentrations of CA and FA often occur within 1-2 hours, while metabolites from microbial action (like DHCA and DHFA) appear later, around 6-7 hours post-administration.[12]

Section 2: Troubleshooting Experimental Setbacks

This section is formatted to directly address common issues encountered during the development and testing of MDCQ formulations.

Issue 1: Compound fails to fully dissolve in aqueous buffer during in vitro dissolution assays.

  • Probable Cause: The inherently low aqueous solubility of MDCQ is the primary culprit. The compound may be precipitating out of solution, leading to inaccurate and non-reproducible dissolution profiles.

  • Suggested Solutions & Rationale:

    • Develop a Solid Dispersion: This is a highly effective technique for improving the dissolution of poorly soluble drugs.[10][17] By dispersing MDCQ molecularly within a hydrophilic polymer matrix (e.g., PVP, PEG), you prevent drug crystallization and significantly increase the surface area and wettability upon contact with aqueous media.[18] This leads to a rapid increase in dissolution rate and can achieve a state of supersaturation.

    • Micronization/Nanonization: Reducing the particle size of the raw MDCQ powder increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. However, this may not be sufficient on its own if inherent solubility is extremely low.

    • Formulate with Surfactants: Incorporating pharmaceutically acceptable surfactants (e.g., Poloxamers, Gelucire 44/14) can improve the wettability of the hydrophobic MDCQ particles and promote the formation of micelles, which can solubilize the compound.[10]

Issue 2: Low or highly variable apparent permeability coefficient (Papp) in Caco-2 cell monolayer assays.

  • Probable Cause: This suggests poor transport across the intestinal epithelial model. This could be due to low passive diffusion, active removal by efflux transporters (like P-glycoprotein), or degradation of the compound by cell-bound enzymes. Inconsistent results often point to compromised monolayer integrity.

  • Suggested Solutions & Rationale:

    • Verify Monolayer Integrity: Before and after each experiment, measure the Transepithelial Electrical Resistance (TEER). A stable and appropriate TEER value confirms that the cell junctions are intact and that transport is occurring transcellularly, not paracellularly through leaks. Also, perform a Lucifer Yellow rejection test to confirm tight junction integrity.

    • Nanoencapsulation: Encapsulating MDCQ into nanocarriers like polymeric nanoparticles or solid lipid nanoparticles (SLNs) can dramatically improve permeability.[19][20] These systems can protect the compound from degradation and facilitate uptake through various endocytic pathways, bypassing some efflux pumps and improving transport across the cell layer.[21]

    • Incorporate Permeation Enhancers: Certain excipients can reversibly open tight junctions or fluidize the cell membrane to enhance drug passage. Natural compounds like flavonoids or chitosan have been investigated for this purpose.[21][22] However, their use must be carefully controlled to avoid cytotoxicity.

Issue 3: In vivo pharmacokinetic study shows very low Cmax and AUC, despite promising in vitro dissolution.

  • Probable Cause: This classic in vitro-in vivo correlation failure often points to extensive first-pass metabolism in the liver and/or gut wall, or degradation by gut microbiota.[9][12] The compound dissolves but is cleared before it can reach systemic circulation.

  • Suggested Solutions & Rationale:

    • Analyze for Metabolites, Not Just Parent Compound: As established in the FAQs, you are unlikely to find high concentrations of the parent MDCQ. Your analytical method must be validated to detect and quantify the expected metabolites (CA, FA, DHCA, DHFA, and their conjugates).[12][13] The true measure of absorption is the sum of the parent compound and its metabolites.

    • Employ Protective Formulations: Nanoencapsulation strategies, such as formulating MDCQ in solid lipid nanoparticles or liposomes, can shield the compound from enzymatic degradation in the GI tract and during its first pass through the liver.[8][19] This protective effect can significantly increase the amount of active compound that reaches the bloodstream.

    • Consider the Food Matrix Effect: The bioavailability of CQAs can be significantly influenced by the food matrix in which they are administered.[23] In your in vivo studies, ensure that the vehicle used for administration is consistent and that the animals' diet is controlled to avoid confounding variables.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the formulation and evaluation strategies discussed above.

Protocol 1: Preparation of an MDCQ Solid Dispersion via Solvent Evaporation

This method is suitable for heat-sensitive compounds and is widely used to enhance solubility.[24]

  • Materials & Equipment:

    • Methyl 3,5-di-O-caffeoylquinate (MDCQ)

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, PVP K30)

    • Volatile organic solvent (e.g., Ethanol, Acetone) - must solubilize both MDCQ and the carrier.[11]

    • Rotary evaporator, water bath, vacuum desiccator.

  • Procedure:

    • Determine the drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Accurately weigh and dissolve the required amounts of MDCQ and PVP K30 in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.

    • Attach the flask to a rotary evaporator. Set the water bath to a temperature well below the boiling point of the solvent (e.g., 40-50°C for ethanol).

    • Evaporate the solvent under reduced pressure until a thin, dry film is formed on the inner wall of the flask.

    • Further dry the solid dispersion in a vacuum desiccator for 24-48 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., 80#) to obtain a uniform powder.[17]

    • Store the resulting powder in an airtight container with a desiccant.

  • Self-Validation/Quality Control:

    • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of a physical mixture of MDCQ and PVP K30 and to MDCQ alone. A significant increase in dissolution confirms the success of the formulation.

    • Characterization (Optional but Recommended): Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug is present in an amorphous, non-crystalline state within the polymer matrix.

Protocol 2: In Vitro Permeability Assessment Using Caco-2 Cell Monolayers

This protocol is the gold standard for predicting intestinal drug absorption in vitro.[25][26]

  • Materials & Equipment:

    • Caco-2 cells (passage 20-40)

    • 24-well Transwell plates (e.g., 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

    • TEER meter, analytical balance, HPLC-UV or LC-MS/MS system.

  • Procedure:

    • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~6 x 10^4 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

    • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values > 250 Ω·cm².

    • Permeability Study (Apical to Basolateral): a. Carefully wash the monolayers twice with pre-warmed (37°C) HBSS. b. Add 0.5 mL of the MDCQ test solution (dissolved in HBSS, potentially from a solid dispersion) to the apical (AP) chamber. c. Add 1.5 mL of fresh HBSS to the basolateral (BL) chamber. d. Incubate the plate at 37°C with gentle shaking (50 rpm). e. At predetermined time points (e.g., 30, 60, 90, 120 min), collect a sample (e.g., 200 µL) from the BL chamber. Immediately replace the volume with fresh, pre-warmed HBSS.

    • Post-Experiment Integrity Check: Re-measure the TEER to ensure the test compound did not damage the monolayer.

    • Sample Analysis: Quantify the concentration of MDCQ (and/or its metabolites) in the collected samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = The steady-state flux (rate of cumulative amount transported to the receiver side).

      • A = Surface area of the membrane (cm²).

      • C₀ = Initial concentration in the donor (apical) chamber.

Section 4: Data Interpretation & Visualization
Table 1: Comparison of Bioavailability Enhancement Strategies for MDCQ
StrategyMechanism of ActionKey AdvantagesPotential Challenges
Solid Dispersion Molecularly disperses MDCQ in a hydrophilic carrier, preventing crystallization and improving wettability and dissolution.[17][18]High drug loading possible; established and scalable manufacturing methods (e.g., spray drying, hot-melt extrusion).[18][24]Potential for drug recrystallization during storage, leading to stability issues; requires careful polymer selection.[18]
Nanoencapsulation (e.g., SLNs, Polymeric NPs) Encapsulates MDCQ in a nanocarrier, protecting it from degradation and facilitating cellular uptake.[19][20]Protects drug from harsh GI environment and first-pass metabolism; can facilitate targeted delivery.[8][20]Lower drug loading capacity; more complex manufacturing process; potential for particle aggregation.[27]
Lipid-Based Formulations (e.g., SMEDDS) Solubilizes MDCQ in a lipid mixture that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.Enhances solubility and can promote lymphatic transport, bypassing first-pass metabolism.[19]Potential for drug precipitation upon dilution; dependent on lipid digestion for drug release.
Complexation with Cyclodextrins Forms an inclusion complex where the hydrophobic MDCQ molecule is held within the cavity of a hydrophilic cyclodextrin.Increases aqueous solubility and dissolution rate; masks taste.Limited to molecules that fit the cyclodextrin cavity; can have a low drug-loading capacity.
Diagrams

This diagram illustrates the primary metabolic transformations that MDCQ is expected to undergo following oral administration, based on data from related compounds.

MDCQ Methyl 3,5-di-O-caffeoylquinate (Oral Administration) GI Gastrointestinal Tract (Hydrolysis / Microbiota) MDCQ->GI Intestinal Esterases CA Caffeic Acid GI->CA DHCA Dihydrocaffeic Acid GI->DHCA Microbial Reduction LIVER Liver / Intestine (Phase I & II Metabolism) CA->LIVER Absorption FA Ferulic Acid & Isoferulic Acid LIVER->FA COMT (Methylation) DHFA Dihydroferulic Acid LIVER->DHFA COMT (Methylation) CONJ Sulfate & Glucuronide Conjugates (Systemic Circulation) LIVER->CONJ UGTs, SULTs FA->CONJ UGTs, SULTs DHCA->LIVER Absorption DHFA->CONJ UGTs, SULTs

Caption: Predicted metabolic fate of MDCQ in vivo.

This flowchart outlines the logical progression of experiments, from identifying the problem to validating a solution.

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Characterization cluster_3 Phase 4: In Vivo Validation A Poor Aqueous Solubility of Raw MDCQ B Prepare Formulations (e.g., Solid Dispersion, Nanoencapsulation) A->B C Dissolution Testing B->C E Characterize Physical State (DSC, XRD) B->E D Caco-2 Permeability Assay C->D Select lead formulation F Animal Pharmacokinetic (PK) Study (Measure parent + metabolites) D->F Promising candidate

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stability of methyl 3,5-di-O-caffeoylquinate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Methyl 3,5-di-O-caffeoylquinate (M3,5-diCQA). This document provides in-depth information, troubleshooting advice, and validated protocols to ensure the stability and integrity of M3,5-diCQA in your experiments. As a complex polyphenolic compound with significant antioxidant and anti-inflammatory potential, its stability is paramount for obtaining reproducible and reliable results.[1][2] This guide is structured to address common challenges and provide a robust framework for its handling and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of Methyl 3,5-di-O-caffeoylquinate.

Q1: What are the ideal storage conditions for solid M3,5-diCQA?

For long-term stability, solid M3,5-diCQA, which typically presents as a yellow powder, should be stored at refrigerated temperatures (2-8°C).[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage (months to years), storing at -20°C is recommended.[3]

Q2: What are the primary causes of M3,5-diCQA degradation?

The molecular structure of M3,5-diCQA contains several reactive sites, making it susceptible to three main degradation pathways:

  • Oxidation: The catechol (dihydroxyphenyl) groups of the caffeoyl moieties are easily oxidized to form quinones, especially in the presence of oxygen, metal ions, or certain enzymes.[1] This process is often responsible for sample discoloration (browning).

  • Hydrolysis: The ester bonds (both the methyl ester and the two caffeoyl esters) can be hydrolyzed. Hydrolysis of the methyl ester yields 3,5-di-O-caffeoylquinic acid, while hydrolysis of the caffeoyl groups can lead to mono-caffeoylquinic acids or free caffeic acid.[1]

  • Isomerization: Under neutral to alkaline conditions, the caffeoyl groups can migrate around the quinic acid ring, a process known as acyl migration.[4] This leads to the formation of isomers such as methyl 3,4-di-O-caffeoylquinate and methyl 4,5-di-O-caffeoylquinate.

Q3: How does pH affect the stability of M3,5-diCQA in solution?

M3,5-diCQA and its parent acid, 3,5-di-O-caffeoylquinic acid (3,5-diCQA), are significantly more stable in acidic conditions (e.g., pH 4-5).[4][5] As the pH increases to neutral and alkaline levels, the rates of both isomerization and degradation accelerate dramatically.[4][5][6] Alkaline conditions deprotonate the phenolic hydroxyl groups, making the molecule highly susceptible to oxidation.

Q4: Is M3,5-diCQA sensitive to light and temperature?

Yes. While light exposure may not decrease the total amount of dicaffeoylquinates, it can induce isomerization, altering the relative content of different isomers.[4] Therefore, protection from light is recommended by using amber vials or covering containers with foil.[1] The compound is also thermally labile. Dicaffeoylquinic acids show poor stability at room temperature, with significant degradation observed over several days, whereas they are relatively stable at 4°C.[4]

Q5: What solvents should I use or avoid for preparing stock solutions?

For immediate use, solvents like DMSO, ethyl acetate, or acetone are appropriate.[2] However, for storage, the choice of solvent is critical. Studies on related caffeoylquinic acids (CQAs) have shown that they are unstable when dissolved in pure methanol, with degradation increasing in higher concentrations of methanol in aqueous solutions.[4] If preparing aqueous solutions, use a slightly acidic buffer (e.g., pH 4-5) to improve stability. Avoid alkaline buffers for storage.

Section 2: Troubleshooting Experimental Inconsistencies

This section provides a framework for diagnosing common issues encountered during experimentation.

Issue 1: My M3,5-diCQA solution has turned brown.

  • Probable Cause: Oxidation. The catechol moieties on the caffeoyl groups have likely oxidized to form quinones, which can then polymerize, leading to a brownish color.[1]

  • Causality: This is often triggered by exposure to air (oxygen), a pH above 7, or the presence of trace metal ions in your buffer, which can catalyze the reaction.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH of your solution is in the acidic range (pH 4-6).

    • De-gas Solvents: If working in an aqueous buffer for an extended period, consider de-gassing the solvent to remove dissolved oxygen.

    • Use Chelators: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA to your buffer can help sequester metal ions.

    • Antioxidants: For some applications, adding a stabilizer like Vitamin C (ascorbic acid) can slow down the degradation of dicaffeoylquinic acids.[5]

Issue 2: I am seeing new or unexpected peaks in my HPLC/LC-MS analysis.

  • Probable Cause: Isomerization or degradation. The new peaks are likely isomers (e.g., methyl 4,5-di-O-caffeoylquinate, methyl 3,4-di-O-caffeoylquinate) or degradation products (e.g., 3,5-di-O-caffeoylquinic acid, mono-caffeoylquinic acids).[4][5]

  • Causality: This is a classic sign of instability. Isomerization is particularly rapid at neutral or alkaline pH, while the appearance of the parent acid indicates hydrolysis of the methyl ester.[4][5] The presence of mono-CQAs indicates hydrolysis of one of the caffeoyl groups. The main degradation product of 3,5-diCQA is often 3-CQA.[5]

  • Troubleshooting Workflow:

    • Confirm Identity: Use LC-MS/MS to analyze the unexpected peaks. Isomers will have the same mass-to-charge ratio (m/z) as the parent compound but different retention times. Degradation products will have distinct m/z values (e.g., M3,5-diCQA at ~m/z 517 [M-H]⁻, its parent acid at ~m/z 515 [M-H]⁻, and mono-CQAs at ~m/z 353 [M-H]⁻).[7]

    • Review Sample History: Check the pH, solvent, storage temperature, and age of the solution. Was it left at room temperature or exposed to light?

    • Implement Preventative Measures: Prepare fresh solutions in an appropriate acidic buffer before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 3: The biological activity of my compound is inconsistent or decreasing over time.

  • Probable Cause: Degradation of the active compound. The isomers and degradation products of M3,5-diCQA may have different biological activities. A decrease in the concentration of the parent compound will lead to a reduction in its specific measured effect.

  • Causality: The stability of your compound directly impacts its potency. If the compound degrades in your stock solution or within the experimental medium (e.g., cell culture medium at pH 7.4), the effective concentration will be lower than expected, leading to variable results.

  • Troubleshooting Steps:

    • Perform a Stability-Indicating Assay: Use a validated HPLC method to quantify the concentration of M3,5-diCQA in your stock solution before each experiment.[8]

    • Assess Stability in Media: Test the stability of M3,5-diCQA directly in your experimental buffer or cell culture medium over the time course of your experiment. Sample at different time points (e.g., 0, 2, 6, 24 hours) and analyze by HPLC to determine the degradation rate under actual experimental conditions.

    • Adjust Experimental Design: If the compound is found to be unstable in your assay medium, consider shorter incubation times or prepare the compound immediately before addition to the experiment.

Section 3: Key Degradation Pathways & Workflows

Understanding the chemical transformations M3,5-diCQA can undergo is essential for troubleshooting and experimental design.

Primary Degradation and Isomerization Pathways

The following diagram illustrates the main transformation pathways for M3,5-diCQA based on known behaviors of dicaffeoylquinic acids.

G parent Methyl 3,5-di-O-caffeoylquinate (M3,5-diCQA) isomer1 Methyl 3,4-di-O-caffeoylquinate parent->isomer1 Isomerization (Acyl Migration) [Neutral/Alkaline pH] isomer2 Methyl 4,5-di-O-caffeoylquinate parent->isomer2 Isomerization (Acyl Migration) [Neutral/Alkaline pH] hydrolysis_acid 3,5-di-O-caffeoylquinic Acid parent->hydrolysis_acid Hydrolysis (Esterase, pH) hydrolysis_mono Mono-caffeoylquinic Acids (e.g., 3-CQA, 5-CQA) parent->hydrolysis_mono Hydrolysis (Esterase, pH) oxidation Quinone Products parent->oxidation Oxidation (O₂, Metal Ions, pH > 7)

Caption: Key degradation and isomerization pathways of M3,5-diCQA.

General Experimental Workflow for Stability Assessment

This workflow provides a systematic approach to testing the stability of M3,5-diCQA under various stress conditions, a process known as forced degradation.[8]

workflow start Prepare fresh, concentrated stock solution of M3,5-diCQA (e.g., in DMSO) dilute Dilute stock into different stress condition buffers (e.g., pH 4, 7, 9) start->dilute conditions Incubate samples under defined conditions (e.g., 4°C, 25°C, 40°C; Light vs. Dark) dilute->conditions sampling Collect aliquots at specified time points (T=0, 2, 4, 8, 24h) conditions->sampling quench Immediately quench reaction (e.g., acidify and/or freeze at -80°C) sampling->quench analysis Analyze all samples by a validated stability-indicating HPLC method quench->analysis data Quantify parent peak area. Calculate % remaining vs. T=0. Identify major degradants. analysis->data

Caption: A systematic workflow for conducting forced degradation studies.

Section 4: Quantitative Stability Data Summary

The stability of dicaffeoylquinic acids (diCQAs) is highly dependent on environmental factors. The tables below summarize degradation data from studies on 3,5-di-O-caffeoylquinic acid (3,5-diCQA), the parent acid of the methyl ester, which provides a strong proxy for the ester's stability behavior.

Table 1: Effect of Temperature on 3,5-diCQA Stability (Data adapted from Zheng et al., 2018)[4]

TemperatureStorage Duration% Degradation of 3,5-diCQA
Room Temperature7 days~7.03%
4°C7 daysRelatively Stable

Insight: As expected, lower temperatures significantly preserve the integrity of the compound. Room temperature storage of solutions should be avoided for periods longer than a few hours.

Table 2: Effect of Solvent on 3,5-diCQA Stability at Room Temperature (Data adapted from Zheng et al., 2018)[4]

SolventStorage Duration% Degradation of 3,5-diCQA
50% Aqueous Methanol7 days~14.43%
100% Methanol7 days~17.44%

Insight: The compound shows considerable degradation in methanol-based solvents, highlighting the importance of solvent choice for stock solutions.

Table 3: Effect of pH on 3,5-diCQA Degradation and Isomerization (Data adapted from Wang et al., 2023)[5]

pHConditionKey Observation
4.693 hours, with/without ultrasoundGood stability; minimal degradation and isomerization.
7.063 hours, with/without ultrasoundModerate degradation; isomerization to 3,4-diCQA and 4,5-diCQA observed.
9.223 hours, with/without ultrasoundSevere degradation (~85%); significant isomerization and breakdown to mono-CQAs.

Insight: pH is the most critical factor. The compound is highly unstable under neutral and alkaline conditions, leading to a complex mixture of isomers and degradation products.

Section 5: Recommended Experimental Protocols

These protocols provide a starting point for researchers to validate the stability of M3,5-diCQA in their own experimental systems.

Protocol 1: pH Stress Testing

Objective: To determine the rate of degradation and isomerization of M3,5-diCQA at different pH values.

Materials:

  • M3,5-diCQA

  • DMSO (or other suitable organic solvent)

  • Phosphate or citrate-phosphate buffers at pH 4.0, 7.4, and 9.0

  • Amber HPLC vials

  • HPLC system with PDA or MS detector

Methodology:

  • Stock Solution: Prepare a 10 mg/mL stock solution of M3,5-diCQA in DMSO.

  • Working Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in each of the three buffers (pH 4.0, 7.4, 9.0). Vortex gently to mix.

  • Time Zero (T=0) Sample: Immediately transfer an aliquot of each working solution to a labeled HPLC vial and either inject immediately or store at -80°C until analysis. This is your baseline reference.

  • Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution, transfer to an HPLC vial, and freeze at -80°C to halt further degradation.

  • Analysis: Analyze all samples (T=0 and subsequent time points) using a validated reverse-phase HPLC method. A C18 column with a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.

  • Data Interpretation: Calculate the percentage of M3,5-diCQA remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition. Identify and track the peak areas of major new peaks that appear.

References
  • Zheng, Z., et al. (2018). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 23(10), 2501. [Link]

  • Wang, D., et al. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. Ultrasonics Sonochemistry, 95, 106380. [Link]

  • Zhu, X., et al. (2021). Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability. Ultrasonics Sonochemistry, 80, 105812. [Link]

  • Jadav, Y., et al. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 7(7). [Link]

  • Dawidowicz, A. L., & Typek, R. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. European Food Research and Technology, 233(2), 223–232. [Link]

  • Górecka, K., & Dawidowicz, A. L. (2022). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules, 27(21), 7543. [Link]

  • BioCrick. (n.d.). 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1. BioCrick. [Link]

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Technical Support Center: Synthesis of Methyl 3,5-di-O-caffeoylquinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of methyl 3,5-di-O-caffeoylquinate. This document is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this bioactive natural product. The synthesis is characterized by challenges related to regioselectivity, the lability of the catechol and ester functional groups, and potential for isomerization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.

Core Synthetic Strategy: A Protected Pathway

A direct, one-step esterification of caffeic acid with methyl quinate is often low-yielding due to competitive reactions at the highly reactive catechol hydroxyls of caffeic acid.[1] A more robust and higher-yielding approach involves a multi-step sequence with strategic use of protecting groups. The general workflow is outlined below.

SynthesisWorkflow cluster_caffeic Caffeic Acid Arm cluster_quinic Quinic Acid Arm cluster_coupling Coupling & Deprotection CaffeicAcid Caffeic Acid ProtectedCaffeic 1. Protect Catechol (e.g., Acetylation) CaffeicAcid->ProtectedCaffeic ActivatedCaffeic 2. Activate Carboxyl (e.g., Acid Chloride) ProtectedCaffeic->ActivatedCaffeic Coupling 5. Regioselective Esterification (Positions 3 & 5) ActivatedCaffeic->Coupling QuinicAcid (-)-Quinic Acid MethylQuinate 3. Methyl Esterification QuinicAcid->MethylQuinate ProtectedQuinate 4. Protect 1,4-OH (e.g., Isopropylidene Acetal) MethylQuinate->ProtectedQuinate ProtectedQuinate->Coupling ProtectedFinal Protected Intermediate Coupling->ProtectedFinal DeprotectFinal 6. Deprotection (Catechol & Acetal) ProtectedFinal->DeprotectFinal FinalProduct Methyl 3,5-di-O- caffeoylquinate DeprotectFinal->FinalProduct

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Technical Support Center: Optimizing the Extraction of Methyl 3,5-di-O-caffeoylquinate from Lonicera japonica

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the efficient extraction of methyl 3,5-di-O-caffeoylquinate from Lonicera japonica (Japanese Honeysuckle). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process, providing field-proven insights and troubleshooting solutions to common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the extraction of methyl 3,5-di-O-caffeoylquinate, providing concise, science-backed answers.

Q1: What are the most effective extraction methods for methyl 3,5-di-O-caffeoylquinate from Lonicera japonica?

A1: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are highly effective methods for isolating methyl 3,5-di-O-caffeoylquinate. These techniques offer significant advantages over traditional maceration or heat reflux extraction by reducing extraction time and solvent consumption while improving yield. The mechanical and thermal effects of ultrasound and microwaves, respectively, disrupt plant cell walls, facilitating the release of the target compound into the solvent.

Q2: Which solvent system is optimal for this extraction?

A2: An aqueous ethanol solution is generally the most effective solvent system. The optimal concentration typically ranges from 60% to 80% ethanol. This is because methyl 3,5-di-O-caffeoylquinate possesses moderate polarity, and a hydroalcoholic solvent system effectively balances the polarity to maximize its solubility and extraction from the plant matrix. Pure water or absolute ethanol are generally less efficient.

Q3: What is the typical yield of methyl 3,5-di-O-caffeoylquinate I can expect from Lonicera japonica?

A3: The yield can vary significantly depending on the plant material (e.g., flower buds, stems, leaves), its geographical origin, harvest time, and the extraction method employed. However, optimized ultrasound-assisted extraction methods have reported yields in the range of 2.5 to 4.5 mg/g of dried plant material.

Q4: How can I accurately quantify the amount of methyl 3,5-di-O-caffeoylquinate in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard and most reliable method for the quantification of methyl 3,5-di-O-caffeoylquinate. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape). Detection is commonly performed at a wavelength of around 325-330 nm, which is the maximum absorption wavelength for caffeoylquinic acid derivatives.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the extraction and analysis of methyl 3,5-di-O-caffeoylquinate.

Issue 1: Low Extraction Yield

Symptoms:

  • The final quantified yield of methyl 3,5-di-O-caffeoylquinate is significantly lower than expected based on literature values.

  • HPLC chromatogram shows a very small peak corresponding to the target compound.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Suboptimal Solvent Concentration The polarity of the solvent directly impacts the solubility of the target compound. If the ethanol concentration is too high or too low, the extraction efficiency will be compromised.Systematically test a range of ethanol concentrations (e.g., 50%, 60%, 70%, 80%) to determine the optimal solvent polarity for your specific plant material.
Inadequate Extraction Time or Temperature Extraction is a time and temperature-dependent process. Insufficient time or low temperature will result in incomplete extraction. Conversely, excessive heat can lead to the degradation of thermolabile compounds like methyl 3,5-di-O-caffeoylquinate.For UAE, optimize the extraction time (typically 20-40 minutes) and temperature (usually 50-70°C). For MAE, optimize the irradiation power and time. Perform a time-course and temperature-gradient experiment to identify the optimal parameters.
Improper Solid-to-Liquid Ratio A high solid-to-liquid ratio can lead to saturation of the solvent, preventing further extraction of the target compound.An optimal solid-to-liquid ratio ensures that there is enough solvent to fully extract the compound from the plant material. A common starting point is 1:20 or 1:30 (g/mL).
Poor Quality of Plant Material The concentration of methyl 3,5-di-O-caffeoylquinate can vary based on the plant's age, growing conditions, and post-harvest processing.Ensure you are using high-quality, properly dried, and finely powdered Lonicera japonica flower buds, as they typically have the highest concentration of this compound.
Issue 2: Poor Peak Resolution or Shape in HPLC Analysis

Symptoms:

  • The peak for methyl 3,5-di-O-caffeoylquinate is broad, shows tailing, or is co-eluting with other compounds.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inappropriate Mobile Phase Composition The mobile phase composition, particularly the pH, can significantly affect the peak shape of phenolic compounds.Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous component of your mobile phase. This will suppress the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.
Suboptimal Gradient Elution Program A poorly optimized gradient may not effectively separate compounds with similar retention times.Adjust the gradient slope and duration to improve the separation between your target peak and any interfering peaks. A shallower gradient around the elution time of your compound can enhance resolution.
Column Overload or Contamination Injecting too concentrated a sample can lead to peak broadening and tailing. A contaminated column can also cause poor peak shape.Dilute your sample before injection. If the problem persists, flush the column with a strong solvent like methanol or isopropanol, or consider replacing the guard column or the analytical column itself.

Part 3: Experimental Protocols & Workflows

Optimized Ultrasound-Assisted Extraction (UAE) Protocol

This protocol provides a step-by-step method for the efficient extraction of methyl 3,5-di-O-caffeoylquinate.

Materials:

  • Dried Lonicera japonica flower buds, ground to a fine powder (40-60 mesh)

  • 70% Ethanol (v/v) in deionized water

  • Ultrasonic bath with temperature and power control

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Sample Preparation: Accurately weigh 1.0 g of powdered Lonicera japonica and place it into a 50 mL conical flask.

  • Solvent Addition: Add 30 mL of 70% ethanol to the flask, resulting in a solid-to-liquid ratio of 1:30 (g/mL).

  • Ultrasonic Extraction: Place the flask in the ultrasonic bath. Set the temperature to 60°C and the ultrasonic power to 250 W. Extract for 30 minutes.

  • Sample Recovery: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the plant debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Quantification Protocol

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 15-25% B

    • 10-20 min: 25-35% B

    • 20-25 min: 35-15% B

    • 25-30 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 328 nm

  • Injection Volume: 10 µL

Visual Workflow for Extraction Optimization

The following diagram illustrates the logical workflow for optimizing the key parameters in the extraction process.

Extraction_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_optimization Phase 2: Single-Factor Optimization cluster_analysis Phase 3: Analysis & Finalization Prep Prepare Lonicera japonica (Dry, Grind, Sieve) Solvent Optimize Solvent (Ethanol Concentration) Prep->Solvent Ratio Optimize Solid-Liquid Ratio Solvent->Ratio Use optimal solvent Time Optimize Extraction Time Ratio->Time Use optimal ratio Temp Optimize Temperature Time->Temp Use optimal time HPLC HPLC Analysis (Quantify Yield) Temp->HPLC Final Determine Optimal Extraction Conditions HPLC->Final

Caption: Workflow for single-factor optimization of extraction parameters.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process when troubleshooting low extraction yields.

Troubleshooting_Workflow Start Low Yield Detected CheckMaterial Is Plant Material Quality Assured? Start->CheckMaterial CheckSolvent Is Solvent Concentration Optimized? CheckMaterial->CheckSolvent Yes SourceNew Source & Prepare New High-Quality Material CheckMaterial->SourceNew No CheckRatio Is Solid-Liquid Ratio Correct? CheckSolvent->CheckRatio Yes OptimizeSolvent Perform Solvent Optimization Experiments CheckSolvent->OptimizeSolvent No CheckTimeTemp Are Time & Temperature Optimized? CheckRatio->CheckTimeTemp Yes AdjustRatio Adjust Ratio (e.g., to 1:30 g/mL) CheckRatio->AdjustRatio No OptimizeTimeTemp Perform Time/Temp Optimization Experiments CheckTimeTemp->OptimizeTimeTemp No ReExtract Re-run Extraction & Analysis CheckTimeTemp->ReExtract Yes SourceNew->ReExtract OptimizeSolvent->ReExtract AdjustRatio->ReExtract OptimizeTimeTemp->ReExtract

Caption: Decision tree for troubleshooting low extraction yield.

References

  • Title: Optimization of ultrasound-assisted extraction of four caffeoylquinic acids from Lonicera japonica Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Microwave-Assisted Extraction of Four Main Caffeoylquinic Acids from the Flowers of Lonicera japonica Source: Molecules URL: [Link]

  • Title: Optimization of ultrasonic-assisted extraction of chlorogenic acid from Lonicera japonica Thunb. using response surface methodology Source: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Simultaneous determination of 10 active components in Lonicera japonica and Lonicera macranthoides by UPLC–PDA Source: Journal of Food and Drug Analysis URL: [Link]

degradation pathways of caffeoylquinic acids during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with caffeoylquinic acids (CQAs). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of CQAs during extraction. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common challenges, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm seeing unexpected peaks in my HPLC chromatogram after extracting CQAs. What could be the cause?

This is a very common observation and is often attributable to the degradation of the target CQA molecules during the extraction process. The primary degradation pathways for CQAs are isomerization, hydrolysis, and oxidation, each giving rise to new chemical entities that will appear as distinct peaks in your chromatogram.

  • Isomerization (Acyl Migration): CQAs are prone to intramolecular acyl migration, where the caffeoyl group moves to different positions on the quinic acid backbone.[1][2][3] This is a significant issue, especially with mono- and di-substituted CQAs. For example, the common 5-O-caffeoylquinic acid (5-CQA) can isomerize to 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA).[4][5][6] Similarly, di-CQAs can interconvert between forms like 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.[1][7] This process is influenced by factors such as pH, temperature, and the extraction technique employed.[2][3][8]

  • Hydrolysis: The ester bond linking the caffeic acid and quinic acid moieties can be cleaved, especially under harsh extraction conditions like high temperatures and extreme pH. This results in the formation of free caffeic acid and quinic acid.[3][5][8]

  • Oxidation: The catechol group (the 3,4-dihydroxybenzene moiety) of the caffeic acid portion is susceptible to oxidation, leading to the formation of quinones and other oxidation products. This is often accelerated by the presence of oxygen, light, and certain enzymes.

  • Other Transformations: In the presence of alcoholic solvents like methanol, methylation of the CQAs can occur, leading to the formation of methyl esters.[1][8][9] Dehydration products may also be observed.[1]

To confirm the identity of these unexpected peaks, it is highly recommended to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for detailed structural elucidation.[1][9]

Question 2: My CQA recovery is consistently low. What factors during extraction could be causing this?

Low recovery of CQAs is a clear indicator of degradation. Several factors during the extraction process can contribute to this loss:

  • Temperature: High temperatures significantly accelerate the degradation of CQAs.[1][10] While elevated temperatures can improve extraction efficiency by increasing solvent viscosity and analyte solubility, they also promote isomerization and hydrolysis.[11][12] It is a delicate balance between extraction efficiency and compound stability. Mono-acyl CQAs are generally more stable than di-acyl CQAs at elevated temperatures.[1][10]

  • pH: The pH of the extraction solvent is a critical parameter. Neutral to alkaline conditions (pH > 7) have been shown to rapidly increase the rate of isomerization and degradation of CQAs.[1][4][7] Acidic conditions are generally preferred for maintaining the stability of these compounds.

  • Solvent Composition: The choice of solvent is crucial. While mixtures of ethanol or methanol with water are commonly used for CQA extraction, the polarity of the solvent can influence stability.[6][11][13] For instance, higher percentages of methanol have been associated with increased degradation.[1] The optimal solvent composition often depends on the specific CQA and the plant matrix.[12][13]

  • Light Exposure: CQAs are sensitive to light.[1][10] Performing extractions in transparent vessels and storing extracts in clear containers can lead to photodegradation.

  • Extraction Technique: Modern extraction techniques like Microwave-Assisted Solvent Extraction (MASE), Ultrasound-Assisted Solvent Extraction (UASE), and Pressurized Liquid Extraction (PLE) can be very efficient but also introduce energy that can promote degradation if not properly controlled.[5][8] For example, ultrasound can accelerate both degradation and isomerization.[4][6][7]

Troubleshooting Guide: Minimizing CQA Degradation

This section provides actionable steps to mitigate CQA degradation during your extraction workflow.

Issue: Suspected Isomerization

Symptoms:

  • Appearance of new peaks with the same mass-to-charge ratio (m/z) as the parent CQA in LC-MS.

  • Shifts in peak retention times in HPLC.

Solutions:

  • pH Control: Maintain an acidic pH (ideally below 4) for your extraction solvent. The addition of a small amount of formic acid or phosphoric acid (e.g., 0.1%) is a common practice.[7]

  • Temperature Management: Keep the extraction temperature as low as reasonably possible without significantly compromising extraction efficiency. For temperature-sensitive CQAs, consider performing extractions at room temperature or even at 4°C, although this may require longer extraction times.[10]

  • Minimize Extraction Time: Shorter extraction times reduce the exposure of CQAs to degradative conditions. Optimize your protocol to find the shortest time that yields acceptable recovery.

Issue: Evidence of Hydrolysis and Oxidation

Symptoms:

  • Presence of a peak corresponding to caffeic acid in your chromatogram.

  • Browning of the extract, which can indicate the formation of oxidation products.

  • Overall decrease in the total CQA content.

Solutions:

  • Use of Antioxidants: The addition of antioxidants to the extraction solvent can be highly effective. Ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to protect CQAs from degradation.[4][6][7]

  • Deoxygenate Solvents: Purging your extraction solvents with an inert gas like nitrogen or argon before use can minimize oxidative degradation.[12]

  • Protection from Light: Use amber glassware or wrap your extraction vessels in aluminum foil to protect the CQAs from light-induced degradation.[10] Store extracts in the dark.

Workflow Diagram: Decision Tree for Troubleshooting CQA Degradation

G start Start: Low CQA Recovery or Unexpected Peaks check_chromatogram Analyze Chromatogram (HPLC-MS/MS) start->check_chromatogram isomerization Isomerization Detected? (Same m/z, different RT) check_chromatogram->isomerization hydrolysis_oxidation Hydrolysis/Oxidation Detected? (Caffeic acid peak, browning) isomerization->hydrolysis_oxidation No iso_solution1 Adjust pH to Acidic (e.g., < 4) isomerization->iso_solution1 Yes ho_solution1 Add Antioxidants (e.g., Ascorbic Acid) hydrolysis_oxidation->ho_solution1 Yes re_extract Re-run Extraction with Optimized Protocol hydrolysis_oxidation->re_extract No iso_solution2 Lower Extraction Temperature iso_solution1->iso_solution2 iso_solution3 Reduce Extraction Time iso_solution2->iso_solution3 iso_solution3->re_extract ho_solution2 Deoxygenate Solvents ho_solution1->ho_solution2 ho_solution3 Protect from Light ho_solution2->ho_solution3 ho_solution3->re_extract final_analysis Final Analysis re_extract->final_analysis

Caption: A troubleshooting decision tree for CQA degradation.

Protocols & Methodologies

Protocol 1: Standardized CQA Extraction with Minimized Degradation

This protocol provides a baseline for extracting CQAs while minimizing degradation. It may require further optimization depending on the specific plant matrix.

Materials:

  • Plant material (lyophilized and finely ground)

  • Extraction Solvent: 70% Ethanol (v/v) in water, acidified with 0.1% formic acid.

  • Antioxidant (optional): Ascorbic acid (0.1% w/v)

  • Amber glass vials

  • Ultrasonic bath or shaker

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 100 mg of the ground plant material into an amber glass vial.

  • Prepare the extraction solvent. If using an antioxidant, dissolve the ascorbic acid in the solvent mixture.

  • Add 10 mL of the extraction solvent to the vial.

  • Vortex briefly to ensure the material is fully wetted.

  • Place the vial in an ultrasonic bath at a controlled temperature (e.g., 25°C) for 30 minutes. Alternatively, use a shaker at room temperature for 1 hour.

  • After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

  • Analyze immediately by HPLC or store at -20°C in the dark until analysis.

Protocol 2: HPLC-PDA Method for CQA Analysis

Instrumentation:

  • HPLC system with a Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

  • A: 0.1% Phosphoric acid in water[7]

  • B: Acetonitrile

Gradient Elution:

Time (min) % A % B
0 85 15
8 85 15
12 70 30
16 70 30
20 85 15

| 25 | 85 | 15 |

Flow Rate: 0.8 mL/min[7] Column Temperature: 35°C[7] Detection Wavelength: 330 nm[7] Injection Volume: 10 µL

Visualizing Degradation Pathways

Isomerization of Mono-Caffeoylquinic Acids

The acyl migration of the caffeoyl group on the quinic acid ring is a primary degradation pathway. For 5-CQA, this leads to the formation of 4-CQA and 3-CQA.

CQA_Isomerization cluster_mono Mono-CQA Isomerization 5-CQA 5-CQA 4-CQA 4-CQA 5-CQA->4-CQA Acyl Migration 3-CQA 3-CQA 4-CQA->3-CQA Acyl Migration DiCQA_Degradation cluster_di Di-CQA Degradation Pathways 3,5-diCQA 3,5-diCQA 3,4-diCQA 3,4-diCQA 3,5-diCQA->3,4-diCQA Isomerization 4,5-diCQA 4,5-diCQA 3,5-diCQA->4,5-diCQA Isomerization Mono-CQAs Mono-CQAs 3,5-diCQA->Mono-CQAs Hydrolysis 3,4-diCQA->4,5-diCQA Isomerization Caffeic Acid Caffeic Acid Mono-CQAs->Caffeic Acid Hydrolysis

Caption: Degradation pathways of di-CQAs.

Quantitative Data Summary

The stability of CQAs is highly dependent on the extraction conditions. The following table summarizes the impact of key parameters on CQA degradation.

ParameterConditionImpact on CQA StabilityReference
Temperature High (e.g., > 60°C)Increased degradation and isomerization. Di-CQAs are less stable than mono-CQAs.[1][10][12]
Low (e.g., 4°C)Significantly improved stability, but may require longer extraction times.[10]
pH Acidic (pH < 7)Generally stable.[1]
Neutral to Alkaline (pH ≥ 7)Rapid isomerization and degradation.[4][6][7]
Solvent 50% MethanolHigher degradation compared to aqueous solutions.[1]
Ethanol-water mixturesEffective for extraction, but optimal ratio depends on the specific CQA.[12][13]
Light Exposure to lightPromotes degradation.[1][10]
Dark conditionsEssential for preserving CQA integrity.[10]
Extraction Aid UltrasoundCan accelerate both degradation and isomerization.[4][6][7]

References

  • Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. (2022). Molecules. [Link]

  • Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability. (2022). Food Chemistry. [Link]

  • Chlorogenic acid stability in pressurized liquid extraction conditions. (2015). Analytical and Bioanalytical Chemistry. [Link]

  • Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. (2023). Food Chemistry. [Link]

  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. (2016). Molecules. [Link]

  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. (2016). Molecules. [Link]

  • Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. (2021). The Plant Journal. [Link]

  • Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C. (2022). Food Chemistry. [Link]

  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. (2016). ResearchGate. [Link]

  • Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. (2021). The Plant Journal. [Link]

  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. (2016). Semantic Scholar. [Link]

  • Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts. (2022). Molecules. [Link]

  • Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots. (2021). Foods. [Link]

Sources

Technical Support Center: Overcoming Poor Water Solubility of Methyl 3,5-di-O-caffeoylquinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for methyl 3,5-di-O-caffeoylquinate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this promising polyphenolic compound. Here, we provide expert-driven FAQs, in-depth troubleshooting protocols, and workflow diagrams to help you achieve consistent and reliable experimental results.

Introduction

Methyl 3,5-di-O-caffeoylquinate is a naturally occurring polyphenolic compound recognized for its potential hepatoprotective, antioxidant, and anti-inflammatory properties.[1][2][3] Structurally, it is an ester of quinic acid with two caffeic acid moieties, which contributes significantly to its biological activity.[1] However, the presence of these two lipophilic caffeoyl groups also leads to a key experimental challenge: poor water solubility.[4] This guide provides a systematic approach to understanding and overcoming this issue.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with methyl 3,5-di-O-caffeoylquinate.

Q1: Why is methyl 3,5-di-O-caffeoylquinate so poorly soluble in aqueous solutions?

A: The solubility of caffeoylquinic acids is inversely related to the number of caffeic acid groups attached.[4] Methyl 3,5-di-O-caffeoylquinate has two bulky, hydrophobic caffeoyl groups and a methyl ester group. These structural features increase the molecule's overall lipophilicity ("grease-ball" characteristics) and reduce its ability to form favorable hydrogen bonds with water, leading to poor aqueous solubility.

Q2: What are the common consequences of poor solubility in my experiments?

A: Ignoring poor solubility can lead to several critical experimental errors:

  • Inaccurate Dosing: The actual concentration in your solution will be lower than calculated, leading to false-negative results or underestimation of the compound's potency.

  • Precipitation: The compound may precipitate out of solution when a concentrated organic stock is diluted into an aqueous buffer, affecting assay consistency and potentially harming cells in culture.

  • Low Bioavailability: In both in vitro cell-based assays and in vivo studies, poor solubility limits the amount of compound available to interact with the biological target.[5]

  • Assay Interference: Undissolved particles can interfere with analytical techniques that rely on light scattering, such as plate readers measuring absorbance or fluorescence.

Q3: What is the best solvent to prepare a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is an excellent choice for preparing a primary stock solution, as methyl 3,5-di-O-caffeoylquinate shows good solubility in this solvent.[1] Ethanol is another viable option.[1] For a 10 mM stock solution in DMSO, you may need to use an ultrasonic bath to facilitate dissolution.[6] Always use freshly opened, anhydrous-grade DMSO to avoid solubility issues caused by water absorption.[6]

Table 1: Recommended Solvents for Stock Solutions

Solvent Recommended Use Considerations
DMSO Primary stock solutions for in vitro assays Hygroscopic; can be toxic to some cell lines at >0.5% (v/v)
Ethanol Alternative for primary stocks; useful in formulations Can cause protein precipitation in some assays

| Methanol | Slight solubility reported; less preferred than DMSO/Ethanol[1] | Volatile; can have metabolic effects in cells |

Q4: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A: This is a classic sign of a compound "crashing out" of solution when the solvent environment becomes less favorable. This indicates that the final concentration in your aqueous medium exceeds the compound's thermodynamic solubility limit.

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: Your target concentration is likely too high. Perform a serial dilution to find the highest concentration that remains soluble.

  • Modify Dilution Technique: Add the DMSO stock to your aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Incorporate a Surfactant: Add a small amount of a non-ionic surfactant like Tween® 20 or Tween® 80 (e.g., 0.01-0.1%) to your aqueous buffer to help maintain solubility.

  • Explore a Different Solubilization Strategy: If simple dilution fails, you must employ a more robust method as detailed in the guides below, such as using co-solvents or pH adjustment.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured, step-by-step methodologies for systematically improving the solubility of methyl 3,5-di-O-caffeoylquinate for various experimental applications.

Workflow for Selecting a Solubilization Strategy

Before choosing a protocol, use this decision tree to identify the most appropriate strategy for your specific experimental context.

G start Solubility Challenge: Methyl 3,5-di-O-caffeoylquinate in Aqueous Buffer app What is the experimental application? start->app invitro In Vitro Biochemical Assay app->invitro Biochemical cell Cell-Based Assay app->cell Cellular animal In Vivo / Animal Study app->animal Animal solvent_tol Is a low % of organic co-solvent tolerated? invitro->solvent_tol ph_sens Is the biological system sensitive to pH changes? cell->ph_sens formulation Requires advanced formulation for bioavailability? animal->formulation protocol1 Protocol 2.1: Use Co-Solvent System (e.g., PEG 400, Propylene Glycol) solvent_tol->protocol1 Yes protocol3 Protocol 2.3: Cyclodextrin Complexation solvent_tol->protocol3 No protocol2 Protocol 2.2: pH Adjustment ph_sens->protocol2 No (within physiological range) ph_sens->protocol3 Yes formulation->protocol3 No (simpler formulation needed) protocol4 Advanced Formulations: SEDDS, Solid Dispersions, Nanosuspensions formulation->protocol4 Yes

Caption: Decision tree for selecting the appropriate solubilization method.

Protocol 2.1: Utilizing Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7] This change in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.

Step-by-Step Methodology:

  • Co-Solvent Selection: Choose a biocompatible co-solvent appropriate for your experiment. Common choices include:

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Glycerol

    • Ethanol

  • Prepare Co-Solvent Blends: Create a series of aqueous buffer solutions containing increasing percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Dissolve the Compound: Prepare a highly concentrated solution of methyl 3,5-di-O-caffeoylquinate in 100% of the chosen co-solvent (e.g., 50 mg/mL in PEG 400).

  • Dilute into Blends: Dilute the concentrated co-solvent stock into the aqueous/co-solvent blends prepared in step 2 to your final target concentration.

  • Equilibrate and Observe: Allow the solutions to equilibrate for at least one hour at the experimental temperature. Visually inspect for any signs of precipitation against a dark background.

  • Validation (Optional but Recommended): Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) and measure the absorbance of the supernatant at the compound's λmax. A decrease in absorbance compared to a freshly prepared, visibly clear solution indicates sub-visible precipitation.

  • Select Optimal Blend: Choose the lowest percentage of co-solvent that maintains the compound in solution at the desired concentration.

Protocol 2.2: pH Adjustment for Solubility Enhancement

Causality: The caffeoyl moieties of the molecule contain phenolic hydroxyl groups. At alkaline pH, these acidic protons can dissociate, forming negatively charged phenolate ions. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thus enhancing solubility.[8]

Step-by-Step Methodology:

  • Determine pH Stability: Before proceeding, verify if methyl 3,5-di-O-caffeoylquinate is stable at elevated pH. Incubate a sample in a high pH buffer (e.g., pH 9.0) for your experiment's duration and analyze for degradation using HPLC.

  • Prepare Buffers: Make a series of buffers with varying pH values, starting from your experimental pH and increasing in 0.5 unit increments (e.g., pH 7.5, 8.0, 8.5, 9.0). Ensure the buffer system has adequate capacity at each pH.

  • Prepare Compound Slurry: Add an excess amount of the solid compound to a small volume of each buffer to create a slurry. This ensures you will reach the saturation point.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate Solid from Liquid: Filter the slurries through a 0.22 µm syringe filter (ensure the filter material is compatible with your buffer) or centrifuge at high speed to pellet the undissolved solid.

  • Quantify Soluble Fraction: Dilute an aliquot of the clear supernatant/filtrate into a suitable solvent (like methanol or DMSO) and quantify the concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot and Determine: Plot solubility as a function of pH. This will reveal the minimum pH required to achieve your target concentration. Use this pH for your experimental buffer system, provided it is compatible with your assay.

Protocol 2.3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like the caffeoyl groups of your compound, within their cavity.[9] This complexation shields the hydrophobic parts of the molecule from water, forming a new, more water-soluble entity.[10]

Step-by-Step Methodology:

  • Select Cyclodextrin: Chemically modified cyclodextrins are preferred due to their higher water solubility.[9]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A common and effective choice for many drugs.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic, provides excellent solubility enhancement.

  • Prepare Cyclodextrin Solutions: Make a range of concentrated aqueous solutions of the chosen cyclodextrin (e.g., 5%, 10%, 20%, 30% w/v).

  • Phase Solubility Study (Recommended):

    • Add an excess amount of methyl 3,5-di-O-caffeoylquinate to each cyclodextrin solution.

    • Equilibrate with shaking for 48-72 hours.

    • Filter and quantify the concentration of the compound in each solution as described in Protocol 2.2, Step 6.

    • Plot the compound's solubility versus the cyclodextrin concentration. A linear increase (AL-type diagram) indicates the formation of a soluble 1:1 complex.

  • Preparation of Complex for Experiment (Kneading Method):

    • Based on the phase solubility study, determine the molar ratio of compound to cyclodextrin needed (e.g., 1:1 or 1:2).

    • Place the required amount of cyclodextrin in a mortar. Add a small amount of water or ethanol/water (50:50) to form a paste.

    • Slowly add the compound to the paste and knead thoroughly for 30-60 minutes.

    • Dry the resulting solid under vacuum to remove the solvent.

    • The resulting powder is the drug-cyclodextrin complex, which should now be readily dissolvable in your aqueous experimental buffer.

Table 2: Comparison of Common Solubility Enhancement Techniques

Technique Mechanism Advantages Disadvantages Best For
Co-solvency Reduces solvent polarity Simple, fast, cost-effective May have biological/toxic effects; may not provide sufficient enhancement In vitro biochemical assays
pH Adjustment Ionizes the molecule Can produce dramatic solubility increases; simple to implement Compound may be unstable at required pH; not suitable for unbuffered systems or pH-sensitive assays Cell-free assays; some robust cell-based assays
Cyclodextrin Complexation Encapsulates hydrophobic moieties Biocompatible; high efficiency; can improve stability More complex preparation; can be costly; may alter compound-protein binding kinetics Cell-based assays; in vivo formulations

| Solid Dispersion | Disperses drug in an amorphous state within a polymer matrix[11] | Significant increase in dissolution rate and solubility[5][10] | Requires specialized equipment (e.g., spray dryer); potential for physical instability | Advanced oral drug formulation |

References
  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Critical Reviews in Food Science and Nutrition. [Link]

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. ResearchGate. [Link]

  • Npc237314 | C26H26O12. PubChem, National Institutes of Health. [Link]

  • Improving water solubility of polyphenols by adding amino acids. EurekAlert!. [Link]

  • 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1. BioCrick. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Methyl 3,4-dicaffeoylquinate | C27H28O12. PubChem, National Institutes of Health. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Xtalks. [Link]

  • caffeoylquinic acid derivatives: Topics by Science.gov. Science.gov. [Link]

Sources

Technical Support Center: Purification Strategies for Methyl 3,5-di-O-caffeoylquinate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 16, 2026

Welcome to the technical support guide for the purification of methyl 3,5-di-O-caffeoylquinate and its related isomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. The separation of these isomers is a significant challenge due to their profound structural similarities, which necessitates a nuanced and optimized approach to chromatography.[1][2] This guide synthesizes field-proven insights and established methodologies to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for purifying methyl 3,5-di-O-caffeoylquinate isomers?

The most effective strategies typically involve a combination of chromatographic methods. High-Speed Counter-Current Chromatography (HSCCC) is an excellent initial step for fractionating crude extracts on a preparative scale due to its high sample loading capacity and elimination of irreversible adsorption.[3][4] This is often followed by a polishing step using preparative High-Performance Liquid Chromatography (Prep-HPLC) to achieve high purity of the target isomers.[5][6]

Q2: Why is the separation of dicaffeoylquinic acid (diCQA) methyl ester isomers so challenging?

The difficulty arises from the fact that these compounds are both positional and geometrical isomers.[7] Positional isomers, such as methyl 3,5-diCQA and methyl 3,4-diCQA, have the same molecular weight and similar polarities, leading to very close retention times in chromatography.[8] Furthermore, each positional isomer can exist as trans- and cis- geometrical isomers, which can multiply the number of peaks and complicate the chromatogram.[7] Their nearly identical physicochemical properties make their separation a non-trivial task requiring highly selective chromatographic systems.[1]

Q3: Can the purification process itself generate additional isomers?

Yes, this is a critical consideration. The caffeoylquinic acid structure is susceptible to acyl migration, where the caffeoyl group moves to an adjacent hydroxyl group on the quinic acid ring, particularly under certain pH or temperature conditions. Additionally, exposure to UV light (including ambient laboratory light over time) can induce trans-cis isomerization of the caffeic acid moiety, further complicating the isomeric profile of the sample.[7]

Q4: How can I definitively confirm the identity of my purified isomer?

Confirmation requires a multi-faceted analytical approach.

  • LC-MS/MS: Liquid Chromatography-Mass Spectrometry is essential for initial identification. The fragmentation pattern of diCQA isomers in the mass spectrometer is highly dependent on the positions of the caffeoyl residues. By analyzing the daughter ions, it is possible to discriminate between the different isomers.[8][9]

  • NMR Spectroscopy: For unambiguous structural elucidation, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is the gold standard. It provides definitive information about the connectivity of atoms and the precise location of the caffeoyl groups on the quinic acid core.[5]

Q5: My starting material is a plant extract. Can I form the methyl ester during extraction?

Absolutely. If you use acidified methanol as an extraction solvent, you can esterify the carboxylic acid group of the native dicaffeoylquinic acids, forming their corresponding methyl esters.[10] This can be an intentional synthetic step or an unintentional artifact. It is crucial to be aware of this reaction if your goal is to isolate the native acids.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic separation of methyl 3,5-di-O-caffeoylquinate and its isomers.

Issue 1: I am observing poor peak resolution or complete co-elution of my isomers in HPLC.

  • Probable Causes & Solutions: This is the most common challenge and typically stems from suboptimal chromatographic conditions. The solution involves a systematic optimization of your HPLC method.

    • 1. Re-evaluate Column Chemistry: The stationary phase is the most critical factor for selectivity. While C18 columns are a common starting point, they may not provide sufficient selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl) often offer superior resolution for aromatic compounds like diCQAs due to alternative π-π interactions.[7][11] The elution order of isomers can even change between different column types, highlighting the importance of column screening.[7]

    • 2. Optimize Mobile Phase Composition:

      • Organic Modifier: Methanol is often preferred over acetonitrile. As a weaker solvent, it can increase retention times and provide a larger window for isomer separation.[11]

      • Acidification: The mobile phase must be acidified (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group on the quinic acid moiety. This results in sharper, more symmetrical peaks and improved resolution.[11][12]

    • 3. Increase Column Temperature: Elevating the column temperature (e.g., from 30°C to 60°C) can enhance separation efficiency and decrease analysis time.[7] The higher temperature can improve mass transfer kinetics and sometimes alter selectivity, positively impacting the resolution of closely eluting isomers.

    • 4. Adjust the Gradient: A shallow gradient is essential. If isomers are eluting too close together, decrease the rate of change of the organic solvent (e.g., from a 5%/min to a 1%/min increase) across the elution window of interest.[11]

  • Troubleshooting Workflow Diagram:

G start Start: Poor Isomer Resolution col_chem 1. Evaluate Column Chemistry - Try Phenyl-Hexyl for  alternative selectivity start->col_chem First step mob_phase 2. Optimize Mobile Phase - Is it acidified (0.1% FA)? - Try Methanol instead of ACN col_chem->mob_phase If no improvement success Success: Baseline Resolution col_chem->success temp 3. Adjust Temperature - Increase in increments  (e.g., 30°C -> 45°C -> 60°C) mob_phase->temp If still co-eluting mob_phase->success gradient 4. Refine Gradient - Decrease slope (%B/min)  across elution window temp->gradient For fine-tuning temp->success gradient->success

Caption: Troubleshooting workflow for improving HPLC isomer separation.

Issue 2: My peaks are tailing significantly.

  • Probable Cause & Solution: Peak tailing for these acidic compounds is almost always due to secondary interactions with the silica support of the stationary phase or incomplete suppression of ionization. Ensure your mobile phase is properly acidified with an agent like 0.1% formic acid or phosphoric acid. A consistent, low pH is necessary to keep the analyte in its neutral form, minimizing tailing and producing sharp, Gaussian peaks.[11]

Issue 3: I am seeing more peaks than expected, or my peak purity is low after fractionation.

  • Probable Cause & Solution: This could be due to on-column degradation, acyl migration, or the presence of unresolved cis/trans isomers.[7] Protect your samples and standards from prolonged exposure to direct light to prevent UV-induced isomerization. When developing a preparative method, it's crucial to first optimize the separation at an analytical scale to ensure all potential isomers are resolved before scaling up.[13] Combining orthogonal techniques, like HSCCC followed by preparative HPLC, is a powerful strategy to remove impurities that might co-elute in a single system.[5]

Data & Protocols

Data Presentation

Table 1: HPLC Column Selection Guide for diCQA Isomer Separation

Column TypeStationary PhasePrimary Interaction MechanismRecommended ForReference
Standard C18 OctadecylsilaneHydrophobic interactionsGeneral-purpose reverse-phase separations. A good starting point.[7]
Phenyl-Hexyl Phenyl-HexylHydrophobic & π-π interactionsEnhanced selectivity for aromatic/unsaturated compounds like diCQAs. Often provides better resolution and can alter elution order.[7][11]

Table 2: Example Preparative HPLC Protocol Parameters

| Parameter | Recommended Setting | Rationale | Reference | | :--- | :--- | :--- | | Column | Phenyl-Hexyl or C18 (e.g., 250 x 20 mm, 5 µm) | Phenyl-Hexyl for enhanced selectivity; C18 is a robust alternative. |[7][14] | | Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier for sharp peak shape. |[11] | | Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol often provides better resolution than acetonitrile. |[7][11] | | Flow Rate | 10-20 mL/min (for 20 mm ID column) | Adjust based on column dimension and pressure limits. |[13] | | Gradient | Shallow; e.g., 30-50% B over 40 minutes | A slow increase in organic solvent is key to resolving close-eluting isomers. |[11] | | Temperature | 40°C | Elevated temperature can improve separation efficiency. |[7] | | Detection | 325-330 nm | This is the characteristic absorbance maximum for caffeoyl esters. |[15] |

Experimental Protocols

Protocol 1: General Purification Workflow

This workflow represents a robust strategy, moving from crude fractionation to high-purity isolation.

G extract Plant Extract (Containing diCQA isomers) hsccc Preparative HSCCC (Initial Fractionation) extract->hsccc hplc Preparative HPLC (High-Purity Polish) hsccc->hplc Enriched Fractions analysis Analysis & QC (LC-MS, NMR) hplc->analysis Purified Fractions pure_iso Pure Isomer (>95% Purity) analysis->pure_iso

Caption: Combined HSCCC and Prep-HPLC purification workflow.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

This protocol is for the initial fractionation of a crude extract to enrich the diCQA methyl ester fraction.

  • Solvent System Selection: The choice of the two-phase solvent system is paramount. A common and effective system for separating caffeoylquinic acids is composed of n-hexane/ethyl acetate/methanol/water . A typical starting ratio is 1:5:2.5:5 (v/v/v/v) , often with 0.05% formic acid added to both phases.[15] The ideal system provides a partition coefficient (K) value between 0.5 and 2 for the target compounds.

  • System Preparation: Prepare the chosen solvent system in a separatory funnel. Shake vigorously and allow the phases to separate completely. Degas both the upper (stationary) phase and the lower (mobile) phase by sonication for 20-30 minutes before use.[14]

  • HSCCC Operation: a. Fill the entire column with the stationary phase (typically the upper phase). b. Set the desired rotation speed (e.g., 860 rpm).[15] c. Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min). d. Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet and stationary phase retention is stable), inject the sample. The sample should be dissolved in a small volume of a mixture of the upper and lower phases (1:1 v/v).[14] e. Monitor the effluent with a UV detector at ~325 nm and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC-MS to identify those containing the target isomers for further purification.

References

  • Zhang, Y., et al. (2018). Preparative isolation of caffeoylquinic acid isomers from Kuding tea by salt‐containing aqueous two‐phase extraction and purification by high‐speed countercurrent chromatography. Journal of Separation Science. Available at: [Link]

  • Kari, F., et al. (2020). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Molecules. Available at: [Link]

  • Al-Khafaji, K., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. The Plant Journal. Available at: [Link]

  • Ma, T., et al. (2018). Preparative separation of caffeoylquinic acid isomers from Lonicerae japonicae Flos by pH-zone-refining counter-current chromatography and a strategy for selection of solvent systems with high sample loading capacities. Journal of Chromatography A. Available at: [Link]

  • Clifford, M. N., et al. (2006). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Zheng, X., et al. (2008). Preparative separation of isomeric caffeoylquinic acids from Flos Lonicerae by pH-zone-refining counter-current chromatography. Journal of Chromatography A. Available at: [Link]

  • Alcazar, F., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. The Plant Journal. Available at: [Link]

  • MazzEO, F., et al. (2023). Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization. Molecules. Available at: [Link]

  • Zhao, Z., et al. (2020). Semi-Preparative Separation of 10 Caffeoylquinic Acid Derivatives Using High Speed Counter-Current Chromatogaphy Combined with Semi-Preparative HPLC from the Roots of Burdock (Arctium lappa L.). Molecules. Available at: [Link]

  • Wang, Y., et al. (2013). Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Lu, H., et al. (2003). Separation of isomeric compounds by high speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Zhao, Z., et al. (2020). Semi-Preparative Separation of 10 Caffeoylquinic Acid Derivatives Using High Speed Counter-Current Chromatogaphy Combined with Semi-Preparative HPLC from the Roots of Burdock (Arctium lappa L.). Molecules. Available at: [Link]

  • Das, B., et al. (2022). High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals from Rhubarb. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Herlina, T., et al. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. International Journal of ChemTech Research. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,5-dihydroxy-, methyl ester on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Rola, K., et al. (2020). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules. Available at: [Link]

Sources

Technical Support Center: Enhancing the Antioxidant Activity of Methyl 3,5-di-O-caffeoylquinate (MDQC) Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,5-di-O-caffeoylquinate (MDQC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for maximizing the antioxidant potential of your MDQC formulations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding MDQC and its formulation.

Q1: What is Methyl 3,5-di-O-caffeoylquinate (MDQC) and what is its primary antioxidant mechanism?

A: Methyl 3,5-di-O-caffeoylquinate is a derivative of caffeoylquinic acid, a class of potent natural antioxidants.[1][2] Its antioxidant activity stems from the two caffeoyl moieties, which contain catechol (dihydroxybenzene) rings. The primary mechanism is hydrogen atom transfer (HAT), where the hydroxyl groups on these rings donate a hydrogen atom to neutralize free radicals.[3] This process is highly efficient due to the formation of a stable phenoxy radical through resonance.[4] A secondary mechanism can involve single electron transfer (SET), particularly at physiological pH.[3][5]

Q2: Why is formulation critical for MDQC's antioxidant activity?

A: While MDQC is a powerful antioxidant, its efficacy in biological and commercial systems is limited by several factors that formulation can address.[6][7] These include:

  • Stability: Like many polyphenols, MDQC is susceptible to degradation from factors like high pH, light, and heat.[6][8][9] Encapsulation can shield the molecule from these degrading elements.[6][7]

  • Solubility & Bioavailability: MDQC's relatively poor water solubility can limit its absorption and bioavailability in biological systems.[7][10] Formulations like nanoemulsions or liposomes can improve solubility and enhance transport across biological membranes.[11][12][13]

  • Targeted Delivery: Advanced formulations can be designed to release MDQC at a specific site or over a prolonged period, increasing its therapeutic window and efficacy.[11]

Q3: I see different antioxidant capacity values for my compound when using DPPH vs. ABTS assays. Why?

A: This is a common and expected observation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays operate via slightly different chemical principles. The DPPH assay primarily measures an antioxidant's capacity for hydrogen atom transfer (HAT).[14] The ABTS assay, however, measures a combination of both HAT and single electron transfer (SET) mechanisms.[14] MDQC can act through both pathways, but its efficiency may differ between them, leading to varied results.[3] For a comprehensive assessment, it is recommended to use a panel of assays.[14]

Section 2: Troubleshooting Guides

This section provides structured, in-depth solutions to specific problems you may encounter during your experiments.

Problem Area 1: Low or Inconsistent Antioxidant Activity

You've prepared an MDQC formulation, but in vitro assays (e.g., DPPH, ABTS) show lower or more variable activity than expected compared to the unformulated compound or literature values.

Q: Have you validated your assay performance with a known standard?

A: Before troubleshooting your sample, you must validate the assay itself.

  • Causality: Assay reagents can degrade, and instrument parameters can drift. Without a positive control, you cannot distinguish between a sample problem and an assay problem.

  • Solution: Always run a standard curve with a well-characterized antioxidant like Trolox or Ascorbic Acid alongside your samples. The results for the standard should be linear (within the appropriate concentration range) and consistent with previous experiments.[15] If the standard fails, remake your reagents (e.g., DPPH or ABTS•+ solution) and re-run the assay.

Q: What is the pH of your formulation and the final assay medium?

A: The pH is one of the most critical factors governing the antioxidant activity of phenolic compounds.

  • Causality: The hydrogen-donating ability of MDQC's hydroxyl groups is dependent on their protonation state. At acidic pH (e.g., pH 3-5), these groups are fully protonated, making hydrogen donation less favorable. As the pH increases towards neutral (e.g., pH 6-7.4), deprotonation begins, which significantly enhances the molecule's ability to donate a hydrogen atom or an electron, thereby increasing its measured antioxidant activity.[[“]][17] However, at high alkaline pH (pH > 8), the catechol groups become highly susceptible to auto-oxidation and degradation, which can lead to a loss of activity.[8][9][18]

  • Solution:

    • Measure the pH of your stock MDQC formulation.

    • Calculate the final pH of the assay mixture after adding your sample.

    • If the final pH is too acidic, consider using a buffered assay medium (e.g., PBS or Tris buffer at pH 7.4) instead of a pure solvent like methanol, especially for the ABTS assay.[19]

    • Conduct a pH-rate profile experiment by testing the antioxidant activity of your formulation across a range of pH values (e.g., pH 5.0 to 8.0) to find the optimal balance between activity and stability for your specific system.

Q: Is your formulated MDQC fully solubilized in the assay solvent?

A: Aggregation or precipitation of the formulation in the assay medium can drastically reduce results.

  • Causality: Antioxidant reactions occur at the molecular level. If the MDQC-containing particles (e.g., liposomes, nanoparticles) aggregate and fall out of solution, the active molecules are no longer available to react with the radical (DPPH or ABTS•+), leading to an underestimation of activity.[14]

  • Solution:

    • Visual Inspection: After adding your formulation to the assay well or cuvette, visually inspect for any cloudiness or precipitate.

    • Solvent Compatibility: Ensure the solvent used for the assay (e.g., methanol, ethanol) does not disrupt your formulation's structure in a way that causes the active ingredient to crash out. For lipid-based carriers, using a solvent system with a higher aqueous component might be necessary.

    • Dynamic Light Scattering (DLS): If available, use DLS to measure the particle size of your formulation diluted in the assay medium. A significant increase in particle size or polydispersity index (PDI) compared to the stock formulation suggests aggregation.

Problem Area 2: Poor Formulation Stability (Color Change, Precipitation)

Your prepared MDQC formulation degrades over a short period, evidenced by a color change (e.g., browning) or the formation of precipitate.

Q: Are you protecting your formulation from light and oxygen?

A: MDQC, like many polyphenols, is sensitive to oxidative and photodegradation.

  • Causality: The same chemical structures that make MDQC a good antioxidant also make it susceptible to oxidation when exposed to oxygen, particularly when catalyzed by light or trace metal ions. This oxidation leads to the formation of quinones and other polymerized products, which are often colored (brown/yellow) and have diminished antioxidant activity.[7]

  • Solution:

    • Use Amber Vials: Always prepare and store formulations in amber glass vials or containers wrapped in aluminum foil to protect from light.

    • Inert Atmosphere: During preparation, especially if heating is involved, purge the headspace of your vessel with an inert gas like nitrogen or argon to displace oxygen.

    • Deoxygenate Solvents: For sensitive preparations, bubble nitrogen or argon through your solvents before use to remove dissolved oxygen.

    • Add a Chelating Agent: If metal-catalyzed oxidation is suspected, consider adding a small amount (e.g., 0.1 mM) of a chelating agent like EDTA to your formulation.

Q: What is the storage temperature and pH of your formulation?

A: Both temperature and pH are critical for the long-term chemical stability of MDQC.

  • Causality: Degradation reactions are accelerated at higher temperatures. As discussed previously, alkaline pH can promote auto-oxidation.[8][9]

  • Solution:

    • Refrigerate: Store your formulations at 4°C unless your delivery system (e.g., some lipid nanoparticles) is unstable at that temperature. Avoid freezing unless you have confirmed it does not disrupt the formulation's integrity.

    • Optimize pH for Storage: While a neutral pH might be best for activity, a slightly acidic pH (e.g., pH 4.0-5.5) is often better for the long-term storage stability of caffeoylquinic acid derivatives.[8][9] You may need to formulate at a lower pH for storage and then buffer to the desired pH immediately before use or analysis.

Problem Area 3: Difficulty Enhancing Antioxidant Activity with Formulation

You have successfully encapsulated MDQC, but the antioxidant activity of the formulation is not significantly better than the free compound.

Q: Have you considered incorporating a synergistic antioxidant into your formulation?

A: Combining antioxidants can lead to a synergistic effect, where the total activity is greater than the sum of the individual parts.[20][21][22]

  • Causality: A primary mechanism for synergy involves regeneration. For example, a water-soluble antioxidant like Ascorbic Acid (Vitamin C) can regenerate the MDQC molecule after it has donated a hydrogen atom. The oxidized MDQC (a phenoxy radical) is reduced back to its active form by the Vitamin C, which is itself consumed. This allows one molecule of MDQC to quench multiple radicals.

  • Solution:

    • Co-encapsulation: Formulate MDQC with a secondary antioxidant. The choice depends on the nature of your delivery system.

      • For liposomes or nanoemulsions, you can encapsulate a hydrophilic antioxidant (like Ascorbic Acid) in the aqueous core and embed the more lipophilic MDQC in the lipid bilayer.

      • Alternatively, a lipophilic antioxidant like α-tocopherol (Vitamin E) can be co-loaded within the lipid phase.

    • Molar Ratios: Experiment with different molar ratios of MDQC to the synergistic antioxidant (e.g., 1:1, 1:0.5, 1:2) to find the optimal combination for enhanced activity.[23][24]

Q: Is your formulation improving the bioavailability or only encapsulating the molecule?

A: For a formulation to enhance activity in vivo or in cell-based assays, it must improve bioavailability, not just protect the molecule.[10][11]

  • Causality: Encapsulation in carriers like liposomes and nanoemulsions can improve the solubility of polyphenols and facilitate their transport across cell membranes, leading to higher intracellular concentrations and thus greater observed bioactivity.[12][25]

  • Solution:

    • Optimize Particle Size: For nano-formulations (liposomes, nanoemulsions, SLNs), aim for a particle size in the range of 100-200 nm with a low PDI (< 0.3) for optimal cellular uptake.[11]

    • Surface Modification: Consider modifying the surface of your nanoparticles (e.g., with PEG) to increase circulation time in vivo.

    • Assess Bioaccessibility: Use in vitro digestion models or cell culture permeability assays (e.g., Caco-2) to verify that your formulation is indeed increasing the transport and availability of MDQC compared to the free compound.[10]

Section 3: Data Presentation & Key Protocols

Comparison of Formulation Strategies

The following table summarizes common formulation approaches and their impact on key performance parameters.

Formulation TypePrimary AdvantageTypical Size RangeEncapsulation EfficiencyKey Consideration
Liposomes [13]Encapsulates both hydrophilic & lipophilic compounds; improves bioavailability.[12]80 - 300 nm50 - 90%Lipid composition and cholesterol content are critical for stability.[26]
Nanoemulsions [25]High loading capacity for lipophilic compounds; good stability.[11]100 - 500 nm70 - 95%Surfactant choice is crucial to avoid toxicity and instability.
Solid Lipid Nanoparticles (SLNs) Controlled release; excellent stability.[11]50 - 1000 nm60 - 90%Potential for drug expulsion during storage (polymorphic transitions).
Polymeric Nanoparticles Highly tunable for targeted and controlled release.100 - 500 nm40 - 85%Polymer biocompatibility and degradation must be carefully evaluated.
Protocol 1: Standard DPPH Radical Scavenging Assay

This protocol is a self-validating system for assessing the antioxidant capacity of your MDQC formulations.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

Procedure:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Trolox Standard Stock (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.

  • Standard Curve Preparation:

    • Perform serial dilutions of the Trolox stock solution in methanol to create standards with final concentrations of 500, 250, 125, 62.5, 31.25, and 15.6 µM.

  • Sample Preparation:

    • Dilute your MDQC formulation and the corresponding "empty" formulation (placebo/vehicle) to a range of concentrations in methanol.

  • Assay Execution:

    • Add 20 µL of methanol (for the blank), Trolox standards, or diluted samples to the wells of the 96-well plate.[14]

    • For each colored sample, prepare a sample blank well containing 20 µL of the sample and 180 µL of methanol (no DPPH).[14]

    • Add 180 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.[14]

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement & Calculation:

    • Measure the absorbance at 517 nm.[14]

    • Correct for Sample Color: Corrected Sample Absorbance = Absorbance (Sample with DPPH) - Absorbance (Sample Blank).

    • Calculate % Inhibition: % Inhibition = [ (Absorbance_Blank - Corrected Absorbance_Sample) / Absorbance_Blank ] * 100.

    • Plot % Inhibition vs. concentration for your samples and Trolox to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[14]

Protocol 2: HPLC Quantification of MDQC in Formulations

Accurate quantification of MDQC is essential for determining encapsulation efficiency and assessing stability.[27][28]

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • MDQC analytical standard

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Methanol (HPLC grade)

Procedure:

  • Chromatographic Conditions (Example): [29][30]

    • Mobile Phase A: Water with 0.2% Formic Acid

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 10% B, ramp to 50% B over 20 minutes, hold for 5 minutes, return to 10% B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 326 nm

    • Column Temperature: 40°C

  • Standard Curve:

    • Prepare a stock solution of MDQC standard in methanol.

    • Create a series of dilutions to cover the expected concentration range of your samples (e.g., 1 to 100 µg/mL).

    • Inject each standard and plot the peak area versus concentration to create a linear calibration curve.

  • Sample Analysis (for Encapsulation Efficiency):

    • Total Drug (T): Take a known volume of your formulation and disrupt it to release the encapsulated MDQC. This can be done by diluting it 1:10 in a strong solvent like methanol and vortexing vigorously. Filter through a 0.22 µm syringe filter.

    • Free Drug (F): Separate the unencapsulated MDQC from the formulation. This can be done using a centrifugal filter unit (e.g., Amicon®) where the nanoparticles are retained, and the free drug passes through into the filtrate.

    • Inject both the "Total Drug" and "Free Drug" samples into the HPLC.

  • Calculation:

    • Use the calibration curve to determine the concentration of MDQC in both samples.

    • Encapsulation Efficiency (%EE): %EE = [ (Total Drug - Free Drug) / Total Drug ] * 100.

Section 4: Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Inconsistent Assay Results

This diagram provides a logical decision tree for diagnosing issues with antioxidant assays.

TroubleshootingWorkflow start Inconsistent Antioxidant Assay Results check_std Is the positive control (e.g., Trolox) standard curve linear and reproducible? start->check_std check_ph Is the final assay pH controlled and optimal (typically pH 6.5-7.5)? check_std->check_ph Yes reagent_issue Problem is with Assay Reagents. Remake DPPH/ABTS solution. Recalibrate instrument. check_std->reagent_issue No check_sol Is the formulation fully dispersed in the assay medium? (No precipitation/aggregation) check_ph->check_sol Yes adjust_ph Problem is likely pH-related. Use a buffered system. Conduct pH-rate profile. check_ph->adjust_ph No check_kinetics Have you tried extending the incubation time? (Some reactions are slow) check_sol->check_kinetics Yes sol_issue Problem is solubility/dispersion. Change assay solvent. Verify formulation integrity. check_sol->sol_issue No kinetic_issue Problem is reaction kinetics. Measure at multiple time points to find reaction endpoint. check_kinetics->kinetic_issue No sample_issue Problem is likely with the sample itself. Investigate formulation stability, degradation, or concentration. check_kinetics->sample_issue Yes

Caption: A decision tree for troubleshooting common antioxidant assay issues.

Diagram 2: Mechanism of Synergistic Antioxidant Regeneration

This diagram illustrates how Ascorbic Acid (Vitamin C) can regenerate MDQC, enhancing its overall antioxidant capacity.

SynergisticMechanism MDQC_active MDQC (Active) MDQC_radical MDQC• (Oxidized Radical) MDQC_active->MDQC_radical Donates H• FreeRadical_out Neutralized Molecule MDQC_active->FreeRadical_out Quenches Radical MDQC_radical->MDQC_active Regenerated VitC_active Ascorbic Acid (Active Vitamin C) VitC_active->MDQC_radical VitC_oxidized Dehydroascorbic Acid (Oxidized Vitamin C) VitC_active->VitC_oxidized Donates H• FreeRadical_in Free Radical (e.g., DPPH•)

Caption: Synergistic regeneration of MDQC by Ascorbic Acid (Vitamin C).

References

  • MDPI. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. Available from: [Link]

  • Consensus. How do different pH levels influence the antioxidant properties of phenolic compounds in red wines?. Available from: [Link]

  • PubMed. Synergistic interactions of polyphenols and their effect on antiradical potential. Available from: [Link]

  • ACS Publications. Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • NIH. Bioavailability of Polyphenol Liposomes: A Challenge Ahead - PMC. Available from: [Link]

  • International Society for Horticultural Science. SYNERGISM OF ANTIOXIDANT PHYTOCHEMICALS: COMPARISONS AMONG PURIFIED POLYPHENOLS AND DIETARY-PLANT EXTRACTS. Available from: [Link]

  • ProQuest. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. Available from: [Link]

  • ResearchGate. The use of encapsulation to guarantee the stability of phenolic compounds. Available from: [Link]

  • NIH. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family. Available from: [Link]

  • PubMed. Effect of pH on the stability of plant phenolic compounds. Available from: [Link]

  • ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. Available from: [Link]

  • MDPI. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Available from: [Link]

  • ResearchGate. Synergistic effects of polyphenolic compounds.. Available from: [Link]

  • Remedy Publications LLC. Synergistic Antioxidant Activity of Natural Products. Available from: [Link]

  • Research Journal of Pharmacognosy. Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Available from: [Link]

  • MDPI. Nano-Liposomes as Effective Vehicles of Antioxidant Compounds in Food and Health. Available from: [Link]

  • PubMed Central. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC. Available from: [Link]

  • PubMed Central. Nanoliposomes as Effective Vehicles of Antioxidant Compounds in Food and Health - PMC. Available from: [Link]

  • MDPI. Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives. Available from: [Link]

  • PubMed Central. Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC. Available from: [Link]

  • NIH. Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. Available from: [Link]

  • Scirp.org. Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family - Food and Nutrition Sciences. Available from: [Link]

  • PubMed Central. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC. Available from: [Link]

  • OHSU. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Available from: [Link]

  • ResearchGate. Can anyone explain why I got weird results on two antioxidant Assays (ABTS & DPPH)?. Available from: [Link]

  • excipients.com. Encapsulation of phenolic compounds within nano/microemulsion systems: A review. Available from: [Link]

  • MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]

  • ResearchGate. Can someone please advise on how to validate ABTS, DPPH and FRAP assays for evaluating antioxidant capacity?. Available from: [Link]

  • MDPI. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available from: [Link]

  • Bentham Science. In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. Available from: [Link]

  • MDPI. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Available from: [Link]

  • ResearchGate. Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Available from: [Link]

  • scielo.br. Development and validation of chromatographic methods to quantify organic compounds in green coffee (Coffea arabica) beans. Available from: [Link]

  • Google Patents. JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method.
  • ResearchGate. Components known to be present in AGE: 3,5-di-o-caffeoylquinic acid.... Available from: [Link]

Sources

Validation & Comparative

Comparative Bioactivity Analysis: Methyl 3,5-di-O-caffeoylquinate vs. Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Functional Differences

In the vast landscape of polyphenolic compounds, caffeoylquinic acids (CQAs) stand out for their significant presence in the human diet and their broad spectrum of biological activities.[1][2] Chlorogenic acid (CGA), typically referring to 5-O-caffeoylquinic acid, is the most abundant and widely studied of these compounds.[3][4][5] However, its derivatives, such as the dicaffeoylquinic acid ester, methyl 3,5-di-O-caffeoylquinate, present a more complex profile that warrants a detailed comparative analysis. This guide provides an in-depth examination of the bioactivities of methyl 3,5-di-O-caffeoylquinate and chlorogenic acid, grounded in experimental data to inform researchers and drug development professionals.

Structural and Chemical Foundations

At the heart of their differing bioactivities lies their chemical structure. Chlorogenic acid is a mono-caffeoylquinic acid, formed by the esterification of caffeic acid and quinic acid.[6][7] In contrast, methyl 3,5-di-O-caffeoylquinate is a dicaffeoylquinic acid derivative. It features two caffeoyl groups attached to the quinic acid backbone and a methyl ester group.[8][9] This seemingly subtle difference—the presence of a second caffeoyl moiety and a methyl group—profoundly influences the molecule's physicochemical properties and its interaction with biological targets.

G CGA_node Quinic Acid Core + One Caffeoyl Group + Free Carboxylic Acid MDCQ_node Quinic Acid Core + Two Caffeoyl Groups + Methyl Ester Group caption Fig 1. Core structural differences.

Caption: Fig 1. Core structural differences.

Comparative Bioactivity Profiles

While both molecules share a foundation of antioxidant and anti-inflammatory properties, the degree and, in some cases, the mechanism of action differ significantly.

The primary mechanism behind the antioxidant activity of CQAs is their ability to scavenge free radicals, a property conferred by the catechol (3,4-dihydroxyphenyl) groups within the caffeoyl moieties.[8]

  • Chlorogenic Acid (CGA): As a well-established antioxidant, CGA effectively neutralizes various reactive oxygen species (ROS), upregulates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and increases glutathione (GSH) levels.[6][10] Its action is linked to the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[10][11]

  • Methyl 3,5-di-O-caffeoylquinate: Experimental evidence consistently shows that dicaffeoylquinic acids possess superior antioxidant activity compared to their monocaffeoyl counterparts.[12][13] This enhanced potency is directly attributed to the presence of two caffeoyl groups, which doubles the number of radical-scavenging hydroxyl groups on the molecule.[12][13] The methyl ester form, methyl 3,5-di-O-caffeoylquinate, has been shown to have significant ferric reducing antioxidant power and DPPH radical scavenging activity.[14]

Experimental Data Summary: Antioxidant Activity

CompoundAssayIC50 / Activity ValueSource
Chlorogenic Acid DPPH Radical ScavengingVariable, often used as a standard[12]
ABTS Radical ScavengingHigher activity than esterified derivatives[15]
3,5-di-O-caffeoylquinic acid DPPH Radical ScavengingGenerally lower IC50 than CGA[12][13]
Methyl 3,5-di-O-caffeoylquinate Ferric Reducing Antioxidant PowerSignificant activity noted[14]
DPPH Radical ScavengingSignificant activity noted[14]

Note: Direct comparative IC50 values for methyl 3,5-di-O-caffeoylquinate vs. CGA are not consistently reported across a single study, but the trend of dicaffeoyl derivatives being more potent is well-supported.

Inflammation is a key pathological process in many diseases, and its modulation is a primary therapeutic target. Both compounds exhibit potent anti-inflammatory effects, largely by inhibiting the NF-κB signaling pathway.

  • Chlorogenic Acid (CGA): CGA mitigates inflammation by downregulating the expression of pro-inflammatory mediators. It curtails NF-κB pathways, thereby reducing the production of nitric oxide (NO), and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][16] It also decreases levels of pro-inflammatory cytokines like TNF-α and IL-1β.[5]

  • Methyl 3,5-di-O-caffeoylquinate: This derivative demonstrates robust anti-inflammatory action, often exceeding that of CGA. Studies have shown that methyl 3,5-di-O-caffeoylquinate significantly inhibits LPS-induced NO production in RAW 264.7 macrophages.[14][17] Its mechanism also involves the inhibition of iNOS and COX-2 mRNA expression.[17] The methylation may enhance cellular uptake due to increased lipophilicity, potentially contributing to its heightened activity compared to non-methylated dicaffeoylquinic acids. Another related compound, Chlorogenic acid methyl ester, has been shown to exert strong anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB pathway.[16]

Caption: Fig 2. Inhibition of the NF-κB inflammatory pathway.

The potential to protect neurons from damage is a critical area of research, particularly for neurodegenerative diseases.

  • Chlorogenic Acid (CGA): CGA has demonstrated neuroprotective effects in various models.[18][19] It can cross the blood-brain barrier and exert antioxidant and anti-inflammatory actions within the central nervous system.[20] These effects help protect against oxidative stress-induced neuronal damage and may reduce the risk of developing neurodegenerative conditions.[11][18][20]

  • Methyl 3,5-di-O-caffeoylquinate: The parent compound, 3,5-di-O-caffeoylquinic acid, has shown significant neuroprotective effects. It protected SH-SY5Y neuroblastoma cells against Aβ-induced toxicity and improved spatial learning and memory in senescence-accelerated mice.[1][21] This effect was linked to the upregulation of the glycolytic enzyme phosphoglycerate kinase-1 (PGK1) and an increase in intracellular ATP levels, suggesting a mechanism that enhances neuronal energy metabolism.[1][21][22] While direct studies on the methyl ester are less common, related caffeoylquinic acid derivatives have shown neuroprotection against cerebral ischemia by suppressing oxidative stress and apoptosis pathways.[23] Given its structural similarities and potentially enhanced bioavailability, methyl 3,5-di-O-caffeoylquinate is a highly promising candidate for neuroprotection.

  • Chlorogenic Acid (CGA): CGA is extensively studied for its beneficial effects on metabolic syndrome.[3][24] It can modulate glucose and lipid metabolism by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][10] CGA also inhibits glucose-6-phosphatase, reducing glucose release from the liver, and can lower body weight, visceral fat, and plasma lipid levels in high-fat diet models.[3][10]

  • Methyl 3,5-di-O-caffeoylquinate: Research on the specific metabolic effects of methyl 3,5-di-O-caffeoylquinate is less extensive than for CGA. However, its parent dicaffeoylquinic acids are known to interact with metabolic pathways.[8] Given the structural capacity to interact with key enzymes, it is plausible that it shares some of CGA's metabolic regulatory functions, a promising area for future investigation.

Methodologies for Bioactivity Assessment

To ensure the reproducibility and validity of comparative claims, standardized experimental protocols are essential. Below are methodologies for assessing key bioactivities discussed in this guide.

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[25][26]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of test compounds (Methyl 3,5-di-O-caffeoylquinate, Chlorogenic Acid) and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

  • Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Caption: Fig 3. Workflow for DPPH antioxidant assay.

This assay uses murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of NO.[27][28] The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[29]

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that while chlorogenic acid is a potent and versatile bioactive compound, its dicaffeoyl derivative, methyl 3,5-di-O-caffeoylquinate, exhibits enhanced antioxidant and anti-inflammatory properties. This is primarily due to its greater number of radical-scavenging hydroxyl groups. Furthermore, its neuroprotective mechanisms, particularly the enhancement of neuronal energy metabolism, highlight a distinct and highly valuable therapeutic potential.

For researchers, methyl 3,5-di-O-caffeoylquinate represents a compelling lead compound. Future studies should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the two compounds across a wider range of biological assays are needed to quantify differences in potency.

  • Bioavailability and Pharmacokinetics: Investigating how the methyl ester group affects absorption, distribution, metabolism, and excretion (ADME) is crucial for translating in vitro findings to in vivo efficacy.

  • Mechanism of Action: Deeper exploration into the specific molecular targets and signaling pathways modulated by methyl 3,5-di-O-caffeoylquinate, especially in the context of metabolic regulation and neuroprotection, will be highly informative.

By understanding these nuances, the scientific community can better harness the therapeutic potential of this promising natural product derivative.

References

  • Frontiers in Nutrition. (2022). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. [Link]

  • Molecules. (2018). Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome. [Link]

  • MDPI. (2022). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. [Link]

  • MDPI. (2024). Chlorogenic Acid’s Role in Metabolic Health: Mechanisms and Therapeutic Potential. [Link]

  • PubMed. (2016). Cognitive and neuroprotective effects of chlorogenic acid. [Link]

  • National Institutes of Health (NIH). (2022). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. [Link]

  • Caring Sunshine. (n.d.). Relationship: Metabolic Syndrome and chlorogenic acid. [Link]

  • Unknown Source. (2025). Coffee Chlorogenic Acids Incorporation for Bioactivity Enhancement of Foods: A Review. [No URL available]
  • PubMed. (2024). Neuroprotective effects of chlorogenic acid against oxidative stress in rats subjected to lithium-pilocarpine-induced status epilepticus. [Link]

  • Taylor & Francis Online. (2016). Cognitive and neuroprotective effects of chlorogenic acid. [Link]

  • ResearchGate. (n.d.). Neuroprotective Effect of Chlorogenic Acids against Alzheimer's Disease. [Link]

  • PubMed. (2025). Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice. [Link]

  • MDPI. (2018). Neuroprotective Effects of Methyl Caffeate against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition. [Link]

  • PubMed Central. (2010). Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. [Link]

  • PubMed Central. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]

  • ResearchGate. (2020). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... [Link]

  • ThaiScience. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]

  • MDPI. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. [Link]

  • BioCrick. (n.d.). 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1. [Link]

  • PubMed Central. (2016). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. [Link]

  • ResearchGate. (2021). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]

  • MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

  • ResearchGate. (2018). Effect on nitric oxide (NO) production in RAW 264.7 cells. [Link]

  • PubMed. (2019). Treatment with MQA, a Derivative of Caffeoylquinic Acid, Provides Neuroprotective Effects against Cerebral Ischemia Through Suppression of the p38 Pathway and Oxidative Stress in Rats. [Link]

  • MDPI. (2024). Antioxidant and Health-Related Effects of Tannins: From Agri-Food By-Products to Human and Animal Health. [Link]

  • ResearchGate. (2010). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. [Link]

  • PubMed. (2010). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. [Link]

  • Bentham Science. (2019). In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. [Link]

  • PubMed Central. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. [Link]

  • PubMed. (2012). Antioxidant and DNA-protective activities of chlorogenic acid isomers. [Link]

  • Taylor & Francis Online. (2024). Evaluating bioactivity retention in metabolism: a comparative study of chlorogenic acid and its metabolite dihydrocaffeic acid on antioxidant, anti-inflammatory, and anti-obesogenic activities in vitro. [Link]

  • ResearchGate. (2016). Components known to be present in AGE: 3,5-di-o-caffeoylquinic acid... [Link]

  • ResearchGate. (2012). Antioxidant and DNA-Protective Activities of Chlorogenic Acid Isomers. [Link]

  • Unknown Source. (n.d.). Role of Chlorogenic Acids in Controlling Oxidative and Inflammatory Stress Conditions. [No URL available]
  • Unknown Source. (n.d.). Coffee Chlorogenic Acids Incorporation for Bioactivity Enhancement of Foods: A Review. [No URL available]
  • PubMed. (2018). Bioavailability of chlorogenic acids in rats after acute ingestion of maté tea (Ilex paraguariensis) or 5-caffeoylquinic acid. [Link]

  • KoreaMed Synapse. (2019). Anti-nociceptive and Anti-inflammatory Properties of Ilex latifolia and its Active Component, 3,5-Di-caffeoyl Quinic Acid Methyl Ester. [Link]

  • PubMed Central. (2023). Antioxidant, Anti-Inflammatory and Pro-Differentiative Effects of Chlorogenic Acid on M03-13 Human Oligodendrocyte-like Cells. [Link]

  • Food & Function (RSC Publishing). (2023). Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway. [Link]

  • PubMed Central. (2022). Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid. [Link]

  • Natural Product Reports (RSC Publishing). (2017). Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity. [Link]

  • MDPI. (2021). Consumption of Chlorogenic Acids through Coffee and Health Implications. [Link]

Sources

A Comparative Analysis of Antioxidant Capacity: Methyl 3,5-di-O-caffeoylquinate vs. Caffeic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, the quest for potent antioxidants is a perpetual endeavor. Caffeic acid, a simple hydroxycinnamic acid, is a well-established antioxidant benchmark. However, its derivatives, such as methyl 3,5-di-O-caffeoylquinate, present a more complex and potentially more potent profile. This guide provides an in-depth, objective comparison of the antioxidant capacities of methyl 3,5-di-O-caffeoylquinate and caffeic acid, supported by experimental data and mechanistic insights. Our analysis is designed to empower researchers in drug discovery and development to make informed decisions when selecting candidate molecules for further investigation.

Introduction to the Contenders: Structure and Significance

Caffeic Acid: A phenolic compound ubiquitously found in plants, caffeic acid is characterized by a catechol group (two hydroxyl groups on a benzene ring) and a carboxylic acid functional group. Its antioxidant prowess is largely attributed to the catechol moiety, which can readily donate hydrogen atoms to neutralize free radicals.[1][2]

Methyl 3,5-di-O-caffeoylquinate: This molecule is a more complex derivative where two caffeic acid units are esterified to a quinic acid core at positions 3 and 5, and the carboxylic acid of the quinic acid is methylated. This structure effectively doubles the number of catechol groups compared to a single caffeic acid molecule, suggesting a potentially enhanced antioxidant capacity.

Comparative Antioxidant Activity: A Data-Driven Assessment

Direct, head-to-head comparative studies of methyl 3,5-di-O-caffeoylquinate and caffeic acid using a battery of antioxidant assays are limited in the existing literature. However, by synthesizing data from various sources, we can construct a comparative overview.

Antioxidant AssayMethyl 3,5-di-O-caffeoylquinateCaffeic AcidKey Insights
DPPH Radical Scavenging Potent scavenger, reported to be more potent than Butylated Hydroxytoluene (BHT).[3]Strong scavenger with reported IC50 values in the low micromolar range.The presence of two caffeoyl moieties in methyl 3,5-di-O-caffeoylquinate likely contributes to its high radical scavenging activity. The number of caffeoyl groups has been shown to be proportional to the radical scavenging activity in related compounds.[4]
Reactive Oxygen Species (ROS) Scavenging Data for the non-methylated form (3,5-di-O-caffeoylquinic acid) shows IC50 values of 0.18-0.33 µM for O₂⁻ and 2.02 µM for HO•.IC50 values of 0.13 µM for O₂⁻ and 1.82 µM for HO•.Caffeic acid appears slightly more potent in scavenging these specific ROS. This could be due to steric hindrance in the larger di-caffeoylquinate molecule affecting its interaction with the radicals.
Ferric Reducing Antioxidant Power (FRAP) Expected to have strong reducing power due to the presence of four hydroxyl groups on the two catechol rings.Demonstrates significant ferric reducing ability.The increased number of hydroxyl groups in methyl 3,5-di-O-caffeoylquinate would theoretically lead to a greater electron-donating capacity, suggesting a higher FRAP value.

Note on Methylation: The methylation of the carboxylic acid group in methyl 3,5-di-O-caffeoylquinate may influence its antioxidant activity. One study on a similar compound, 5-caffeoylquinic acid, found that the non-methylated form had higher antioxidant activity than its methyl ester.[1][5][6][7] This suggests that the free carboxylic acid group might play a role in the antioxidant mechanism, or that methylation alters the molecule's solubility and interaction with the assay environment.

Mechanistic Underpinnings of Antioxidant Action

The antioxidant effects of both molecules are rooted in their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups of the catechol moieties can donate a hydrogen atom to a free radical, thereby stabilizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization.

  • Single Electron Transfer - Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by the release of a proton from the antioxidant.

  • Metal Chelation: The ortho-dihydroxy structure of the catechol group can chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[8]

The presence of two caffeoyl groups in methyl 3,5-di-O-caffeoylquinate provides more sites for these antioxidant actions to occur, which is a strong indicator of its high antioxidant potential.

Caption: Antioxidant mechanisms of Caffeic Acid and its derivative.

Modulation of Cellular Antioxidant Defenses: The Nrf2-ARE Pathway

Beyond direct radical scavenging, phenolic antioxidants can exert their protective effects by upregulating endogenous antioxidant defense systems. A key player in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2).

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like phenolic antioxidants, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

While specific studies on methyl 3,5-di-O-caffeoylquinate's effect on the Nrf2 pathway are emerging, the structural motifs present in the molecule suggest it is a plausible activator of this critical cytoprotective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Keap1 Keap1 Nrf2_Keap1->Keap1 Dissociation Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates Transcription ROS Oxidative Stress (ROS) Antioxidant_Genes->ROS Neutralizes ROS->Nrf2_Keap1 Induces Antioxidant Methyl 3,5-di-O-caffeoylquinate or Caffeic Acid Antioxidant->Nrf2_Keap1 Induces

Caption: The Nrf2-ARE antioxidant response pathway.

Standardized Experimental Protocols for Antioxidant Capacity Assessment

To ensure reproducibility and comparability of results, standardized protocols are paramount. Below are detailed, step-by-step methodologies for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compounds (methyl 3,5-di-O-caffeoylquinate and caffeic acid) and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (in Methanol) Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample/Standard Dilutions Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at 517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.

Protocol:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM).

    • React the ABTS stock solution with potassium persulfate to generate the ABTS•⁺ solution. Allow the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the diluted ABTS•⁺ solution.

  • Measurement:

    • Measure the decrease in absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation:

    • Express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Assay Procedure:

    • Add the FRAP reagent to the test compound or standard.

  • Measurement:

    • Measure the absorbance of the colored product at 593 nm after a specific incubation time (e.g., 4 minutes).

  • Calculation:

    • Construct a standard curve using a known concentration of FeSO₄·7H₂O.

    • Express the FRAP value of the sample in terms of ferrous iron equivalents.

Conclusion and Future Directions

The available evidence strongly suggests that methyl 3,5-di-O-caffeoylquinate is a potent antioxidant, likely exceeding the activity of caffeic acid in some assays due to the presence of two caffeoyl moieties. However, the influence of the methyl ester group on its activity warrants further investigation.

For researchers in drug development, methyl 3,5-di-O-caffeoylquinate represents a promising lead compound. Its enhanced structural complexity compared to caffeic acid may offer advantages in terms of bioavailability and target interaction. Future research should focus on:

  • Direct comparative studies: Performing head-to-head comparisons of methyl 3,5-di-O-caffeoylquinate and caffeic acid using a standardized panel of antioxidant assays.

  • Cell-based assays: Evaluating their ability to protect cells from oxidative damage and modulate intracellular antioxidant pathways like Nrf2-ARE.

  • In vivo studies: Assessing their bioavailability, metabolism, and efficacy in animal models of diseases associated with oxidative stress.

By systematically addressing these research gaps, the full therapeutic potential of methyl 3,5-di-O-caffeoylquinate as a next-generation antioxidant can be elucidated.

References

  • Dizdar, M., Vidic, D., Zeljković, S. Ć., & Maksimović, M. (2024). In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. Current Analytical Chemistry, 20(8), 582-591. [Link]

  • Dizdar, M., Vidic, D., Zeljković, S. Ć., & Maksimović, M. (2023). In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. ResearchGate. [Link]

  • Bentham Science Publishers. (n.d.). In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. Bentham Science. [Link]

  • Semantic Scholar. (n.d.). In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. Semantic Scholar. [Link]

  • Marković, Z., Dimitrić Marković, J., & Milenković, D. (2016). Comparative study of the antioxidative activities of caffeoylquinic and caffeic acids. Food Chemistry, 210, 440-447. [Link]

  • Austin Publishing Group. (n.d.). Application and Medicinal of Terpenoids. Austin Publishing Group. [Link]

  • Li, Y., et al. (2018). Traditional uses, botany, phytochemistry, pharmacology, pharmacokinetics and toxicology of Xanthium strumarium L.: A review. Molecules, 23(3), 577. [Link]

  • Sikora, A., et al. (2021). Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review. Molecules, 26(11), 3169. [Link]

  • Science.gov. (n.d.). caffeoylquinic acid cqa: Topics by Science.gov. Science.gov. [Link]

  • ResearchGate. (n.d.). Phytochemical composition, anti-microbial, anti-oxidant and anti-diabetic effects of Solanum elaeagnifolium Cav. leaves: in vitro and in silico assessments | Request PDF. ResearchGate. [Link]

  • He, J., et al. (2007). Antioxidant activity of caffeoyl quinic acid derivatives from the roots of Dipsacus asper Wall. Journal of Pharmacy and Pharmacology, 59(12), 1645-1650. [Link]

  • Chen, J., et al. (2018). Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect. Molecules, 23(10), 2507. [Link]

  • Clifford, M. N., & Jaganath, I. B. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Journal of the Science of Food and Agriculture, 101(12), 4843-4864. [Link]

  • Al-Dhabi, N. A., et al. (2023). Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition. Molecules, 28(17), 6296. [Link]

  • Gackowska, D., et al. (2020). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules, 25(22), 5438. [Link]

  • Li, Y., et al. (2023). Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid. International Journal of Molecular Sciences, 24(13), 10978. [Link]

  • ResearchGate. (n.d.). Synthesis of the Naturally Occurring (-)-1,3,5-Tri-O-Caffeoylquinic Acid. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Confirmatory Identification of Methyl 3,5-di-O-caffeoylquinate in Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, natural product chemists, and drug development professionals, the unambiguous identification of bioactive compounds within complex plant extracts is a cornerstone of rigorous scientific inquiry. Methyl 3,5-di-O-caffeoylquinate, a notable phenolic compound with a range of reported biological activities, including hepatoprotective effects, presents a common analytical challenge due to the presence of structurally similar isomers in nature.[1][2] This guide provides an in-depth comparison of orthogonal analytical techniques for the confident identification of methyl 3,5-di-O-caffeoylquinate, moving beyond simple detection to structural confirmation.

The Analytical Imperative: Beyond a Single Peak

Visualizing the Analytical Workflow

The journey from a crude plant extract to the confirmed identity of methyl 3,5-di-O-caffeoylquinate can be visualized as a systematic process of purification and analysis.

cluster_0 Sample Preparation cluster_1 Analytical Techniques Plant Extract Plant Extract Fractionation Fractionation Plant Extract->Fractionation Semi-preparative HPLC Semi-preparative HPLC Fractionation->Semi-preparative HPLC Isolated Compound Isolated Compound Semi-preparative HPLC->Isolated Compound HPLC-MS/MS HPLC-MS/MS Isolated Compound->HPLC-MS/MS Structural Information NMR Spectroscopy NMR Spectroscopy Isolated Compound->NMR Spectroscopy Definitive Structure Co-elution Co-elution Isolated Compound->Co-elution Identity Confirmation

Caption: A streamlined workflow for the isolation and multi-technique identification of methyl 3,5-di-O-caffeoylquinate from a plant extract.

Comparative Analysis of Confirmatory Techniques

Technique Principle Strengths Weaknesses Application in Identification
HPLC-UV/MS Chromatographic separation followed by UV absorbance and mass-to-charge ratio detection.High sensitivity and selectivity; provides molecular weight and fragmentation data.UV detection is not specific for isomers; MS fragmentation can be similar for closely related isomers.Tentative identification based on retention time, molecular ion, and comparison of fragmentation patterns with literature data.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides unambiguous structural information, including stereochemistry and connectivity of atoms.Lower sensitivity compared to MS; requires a relatively pure sample.Definitive confirmation of the chemical structure, including the specific positions of the caffeoyl groups.
Co-elution with Authentic Standard Direct comparison of the retention time of the isolated compound with a certified reference standard under identical chromatographic conditions."Gold standard" for confirmation of identity.Dependent on the availability and purity of a certified reference standard.Absolute confirmation of identity when the retention times of the isolate and the standard are identical.

In-Depth Methodologies and Data Interpretation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): The First Line of Inquiry

HPLC coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the initial identification and differentiation of caffeoylquinic acid derivatives.

  • Sample Preparation: Dissolve the isolated compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.0 µm) is typically used.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 5% B to 45% B over 25 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.

    • Scan Mode: Full scan MS and product ion scan (MS/MS) of the parent ion.

    • Collision Energy: Varied (e.g., 5-35 eV) to obtain a comprehensive fragmentation pattern.

The key to differentiating dicaffeoylquinic acid isomers lies in their fragmentation patterns. For methyl 3,5-di-O-caffeoylquinate, the expected deprotonated molecular ion [M-H]⁻ is at m/z 529.

The fragmentation of dicaffeoylquinic acids is influenced by the position of the caffeoyl groups. The ease of removal of a caffeoyl residue during fragmentation generally follows the order: 1 ≈ 5 > 3 > 4.[3][4] This means that caffeoyl groups at the 1 and 5 positions are more readily lost than those at the 3 and 4 positions.

For methyl 3,5-di-O-caffeoylquinate, we would expect to see the following key fragments:

  • [M-H]⁻ at m/z 529: The deprotonated parent molecule.

  • [M-H - 162]⁻ at m/z 367: Loss of a caffeoyl moiety.

  • [M-H - 180]⁻ at m/z 349: Loss of a caffeoyl moiety and water.

  • [Caffeoyl - H]⁻ at m/z 179: The deprotonated caffeic acid.

  • [Quinic acid - H]⁻ at m/z 191: The deprotonated quinic acid.

By comparing the relative intensities of these fragment ions with those of other dicaffeoylquinic acid methyl ester isomers (e.g., 3,4- or 4,5-), a tentative identification can be made.

cluster_0 Methyl 3,5-di-O-caffeoylquinate Fragmentation m/z 529 m/z 529 m/z 367 m/z 367 m/z 529->m/z 367 - Caffeoyl m/z 179 m/z 179 m/z 367->m/z 179 - Quinic Acid Methyl Ester m/z 191 m/z 191 m/z 367->m/z 191 - Caffeoyl

Caption: A simplified fragmentation pathway for methyl 3,5-di-O-caffeoylquinate in negative ion mode ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC-MS/MS provides strong evidence, NMR spectroscopy is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are required for complete assignment.

  • Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the highly purified compound in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

The chemical shifts and coupling constants of the protons and carbons in the quinic acid and caffeoyl moieties provide the necessary information to confirm the structure.

Expected ¹H and ¹³C NMR Spectral Features for Methyl 3,5-di-O-caffeoylquinate:

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
Quinic Acid Moiety
H-3~5.2-5.4~70-72H-3 to C-9' (caffeoyl carbonyl)
H-5~5.1-5.3~68-70H-5 to C-9'' (caffeoyl carbonyl)
OCH₃~3.7~52-53OCH₃ to C-7 (quinic acid carboxyl)
Caffeoyl Moieties
H-7', H-7''~7.5-7.6 (d, J ≈ 16 Hz)~145-147
H-8', H-8''~6.2-6.3 (d, J ≈ 16 Hz)~114-116
H-2', H-2''~7.0-7.1 (d, J ≈ 2 Hz)~114-115
H-5', H-5''~6.7-6.8 (d, J ≈ 8 Hz)~115-116
H-6', H-6''~6.9-7.0 (dd, J ≈ 8, 2 Hz)~121-122

Note: These are predicted values and should be confirmed with 2D NMR experiments.

The crucial evidence for the 3,5-disubstitution pattern will come from the HMBC spectrum, which shows long-range correlations between the protons on the quinic acid ring (H-3 and H-5) and the carbonyl carbons of the two caffeoyl groups.

Co-elution with an Authentic Standard: The Final Confirmation

The most straightforward and definitive method for confirming the identity of a compound is to demonstrate that it behaves identically to a known, pure standard under the same analytical conditions.

  • Obtain an Authentic Standard: Procure a certified reference standard of methyl 3,5-di-O-caffeoylquinate from a reputable supplier. Commercial availability of this specific compound has been noted.[6]

  • Prepare Samples: Prepare three samples: (a) the isolated compound, (b) the authentic standard, and (c) a 1:1 mixture of the isolated compound and the authentic standard.

  • HPLC Analysis: Analyze all three samples using the same HPLC method (ideally with both UV and MS detection).

  • If the isolated compound and the authentic standard have identical retention times, this provides strong evidence of their identity.

  • If the mixed sample shows a single, sharp, symmetrical peak, it confirms that the two compounds are identical. If they are different, two separate or a broadened/shouldered peak will be observed.

Conclusion: A Triad of Trustworthiness for Unambiguous Identification

The confirmatory identification of methyl 3,5-di-O-caffeoylquinate in plant extracts necessitates a multi-pronged analytical strategy. While HPLC-MS/MS offers a rapid and sensitive method for tentative identification and isomer differentiation, it is the irrefutable structural detail from NMR spectroscopy that provides definitive proof. Finally, co-elution with an authentic reference standard serves as the ultimate, practical confirmation. By employing this triad of techniques, researchers can ensure the scientific rigor and validity of their findings, paving the way for further investigation into the promising biological activities of this and other natural products.

References

  • Clifford, M. N., Johnston, K. L., Knight, S., & Kuhnert, N. (2005). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Journal of Agricultural and Food Chemistry, 53(10), 3821–3832.
  • Jaiswal, R., & Kuhnert, N. (2011). How to identify and discriminate between the methyl quinates of chlorogenic acids by liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 884–896.
  • Lu, Y., An, N., & Chen, G. (2024).
  • BioCrick. 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1 | Phenylpropanoids. [Link]

  • ChEBI. methyl 3,5-di-O-caffeoyl quinate (CHEBI:66708). [Link]

  • Li, Y., et al. (2007). Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. Phytochemical Analysis, 18(5), 424-430.

Sources

A Comparative Guide to Validating Methyl 3,5-di-O-caffeoylquinate's Therapeutic Target in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of neuropharmacology, the validation of a therapeutic target is a critical juncture in the drug development pipeline. This guide provides an in-depth, technically-focused comparison of methodologies to validate the therapeutic target of methyl 3,5-di-O-caffeoylquinate (MDMQ), a promising natural product with neuroprotective potential. Drawing upon established principles of target validation, we will explore a scientifically rigorous workflow, from initial target hypothesis to definitive cellular engagement, with a particular focus on the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) as a putative target.

The Rationale: Why Methyl 3,5-di-O-caffeoylquinate and Why PGK1?

Methyl 3,5-di-O-caffeoylquinate is a polyphenolic compound found in various medicinal plants. A growing body of evidence suggests that caffeoylquinic acid derivatives possess potent antioxidant, anti-inflammatory, and neuroprotective properties. Studies on the structurally related compound, 3,5-di-O-caffeoylquinic acid (3,5-DCQA), have demonstrated its ability to protect neurons from amyloid-β-induced toxicity, a hallmark of Alzheimer's disease. This neuroprotection has been linked to the upregulation of Phosphoglycerate Kinase 1 (PGK1) and a subsequent increase in intracellular ATP production[1].

PGK1 is a key enzyme in the glycolytic pathway, responsible for the first ATP-generating step. Emerging research has positioned PGK1 as a critical regulator of neuronal survival and a potential therapeutic target in neurodegenerative diseases[2][3]. The activation of PGK1 has been shown to be neuroprotective in various models of neurodegeneration, including Parkinson's disease[4][5][6]. Therefore, a compelling hypothesis is that MDMQ exerts its neuroprotective effects through direct interaction with and modulation of PGK1.

This guide will provide a comparative framework for validating this hypothesis, offering detailed experimental protocols and a comparative analysis with alternative approaches and compounds.

A Multi-pronged Approach to Target Validation

A robust target validation strategy relies on a confluence of evidence from multiple, independent experimental approaches. We will focus on two state-of-the-art, label-free methods for confirming direct target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. These will be complemented by functional assays to measure the downstream consequences of target engagement.

G cluster_0 Target Validation Workflow for MDMQ cluster_1 Direct Engagement Methods cluster_2 Functional Assays in SH-SY5Y Cells cluster_3 Comparative Compounds A Hypothesis Generation: MDMQ targets PGK1 B Direct Target Engagement A->B C Functional Validation B->C B1 Cellular Thermal Shift Assay (CETSA) B->B1 B2 Drug Affinity Responsive Target Stability (DARTS) B->B2 D Comparative Analysis C->D C1 PGK1 Activity Assay C->C1 C2 ATP Production Assay C->C2 C3 Neuroprotection Assay (vs. Amyloid-β toxicity) C->C3 D1 3,5-di-O-caffeoylquinic acid (3,5-DCQA) D2 Terazosin (Known PGK1 Activator) D3 Inactive Analogs

Figure 1: A workflow for validating PGK1 as the therapeutic target of MDMQ.

Experimental Protocols: A Step-by-Step Guide

Cellular Model: SH-SY5Y Neuroblastoma Cells

The human neuroblastoma cell line SH-SY5Y is a well-established and relevant model for studying neurodegenerative diseases. These cells can be differentiated into a more mature neuronal phenotype and are susceptible to neurotoxic insults, such as amyloid-β, making them an ideal system for our validation studies.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for MDMQ-PGK1 Engagement

CETSA is a powerful technique to verify direct binding of a small molecule to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7][8][9]

Materials:

  • SH-SY5Y cells

  • Methyl 3,5-di-O-caffeoylquinate (MDMQ)

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., M-PER)

  • Anti-PGK1 antibody

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • PCR tubes and thermal cycler

  • Centrifuge

Procedure:

  • Cell Culture and Treatment: Culture SH-SY5Y cells to 80-90% confluency. Treat cells with MDMQ (e.g., 10 µM) or DMSO for 1-2 hours.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. For cell lysate CETSA, lyse the cells at this stage.

  • Heat Shock: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Lyse the cells (if not already done) and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-PGK1 antibody.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble PGK1 as a function of temperature for both MDMQ-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the MDMQ-treated samples indicates target engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS) Assay

DARTS is another label-free method to confirm target engagement. It is based on the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.[10][11][12]

Materials:

  • SH-SY5Y cell lysate

  • MDMQ

  • DMSO (vehicle control)

  • Pronase (or other suitable protease)

  • SDS-PAGE and Western blotting reagents as in CETSA

Procedure:

  • Cell Lysate Preparation: Prepare a concentrated SH-SY5Y cell lysate as described for CETSA.

  • Compound Incubation: Aliquot the cell lysate and incubate with MDMQ (e.g., 10 µM) or DMSO for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., Pronase) to each sample at a predetermined concentration (optimized to achieve partial digestion of PGK1 in the vehicle-treated sample). Incubate for a defined time (e.g., 15-30 minutes) at room temperature.

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting for PGK1.

  • Data Analysis: Compare the band intensity of PGK1 in the MDMQ-treated sample to the vehicle-treated sample. A stronger band in the MDMQ-treated sample indicates protection from proteolysis and thus, target engagement.

Comparative Analysis: MDMQ vs. Alternative Compounds

A crucial aspect of this guide is the objective comparison of MDMQ's performance with other relevant compounds. This will provide a clearer picture of its potential and specificity.

CompoundPutative Target(s)Reported Neuroprotective MechanismKey Experimental Data (Example)
Methyl 3,5-di-O-caffeoylquinate (MDMQ) PGK1 (hypothesized)Upregulation of glycolysis and ATP productionTo be determined via the proposed experiments.
3,5-di-O-caffeoylquinic acid (3,5-DCQA) PGK1Upregulation of PGK1 mRNA and increased ATP levels[1]Increased SH-SY5Y cell viability against Aβ toxicity[1].
Terazosin PGK1 (activator)Activation of PGK1 and Hsp90, promoting stress resistance[4][6]Neuroprotective in rodent models of stroke and sepsis[6].
Caffeic Acid General antioxidantScavenging of reactive oxygen speciesNeuroprotective effects in various in vitro models.
Inactive MDMQ Analog None expectedN/AShould show no significant activity in the proposed assays.

Visualizing the Molecular Pathway: PGK1 in Neuroprotection

The proposed mechanism of action for MDMQ involves the activation of a critical energy-producing pathway that is often compromised in neurodegenerative diseases. The following diagram illustrates the central role of PGK1 in this process.

G cluster_0 MDMQ-Mediated Neuroprotection Pathway MDMQ Methyl 3,5-di-O-caffeoylquinate (MDMQ) PGK1 PGK1 Activation MDMQ->PGK1 Direct Binding & Activation Glycolysis Enhanced Glycolysis PGK1->Glycolysis ATP Increased ATP Production Glycolysis->ATP Neuroprotection Neuronal Survival and Function ATP->Neuroprotection Provides energy for cellular processes Stress Neurotoxic Stress (e.g., Amyloid-β) Neuroprotection->Stress Counteracts Stress->Neuroprotection Inhibits

Sources

A Comparative Guide to the Structure-Activity Relationship of Dicaffeoylquinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (DCQAs) are a prominent class of polyphenolic compounds naturally occurring in a wide variety of plants, including coffee, artichokes, and numerous medicinal herbs like Echinacea species.[1][][3] Structurally, they are esters formed from one molecule of quinic acid and two molecules of caffeic acid.[3] The precise location of the two caffeoyl groups on the quinic acid core gives rise to six primary isomers: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA.[3] These compounds have garnered significant scientific interest due to their extensive range of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, antiviral, and metabolic regulatory effects.[1][3][4]

The biological efficacy of DCQAs is not uniform across all isomers; it is intrinsically linked to their specific chemical structures. Understanding the structure-activity relationship (SAR)—how the arrangement of functional groups dictates biological function—is paramount for drug discovery and development. It allows researchers to identify the most potent natural isomers and provides a rational basis for designing synthetic derivatives with enhanced therapeutic properties. This guide offers an in-depth comparative analysis of the SAR of DCQA esters, synthesizing experimental data to elucidate how subtle structural variations influence their biological performance.

Core Structural Features Dictating Biological Activity

The foundational structure of a DCQA molecule consists of a quinic acid core and two caffeoyl moieties. The bioactivity is largely dictated by the characteristics of these components.

  • The Quinic Acid Core: This saturated carbocyclic acid serves as the scaffold onto which the active caffeoyl groups are attached. The stereochemistry of its hydroxyl groups influences the overall conformation of the molecule and can affect how it binds to biological targets.

  • The Caffeoyl Moieties: The two caffeoyl groups are the primary drivers of the pharmacological effects of DCQAs. The key feature of each caffeoyl group is the catechol (3,4-dihydroxyphenyl) ring. These ortho-dihydroxy-substituted aromatic rings are exceptional hydrogen donors and electron scavengers, which is the basis for their powerful antioxidant and radical-scavenging properties.[1][5]

A fundamental principle of their SAR is that dicaffeoylquinic acids generally exhibit stronger biological activity, particularly antioxidant effects, than their monocaffeoylquinic acid (CQA) counterparts.[6][7] This is attributed to the presence of two catechol groups, providing a greater number of hydroxyl groups available to neutralize free radicals.[7]

G cluster_DCQA General Structure of Dicaffeoylquinic Acid (DCQA) QA Quinic Acid Core (Scaffold) Caffeoyl1 Caffeoyl Group 1 QA->Caffeoyl1 Ester Linkage Caffeoyl2 Caffeoyl Group 2 QA->Caffeoyl2 Ester Linkage Catechol1 Catechol Moiety (Active Site) Caffeoyl1->Catechol1 Catechol2 Catechol Moiety (Active Site) Caffeoyl2->Catechol2

Caption: General molecular architecture of a DCQA.

Comparative Analysis of DCQA Isomer Activity

The specific attachment points of the two caffeoyl groups on the quinic acid ring are a critical determinant of biological potency. This section compares the activities of the most studied isomers.

Antioxidant Activity

The antioxidant capacity of DCQAs is the most extensively studied biological property. It is typically evaluated by measuring the compound's ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A lower IC50 (half maximal inhibitory concentration) value indicates higher potency.

While all DCQA isomers are potent antioxidants, studies reveal a nuanced SAR. Some research indicates that the antioxidant activities are influenced by the esterification positions on the quinic moiety.[6] For instance, one study found that 4,5-dicaffeoylquinic acid (4,5-DCQA) exhibited higher antioxidant activity in some assays compared to 3,5-DCQA and 3,4-DCQA.[6][7] Another study suggests that the presence of a caffeoyl group at the C-4 position is fundamental for achieving the highest antiradical activity.[8] However, other investigations have found that various isomers show similar scavenging activities, suggesting that the presence of two catechol groups is the dominant factor, with positional effects being secondary or assay-dependent.[5] This highlights the critical need for standardized assay conditions when comparing isomer potency.

Table 1: Comparative Antioxidant Activity of DCQA Isomers

Isomer Assay IC50 / Activity Metric Source(s)
1,3-DCQA DPPH Assay Potent scavenger (lower conc. than other antioxidants) [9][10]
3,4-DCQA Various High antioxidant activity [6][7]
3,5-DCQA DPPH Assay 12.87 µg/mL (24.9 µM) [3]

| 4,5-DCQA | Various | Often shows highest activity among isomers |[6][7] |

Note: IC50 values are highly dependent on specific experimental conditions and should be compared with caution across different studies.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. DCQAs exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators, such as nitric oxide (NO), and modulating key signaling pathways like nuclear factor-kappa B (NF-κB).[1][][3] The dual antioxidant and anti-inflammatory action of these molecules makes them particularly valuable therapeutic candidates.[] For example, 3,5-DCQA has been shown to decrease interleukin-1β (IL-1β) secretion in in-vivo lung injury models, confirming its anti-inflammatory properties.[3]

Neuroprotective Activity

Several DCQA isomers have demonstrated the ability to protect neuronal cells from oxidative stress and toxin-induced damage, which are implicated in neurodegenerative diseases.[11] Both mono- and dicaffeoylquinic acids have been identified as neuroprotective agents in various neural models, including SH-SY5Y and MC65 cells.[11][12] Their mechanism often involves mitigating oxidative stress and modulating pathways related to cell survival.[11]

Antiviral and Anti-diabetic Activities

The SAR of DCQAs extends to more specific biological targets.

  • Antiviral: A study investigating compounds from Ilex pubescens found that several DCQA isomers, including 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA, could inhibit the neuraminidase (NA) enzyme of the influenza A virus, a key target for antiviral drugs.[13]

  • Anti-diabetic: DCQA derivatives have been shown to inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase, which can help reduce postprandial hyperglycemia.[14] Furthermore, DCQAs can modulate gut microbiota and bile acid metabolism, which are linked to systemic metabolic health and diabetes.[15]

Key Signaling Pathways Modulated by Dicaffeoylquinic Acids

The diverse biological effects of DCQAs stem from their ability to interact with and modulate multiple intracellular signaling pathways. Understanding these mechanisms provides deeper insight into their therapeutic potential.

PI3K/Akt Pathway (Cell Survival)

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis (programmed cell death). Research has shown that 3,5-DCQA can protect cardiomyocyte cells from oxidative stress-induced apoptosis by directly enhancing the phosphorylation and activation of PI3K and Akt.[16][17] This activation helps to suppress pro-apoptotic proteins like Bax and caspase-3, thereby promoting cell survival.[17]

DCQA 3,5-Dicaffeoylquinic Acid PI3K PI3K DCQA->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Caption: 3,5-DCQA promotes cell survival via PI3K/Akt activation.

Nrf2/ARE Pathway (Antioxidant Defense)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of protective enzymes like Heme Oxygenase-1 (HO-1). DCQAs are potent activators of the Nrf2 pathway, which is a key mechanism underlying their antioxidant and anti-inflammatory effects.[3] For example, 3,5-DCQA has been shown to enhance HO-1 expression, contributing to its anti-adipogenic properties.

DCQA DCQAs Keap1 Keap1 DCQA->Keap1 Induces release of Nrf2 Stress Oxidative Stress Stress->Keap1 Induces release of Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Activates Transcription Start Plant Material (e.g., Echinacea leaves) Extract Crude Extraction (e.g., with Ethanol) Start->Extract Bioassay1 Bioassay Screening (e.g., DPPH Assay) Extract->Bioassay1 Fractionate Chromatographic Fractionation (e.g., VLC, HPLC) Bioassay1->Fractionate Active Bioassay2 Test Fractions for Activity Fractionate->Bioassay2 Isolate Isolate Pure Compounds from Active Fraction Bioassay2->Isolate Most Active Fraction Identify Structural Elucidation (NMR, MS) Isolate->Identify End Identified Active DCQA Isomer Identify->End

Caption: Workflow for bioassay-guided isolation of DCQAs.

Conclusion and Future Directions

The structure-activity relationship of dicaffeoylquinic acid esters is a complex but critical field of study. The available evidence conclusively demonstrates that while the presence of two caffeoyl groups provides a foundation for high biological potency, the specific isomeric form—determined by the positions of the ester linkages on the quinic acid core—significantly modulates this activity. Key takeaways include:

  • Dominance of Catechols: The dual catechol moieties are the primary drivers of the potent antioxidant and radical-scavenging effects.

  • Positional Importance: The location of the caffeoyl groups influences activity, with positions C-4 and C-5 often implicated in enhanced antioxidant capacity, although this can be assay-dependent.

  • Mechanistic Diversity: DCQAs exert their effects not just through direct antioxidant action but also by modulating key cellular signaling pathways involved in inflammation (NF-κB), cell survival (PI3K/Akt), and intrinsic antioxidant defense (Nrf2).

Future research should focus on a number of key areas. There is a pressing need for studies that perform side-by-side comparisons of all six major DCQA isomers using a standardized set of bioassays to resolve inconsistencies in the current literature. Investigations into the less-studied isomers, such as 1,4- and 1,5-DCQA, are warranted. Finally, while in vitro data are abundant, more in vivo studies are required to validate these findings and to better understand the pharmacokinetics, bioavailability, and ultimate therapeutic potential of these promising natural compounds.

References

  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of 1,4-Dicaffeoylquinic acid versus other naturally occurring phenolic compounds.
  • Bi, Y., Wu, Y., Chen, L., Tan, Z., Fan, H., Xie, L., Zhang, W., Chen, H., Li, J., Liu, B., & Zhou, Y. (2018). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. Food & Nutrition Research, 62. [Link]

  • Bi, Y., Wu, Y., Chen, L., Tan, Z., Fan, H., Xie, L., Zhang, W., Chen, H., Li, J., Liu, B., & Zhou, Y. (2018). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. Food & Nutrition Research, 62, 1495. [Link]

  • Benchchem. (n.d.). Unraveling the Structure-Activity Relationship of Caffeoylquinic Acid Derivatives: A Comparative Guide.
  • MDPI. (2021). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. Molecules, 26(11), 3329. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dicaffeoylquinic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dicaffeoyl quinic acid. PubChem. Retrieved from [Link]

  • Xu, J. G., Hu, Q. P., & Liu, Y. (2012). Antioxidant and DNA-protective activities of chlorogenic acid isomers. Journal of Agricultural and Food Chemistry, 60(46), 11625–11630. [Link]

  • Wang, Y., et al. (2024). Anti-diabetic effect of dicaffeoylquinic acids is associated with the modulation of gut microbiota and bile acid metabolism. Journal of Translational Medicine, 22(1), 253. [Link]

  • SchMOL, H., et al. (2024). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Frontiers in Pharmacology, 15, 1435091. [Link]

  • ResearchGate. (2012). Antioxidant and DNA-Protective Activities of Chlorogenic Acid Isomers. Retrieved from [Link]

  • Villani, M., et al. (2023). Integrating High-Resolution Mass Spectral Data, Bioassays and Computational Models to Annotate Bioactives in Botanical Extracts. Metabolites, 13(2), 241. [Link]

  • ResearchGate. (2011). Dicaffeoylquinic acid derivatives and flavonoid glucosides from glasswort (Salicornia herbacea L.) and their antioxidative activity. Retrieved from [Link]

  • He, J., et al. (2023). Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism. Journal of Ethnopharmacology, 318(Pt A), 116893. [Link]

  • El-Nashar, H. A. S., et al. (2021). Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications. Molecules, 26(19), 5802. [Link]

  • Danino, O., Gottlieb, H. E., Grossman, S., & Bergman, M. (2009). Antioxidant activity of 1,3-dicaffeoylquinic acid isolated from Inula viscosa. Food Research International, 42(9), 1273-1280. [Link]

  • ResearchGate. (2009). Antioxidant activity of 1,3-dicaffeoylquinic acid isolated from Inula viscosa. Retrieved from [Link]

  • ResearchGate. (2006). Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MSn. Retrieved from [Link]

  • ResearchGate. (2012). Structure-Activity Relationship of Caffeoylquinic Acid on the Accelerating Activity on ATP Production. Retrieved from [Link]

  • Santos, C. M. M., et al. (2019). Caffeoylquinic Acids: Separation Method, Antiradical Properties and Cytotoxicity. Chemistry & Biodiversity, 16(7), e1900093. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Methyl 3,5-di-O-caffeoylquinate from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potent Phytochemical

Methyl 3,5-di-O-caffeoylquinate (M3,5-DCQA) is a polyphenolic compound belonging to the extensive family of caffeoylquinic acids (CQAs). Structurally, it is the methyl ester of 3,5-di-O-caffeoylquinic acid, featuring two caffeic acid moieties esterified to the 3 and 5 positions of a quinic acid core.[1] This natural product, found across various plant species, has garnered significant attention from the scientific community for its broad spectrum of biological activities. Research has highlighted its potential as a hepatoprotective, antioxidant, anti-inflammatory, and antiviral agent.[1][2][3]

This guide provides a comprehensive comparative analysis of M3,5-DCQA from different plant sources. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the extraction, purification, analysis, and biological validation of this promising molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: Botanical Distribution of Methyl 3,5-di-O-caffeoylquinate

The occurrence of M3,5-DCQA has been documented in a variety of plant species, often alongside other related caffeoylquinic acid derivatives. The concentration and ease of extraction can vary significantly depending on the plant, the specific part used (e.g., leaves, flowers), and the geographical origin.

Plant SpeciesFamilyPlant Part(s) UsedKey Findings & Associated ActivitiesReference
Ilex pubescensAquifoliaceaeLeavesIsolated as one of eight active CQAs with anti-influenza virus activity, specifically inhibiting neuraminidase.[3]
Ilex latifoliaAquifoliaceaeLeavesIsolated from an ethyl acetate fraction showing significant antioxidant, cytotoxic (HeLa cells), and anti-inflammatory properties.[2]
Lonicera japonicaCaprifoliaceaeFlowerbudIdentified as a constituent; this plant is a well-known source of various CQAs with antiviral and hepatoprotective activities.[2][4]
Erigeron annuusAsteraceaeFlowersIsolated from an EtOAc-soluble partition; evaluated for inhibitory activity against advanced glycation end products (AGEs).[2]
Suaeda glaucaAmaranthaceaeWhole PlantIdentified as a key compound with suggested hepatoprotective properties.[1]
Dichrocephala bicolorAsteraceaeWhole PlantConfirmed as a natural source of the compound.[1]

Part 2: Strategic Approaches to Extraction and Isolation

The successful isolation of M3,5-DCQA hinges on a carefully designed extraction and purification strategy that maximizes yield while preserving the compound's integrity. The choice of solvent and methodology is paramount and is dictated by the polarity of the target molecule and the physicochemical properties of the plant matrix.

The Rationale Behind Solvent and Method Selection

The extraction process aims to efficiently solubilize CQAs from the plant material. A common approach involves using polar solvents like methanol or ethanol, often in aqueous mixtures (e.g., 80% methanol), coupled with techniques that enhance mass transfer, such as ultrasonication.[5]

  • Expertise & Experience: While methanol is highly effective, there is a critical consideration: the use of acidified methanol can lead to the esterification of naturally occurring caffeoylquinic acids, forming their corresponding methyl esters as artifacts.[6] This is a crucial point of validation; researchers must determine if M3,5-DCQA is a genuine natural product in their source or an artifact of the extraction process. Therefore, parallel extractions with non-alcoholic solvents or non-acidified ethanol can serve as a control to verify the compound's natural occurrence. A typical workflow begins with a 95% ethanol extraction, followed by liquid-liquid partitioning (e.g., with petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on polarity.[2] M3,5-DCQA, being moderately polar, typically enriches in the ethyl acetate fraction.[2]

Purification Workflow

Following initial extraction and partitioning, a multi-step chromatographic purification is required to isolate M3,5-DCQA to a high degree of purity.

  • Trustworthiness: A self-validating purification protocol employs orthogonal separation techniques. This means using different chromatography modes that separate molecules based on distinct properties (e.g., polarity, size, affinity). A typical sequence involves:

    • Silica Gel Chromatography: A normal-phase technique for initial fractionation based on polarity.

    • Reversed-Phase Chromatography (ODS/C18): This is the workhorse for purifying polyphenols. It separates compounds based on hydrophobicity.[2]

    • Size-Exclusion Chromatography (Sephadex LH-20): This method separates molecules based on their size and is particularly effective for removing smaller impurities or separating oligomeric compounds.[2]

    • Preparative HPLC (High-Performance Liquid Chromatography): The final polishing step to achieve >95% purity, using a reversed-phase column and a precise solvent gradient.

Below is a generalized workflow for the extraction and isolation of M3,5-DCQA.

ExtractionWorkflow cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification plant Dried, Powdered Plant Material extraction Ultrasonic Extraction (e.g., 80% Methanol or 95% Ethanol) plant->extraction filtration Filtration & Concentration (Crude Extract) extraction->filtration partition Liquid-Liquid Partitioning (EtOAc vs. H2O) filtration->partition fraction Ethyl Acetate (EtOAc) Fraction partition->fraction Collect EtOAc Layer silica Silica Gel Column Chromatography fraction->silica sephadex Sephadex LH-20 (Size Exclusion) silica->sephadex prep_hplc Preparative HPLC (Reversed-Phase C18) sephadex->prep_hplc pure_compound Pure M3,5-DCQA (>95% Purity) prep_hplc->pure_compound

Caption: Generalized workflow for extraction and purification of M3,5-DCQA.

Part 3: Analytical Characterization and Quantification

Unambiguous identification and accurate quantification require a combination of modern analytical techniques. Relying on a single method, such as HPLC retention time, is insufficient and can lead to misidentification, especially with isomeric compounds.

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC with a Diode Array Detector (DAD) is the standard method for quantification.[7][8] It allows for the separation of M3,5-DCQA from other related compounds while the DAD provides UV-Vis spectral data, which is characteristic for the caffeoyl moiety (typically with a λmax around 325-330 nm).[9] Quantification is achieved by creating a calibration curve using an authenticated reference standard.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identification.[10] It provides molecular weight information and structural insights through fragmentation patterns.

  • Molecular Ion: In negative electrospray ionization (ESI) mode, M3,5-DCQA typically shows a deprotonated molecule [M-H]⁻ at an m/z of 529.[6]

  • Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 529 ion provides characteristic fragments. The fragmentation of dicaffeoylquinic acids and their methyl esters is well-studied. Key fragment ions can help distinguish between isomers (e.g., 3,5- vs. 4,5- vs. 3,4-dicaffeoylquinic acid methyl ester), although a definitive assignment often requires comparison with a standard or NMR data.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for absolute structure elucidation.[11][12] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is necessary to assign every proton and carbon in the molecule, confirming the caffeoyl group positions at C-3 and C-5 and the presence of the methyl ester.[13][14] This step is critical for validating the identity of an isolated compound, especially when a certified reference standard is unavailable.

The analytical workflow below outlines a robust system for validation.

AnalyticalWorkflow cluster_0 Initial Analysis & Quantification cluster_1 Structural Confirmation cluster_2 Definitive Structure Elucidation sample Purified Isolate or Enriched Fraction hplc HPLC-DAD Analysis sample->hplc lcms LC-MS/MS Analysis sample->lcms nmr NMR Spectroscopy (1D & 2D Experiments) sample->nmr quant Quantification (vs. Standard Curve) hplc->quant uv UV-Vis Spectrum (λmax ≈ 328 nm) hplc->uv mol_weight Molecular Weight ID ([M-H]⁻ at m/z 529) lcms->mol_weight fragments MS/MS Fragmentation (Isomer Differentiation) lcms->fragments structure Unambiguous Structure Confirmation nmr->structure

Caption: A robust analytical workflow for M3,5-DCQA identification.

Part 4: Comparative Biological Activity

While M3,5-DCQA from different sources is chemically identical, the co-extracted compounds in less purified fractions can significantly modulate the observed biological activity. This underscores the importance of testing highly purified compounds to attribute activity correctly.

Biological ActivityDescriptionPlant Source(s)Reference
Antiviral (Influenza) Acts as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells.Ilex pubescens[3]
Antiviral (RSV) Demonstrates high efficiency and low toxicity against Respiratory Syncytial Virus (RSV).General[2]
Anticancer Exhibits cytotoxic actions against human cervix carcinoma (HeLa) cells.Ilex latifolia[2]
Anti-glycation Potently inhibits the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications and aging.Erigeron annuus[2]
Antioxidant Scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative stress. The catechol groups in the caffeoyl moieties are key to this activity.General[1]
Anti-inflammatory Can inhibit pro-inflammatory pathways, such as those mediated by RANKL, relevant in bone metabolism and inflammatory diseases.General[1]
Hepatoprotective Protects liver cells from damage, though the precise mechanism requires further elucidation.Suaeda glauca[1]

Authoritative Grounding: The diverse bioactivities reported, from antiviral to anti-glycation effects, highlight the therapeutic potential of M3,5-DCQA.[2][3] The antioxidant and anti-inflammatory properties are common to many caffeoylquinic acids and are often attributed to their ability to modulate signaling pathways like Keap1/Nrf2.[1][15] It is crucial for drug development professionals to consider that while the pure compound has a specific activity profile, extracts from different plants may exhibit synergistic or antagonistic effects due to the presence of other phytochemicals.

Part 5: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for researchers. Optimization may be required based on the specific plant matrix and available instrumentation.

Protocol 1: General Extraction and Fractionation
  • Preparation: Air-dry the plant material at 40°C and grind it into a fine powder (40-60 mesh).

  • Extraction: Macerate 100 g of the powdered material in 1 L of 95% ethanol for 24 hours at room temperature, with occasional shaking. Repeat the extraction three times.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Partitioning: Suspend the crude extract in 500 mL of distilled water and partition successively with an equal volume of n-hexane, chloroform, and finally ethyl acetate (EtOAc).

  • Fraction Collection: Collect the EtOAc layer, which will be enriched with M3,5-DCQA. Dry the EtOAc fraction over anhydrous sodium sulfate and evaporate the solvent to yield the final fraction for purification.

Protocol 2: HPLC-DAD Quantification
  • Instrumentation: HPLC system with a DAD detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.5% Formic acid in Water.

    • Solvent B: Acetonitrile (CH₃CN).

  • Gradient Program: Start with 5% B, increasing linearly to 30% B over 25 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 328 nm.

  • Quantification: Prepare standard solutions of purified M3,5-DCQA (1-100 µg/mL) in methanol. Construct a five-point calibration curve by plotting peak area against concentration. Determine the concentration in samples by interpolation from this curve.[5][7]

Conclusion and Future Directions

Methyl 3,5-di-O-caffeoylquinate is a valuable natural product with a compelling range of biological activities. While it has been isolated from several plant families, including Aquifoliaceae, Caprifoliaceae, and Asteraceae, a systematic comparison of yields and bioactivities is still an emerging area of research. This guide has outlined a robust, scientifically-grounded framework for the comparative analysis of M3,5-DCQA. Key takeaways for researchers include the critical need to control for extraction artifacts, the necessity of a multi-technique analytical approach for unambiguous identification, and the importance of using highly purified compounds for bioactivity screening.

Future research should focus on screening a wider variety of plant species to identify high-yield sources, conducting detailed comparative studies on the bioactivity of isomers, and elucidating the specific molecular mechanisms underlying its therapeutic effects. Such efforts will be crucial for unlocking the full potential of methyl 3,5-di-O-caffeoylquinate in the fields of medicine and nutraceuticals.

References

  • BioCrick. 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1. Available from: [Link]

  • MDPI. (2020). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules. Available from: [Link]

  • ResearchGate. Components known to be present in AGE: 3,5-di-o-caffeoylquinic acid.... Available from: [Link]

  • PubMed. (2023). Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism. Journal of Ethnopharmacology. Available from: [Link]

  • ResearchGate. How to identify and discriminate between the methyl quinates of chlorogenic acids by liquid chromatography-tandemmass spectrometry | Request PDF. Available from: [Link]

  • ResearchGate. Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). (2014). NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution. Available from: [Link]

  • Oregon Health & Science University. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Available from: [Link]

  • ResearchGate. Caffeoylquinic Acids with Potential Biological Activity from Plant In vitro Cultures as Alternative Sources of Valuable Natural Products. Available from: [Link]

  • ResearchGate. Validation of a HPLC-DAD–ESI/MS n method for caffeoylquinic acids separation, quantification and identification in medicinal Helichrysum species from Macaronesia | Request PDF. Available from: [Link]

  • University of Nebraska–Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. Available from: [Link]

  • PubMed. (2004). Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • CONICET. Characterization of phenolic compounds in green and red oak-leaf lettuce cultivars by UHPLC-DAD-ESI. Available from: [Link]

  • PubMed Central (PMC). (2014). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • Google Patents. JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method.
  • ResearchGate. Extraction and isolation procedure of caffeoylquinic acid derivatives from L. japonica flower buds. Available from: [Link]

  • ResearchGate. NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution | Request PDF. Available from: [Link]

  • Shimadzu. A Putative Identification of Compounds in Yerba Mate Tea Leaves with LC-MS/MS. Available from: [Link]

  • National Institutes of Health (NIH). (2022). LC-ESI(±)-LTQ MSn‑Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds. Available from: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3,5-di-O-caffeoylquinate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. Methyl 3,5-di-O-caffeoylquinate, a notable phenylpropanoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. The integrity of any research or development endeavor centered on this molecule hinges on the reliability of the analytical methods employed for its quantification. This guide provides an in-depth, objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of methyl 3,5-di-O-caffeoylquinate. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for cross-validation, all grounded in scientific principles and authoritative guidelines.

The selection of an analytical method is a critical decision, influenced by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Cross-validation of analytical methods is a crucial step to ensure consistency and reliability of results, especially when transferring methods between laboratories or comparing data from different analytical platforms. This guide will equip you with the necessary knowledge to make an informed decision and to design a robust cross-validation study.

Physicochemical Properties of Methyl 3,5-di-O-caffeoylquinate

A foundational understanding of the analyte's physicochemical properties is essential for analytical method development.

PropertyValueSource
Molecular FormulaC₂₆H₂₆O₁₂N/A
Molecular Weight530.5 g/mol N/A
AppearancePowder[1]
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like methyl 3,5-di-O-caffeoylquinate. The caffeoyl moieties in the molecule contain conjugated systems that absorb UV radiation, making it readily detectable.

Rationale for Experimental Choices
  • Stationary Phase: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like methyl 3,5-di-O-caffeoylquinate from a sample matrix. The nonpolar stationary phase interacts with the analyte, and the elution is controlled by the polarity of the mobile phase.

  • Mobile Phase: A gradient elution with an acidified aqueous phase (e.g., with formic or acetic acid) and an organic modifier (acetonitrile or methanol) is typically employed. The acid suppresses the ionization of the phenolic hydroxyl groups and carboxylic acid functions, leading to sharper peaks and better retention. The gradient allows for the efficient elution of a range of compounds with varying polarities.

  • Detection Wavelength: Based on the UV absorbance spectrum of related caffeoylquinic acids, a detection wavelength in the range of 320-330 nm is optimal for sensitivity and selectivity.[2][3]

Detailed Experimental Protocol: HPLC-UV

1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl 3,5-di-O-caffeoylquinate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4] Sonicate for 10 minutes to ensure complete dissolution.[4]
  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase to obtain concentrations ranging from 1 to 200 µg/mL.

2. Sample Preparation (from Plant Material):

  • Extraction: Weigh 1.0 g of dried, powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol.[4]
  • Sonication: Sonicate the mixture for 30 minutes at room temperature.[4]
  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.[4]
  • Filtration: Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.[4]
  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to fall within the calibration range.[4]

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase:
  • Solvent A: 0.1% Formic acid in water.
  • Solvent B: Acetonitrile.
  • Gradient Elution:
  • 0-10 min: 15% B
  • 10-40 min: 15-100% B
  • 40-60 min: 100% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 325 nm.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
  • Quantify methyl 3,5-di-O-caffeoylquinate in the sample extracts by interpolating the peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification and analysis in complex matrices.

Rationale for Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is ideal for polar and semi-polar molecules like methyl 3,5-di-O-caffeoylquinate, as it generates ions with minimal fragmentation in the source. Negative ion mode is often preferred for phenolic compounds as they readily deprotonate.

  • Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for quantitative studies due to its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

  • SRM Transitions: For quantification, at least two SRM transitions (a precursor ion and two product ions) are monitored for the analyte. This enhances specificity and confirms the identity of the compound. The precursor ion is typically the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. For dicaffeoylquinic acids, characteristic fragment ions are often observed.[5]

Detailed Experimental Protocol: LC-MS/MS

1. Standard and Sample Preparation:

  • Follow the same procedures as for the HPLC-UV method. However, due to the higher sensitivity of LC-MS/MS, further dilution of the final extracts may be necessary.

2. Chromatographic Conditions:

  • The same HPLC conditions as described for the HPLC-UV method can be used as a starting point. The flow rate may be reduced if a smaller internal diameter column is used to enhance sensitivity.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
  • Precursor Ion ([M-H]⁻): m/z 529.
  • Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Characteristic fragment ions for dicaffeoylquinic acids are often related to the loss of caffeoyl groups and fragments of the quinic acid moiety.[5]
  • Collision Energy: Optimized for each transition to achieve the highest intensity of the product ions.
  • Source Parameters: (e.g., capillary voltage, desolvation temperature, gas flows) should be optimized for the specific instrument and analyte.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the most abundant SRM transition against the concentration of the working standard solutions.
  • Quantify methyl 3,5-di-O-caffeoylquinate in the sample extracts using the calibration curve. The second SRM transition is used for confirmation.

Cross-Validation of Analytical Methods

The objective of cross-validation is to demonstrate that two different analytical methods provide equivalent results, ensuring data comparability.

Experimental Design for Cross-Validation
  • Sample Selection: Prepare a set of at least six individual samples (e.g., from different batches of plant material or spiked matrices) with concentrations spanning the expected analytical range.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation: For each sample, calculate the mean concentration and standard deviation obtained from each method.

  • Statistical Comparison: Compare the results obtained from the two methods using appropriate statistical tests, such as a paired t-test or by calculating the percentage difference between the means.

Acceptance Criteria

The acceptance criteria for cross-validation should be pre-defined. A common approach is to set a limit for the percentage difference between the results obtained by the two methods, typically within ±15-20% for the majority of the samples.

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_eval Data Evaluation Prep Prepare Homogenous Samples (n>=6) HPLC_Analysis Analyze Samples in Triplicate Prep->HPLC_Analysis LCMS_Analysis Analyze Samples in Triplicate Prep->LCMS_Analysis HPLC_Data Calculate Mean Concentration & SD HPLC_Analysis->HPLC_Data Stat_Analysis Statistical Comparison (e.g., Paired t-test) HPLC_Data->Stat_Analysis LCMS_Data Calculate Mean Concentration & SD LCMS_Analysis->LCMS_Data LCMS_Data->Stat_Analysis Acceptance Compare Against Acceptance Criteria Stat_Analysis->Acceptance Acceptance->Stat_Analysis Criteria Not Met (Investigate Discrepancies) Report Generate Cross-Validation Report Acceptance->Report Criteria Met

Sources

A Mechanistic Comparison of Methyl 3,5-di-O-caffeoylquinate and Other Prominent Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the antioxidant properties of methyl 3,5-di-O-caffeoylquinate (MDQ) against a panel of widely recognized antioxidants: caffeic acid, quercetin, Trolox, and ascorbic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances, presents supporting experimental data, and offers detailed protocols for the evaluation of antioxidant efficacy.

Foundational Principles of Antioxidant Action

Antioxidants counteract the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS). The primary mechanisms through which they exert this protective effect can be broadly categorized as:

  • Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation, which then deprotonates.

  • Sequential Proton-Loss Electron-Transfer (SPLET): The antioxidant first loses a proton, forming an anion, which then donates an electron to the free radical.[1]

The efficiency of an antioxidant is dictated by its chemical structure, particularly the presence and arrangement of hydroxyl groups and the potential for electron delocalization.

Comparative Analysis of Antioxidant Potency

The antioxidant capacity of a compound is typically quantified by its ability to scavenge stable synthetic radicals in vitro. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods employed for this purpose. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50 Values)
AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)Source(s)
3,5-di-O-caffeoylquinic acid ~7.62 µM (as EC50)Not widely reported[2]
Caffeic Acid 19.3 ± 0.45.9 ± 0.2[3]
Quercetin 9.9 ± 0.34.8 ± 0.2[3]
Trolox 44.2 ± 1.16.3 ± 0.1[3]
Ascorbic Acid 43.2 ± 1.5Not widely reported[3]

Note: The IC50 values can vary between studies due to differences in experimental conditions. The data presented here are for comparative purposes and are sourced from studies where multiple compounds were evaluated under similar conditions where possible.

From the available data, dicaffeoylquinic acids, including the 3,5-isomer, demonstrate potent antioxidant activity, often comparable to or exceeding that of caffeic acid and even the well-established antioxidant, Trolox, in certain assays.[2] The presence of two caffeoyl moieties in the structure of dicaffeoylquinic acids significantly enhances their radical scavenging capacity compared to the single caffeoyl group in caffeic acid.[4] Quercetin consistently exhibits very strong antioxidant activity across various assays.

Delving into the Mechanistic Pathways: The Nrf2-Keap1 Signaling Axis

Beyond direct radical scavenging, many phenolic antioxidants, including caffeoylquinic acid derivatives, exert their protective effects by modulating intracellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical regulator of the cellular antioxidant response.[5]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[7] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[8] These genes encode for phase II detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.[8][9]

Studies have shown that caffeoylquinic acid derivatives are potent activators of the Nrf2 pathway. For instance, 3-O-caffeoyl-1-methylquinic acid has been demonstrated to induce Nrf2-dependent phase II detoxifying genes. Similarly, 5-caffeoylquinic acid has been shown to promote the nuclear translocation of Nrf2 and increase the expression of downstream antioxidant proteins.[9] This indirect antioxidant mechanism contributes significantly to the overall protective effects of these compounds. Quercetin is also a well-documented activator of the Nrf2 pathway.[5]

Signaling Pathway Diagrams

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1 Keap1 Ub Ubiquitin ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Antioxidant Antioxidant (e.g., MDQ, Quercetin) Antioxidant->Keap1_Nrf2 Induces Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces Dissociation

Caption: The Nrf2-Keap1 signaling pathway activation.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of antioxidant research, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the DPPH, ABTS, and Cellular Antioxidant Activity (CAA) assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is colorless or pale yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound or standard at various concentrations to the respective wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

DPPH_Workflow start Start reagent_prep Prepare DPPH Solution and Sample Dilutions start->reagent_prep plate_loading Add DPPH and Samples to 96-well Plate reagent_prep->plate_loading incubation Incubate in Dark (30 min) plate_loading->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculation Calculate % Scavenging and IC50 read_absorbance->calculation end End calculation->end

Caption: Workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a blue-green color.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the test compound or standard at various concentrations to the respective wells.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated using a similar formula to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow start Start reagent_prep Prepare ABTS•+ Solution and Sample Dilutions start->reagent_prep plate_loading Add ABTS•+ and Samples to 96-well Plate reagent_prep->plate_loading incubation Incubate at RT (e.g., 6 min) plate_loading->incubation read_absorbance Measure Absorbance at 734 nm incubation->read_absorbance calculation Calculate % Inhibition and TEAC read_absorbance->calculation end End calculation->end

Caption: Workflow for the ABTS antioxidant assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom plate and culture until confluent.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with DCFH-DA (e.g., 25 µM) in the presence of the test compound or a standard (e.g., quercetin) at various concentrations.

    • Incubate for 1 hour at 37°C.

    • Wash the cells to remove the excess probe and compound.

    • Induce oxidative stress by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

  • Calculation:

    • The antioxidant activity is determined by calculating the area under the curve (AUC) of the fluorescence intensity versus time.

    • The CAA value is calculated as the percentage reduction of AUC in the presence of the antioxidant compared to the control.

CAA_Workflow start Start cell_culture Culture Cells to Confluence in 96-well Plate start->cell_culture cell_loading Load Cells with DCFH-DA and Test Compound cell_culture->cell_loading incubation Incubate for 1 hour at 37°C cell_loading->incubation wash_cells Wash Cells to Remove Excess Reagents incubation->wash_cells induce_stress Add AAPH to Induce Oxidative Stress wash_cells->induce_stress read_fluorescence Measure Fluorescence Kinetically induce_stress->read_fluorescence calculation Calculate AUC and CAA Value read_fluorescence->calculation end End calculation->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

Methyl 3,5-di-O-caffeoylquinate and its related dicaffeoylquinic acid isomers are potent antioxidants. Their efficacy stems from a combination of direct radical scavenging, facilitated by the presence of two caffeoyl moieties, and the activation of the endogenous antioxidant defense system via the Nrf2-Keap1 signaling pathway. When compared to other well-known antioxidants, dicaffeoylquinic acids demonstrate competitive, and in some cases superior, antioxidant activity. The selection of an appropriate antioxidant for a specific application will depend on a variety of factors, including the nature of the oxidative challenge and the biological system under investigation. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of antioxidant compounds.

References

  • Marković, Z., Milenković, D., Đorović, J., Dimitrić Marković, J. M., Lučić, B., & Amić, D. (2016). Comparative study of the antioxidative activities of caffeoylquinic and caffeic acids. Food Chemistry, 214, 440-448.
  • Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391.
  • Fraisse, D., Felgines, C., Texier, O., Lamaison, J. L., & Coudert, P. (2011). Caffeoyl derivatives: major antioxidant compounds of some wild herbs of the Asteraceae family. Food and Nutrition Sciences, 2(2), 113-122.
  • Chen, Y., Xiao, H., Zheng, J., & Liang, G. (2015).
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
  • Kweon, M. H., Park, Y. I., Sung, H. C., & Mukhtar, H. (2006). The novel antioxidant 3-O-caffeoyl-1-methylquinic acid induces Nrf2-dependent phase II detoxifying genes and alters intracellular glutathione redox. Free Radical Biology and Medicine, 40(8), 1349-1361.
  • Lee, E. R., Kang, G. H., Lee, J. H., Kim, J. H., Lee, J. Y., & Lhee, H. Y. (2020). 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes. Pharmaceutical biology, 58(1), 936-945.
  • Choi, Y., Lee, J., Lee, H., & Lee, J. (2018). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. Molecules, 23(10), 2501.
  • Marbaniang, C., Myrthong, E., Priya, S., Lyngdoh, A., Chanu, T. M., Sharan, R. N., & Kma, L. (2020). Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. Journal of Experimental and Basic Medical Sciences, 1(2), 99-104.
  • Liang, N., & Kitts, D. D. (2014). Antioxidant property of coffee components: assessment of methods that define mechanisms of action. Molecules, 19(11), 19180-19208.
  • Apak, R., Güçlü, K., Demirata, B., Ozyürek, M., Celik, S. E., Bektaşoğlu, B., ... & Ozyurt, D. (2007). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules, 12(7), 1496-1547.
  • Magoni, C., Angeloni, C., Malaguti, M., & Hrelia, S. (2022).
  • Robledinos-Antón, N., Fernández-Ginés, R., Manda, G., & Cuadrado, A. (2019). Activators and inhibitors of NRF2: a review of their potential for clinical development. Oxidative medicine and cellular longevity, 2019.
  • Chen, C. Y., & Milbury, P. E. (2020). Dietary Polyphenols Remodel DNA Methylation Patterns of NRF2 in Chronic Disease. Antioxidants, 9(10), 985.
  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
  • Food Science and Technology. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
  • Li, H., Wang, X., & Liu, Y. (2018). Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family. Molecules, 23(2), 222.
  • ResearchGate. (2018).
  • Molecules. (2021).
  • Popova, M., Trusheva, B., Antonova, D., Cutajar, S., Mifsud, D., Farrugia, C., & Tsvetkova, I. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Molecules, 25(2), 268.
  • ResearchGate. (2016). Correlations between the IC 50 values of antioxidant activities, phenolics and flavonoids content of S.asper.
  • Molecules. (2023). Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction.
  • Molecules. (2021). Interactions of Ascorbic Acid, 5-Caffeoylquinic Acid, and Quercetin-3-Rutinoside in the Presence and Absence of Iron during Thermal Processing and the Influence on Antioxidant Activity.
  • International Journal of Molecular Sciences. (2014). The Minor Structural Difference between the Antioxidants Quercetin and 4'O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity.
  • PubMed. (2014). The minor structural difference between the antioxidants quercetin and 4'O-methylquercetin has a major impact on their selective thiol toxicity.
  • PubMed. (2003). Neuroprotective effects of antioxidative flavonoids, quercetin, (+)
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
  • International Journal of Molecular Sciences. (2021).
  • Molecules. (2022). A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability.
  • BenchChem. (n.d.).
  • ResearchGate. (2021). (PDF) Interactions of Ascorbic Acid, 5-Caffeoylquinic Acid, and Quercetin-3-Rutinoside in the Presence and Absence of Iron during Thermal Processing and the Influence on Antioxidant Activity.
  • OUCI. (2021). Interactions of Ascorbic Acid, 5-Caffeoylquinic Acid, and Quercetin-3-Rutinoside in the Presence and Absence of Iron during Thermal Processing and the Influence on Antioxidant Activity.
  • PMC. (2018). Genesis and development of DPPH method of antioxidant assay.
  • BenchChem. (n.d.). The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
  • PMC. (2020).
  • PMC. (2019). Beyond Antioxidation: Keap1–Nrf2 in the Development and Effector Functions of Adaptive Immune Cells.
  • ResearchGate. (2022).
  • ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
  • PMC. (2015). Genesis and development of DPPH method of antioxidant assay.
  • Zen-Bio. (n.d.). CAA Antioxidant Assay Kit.
  • MDPI. (2021). DPPH Radical Scavenging Assay.
  • Aging and Disease. (2018).
  • MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
  • Polyphenols Biotech. (n.d.). Cellular Antioxidant Activity CAA.
  • Wikipedia. (n.d.). Trolox.
  • ResearchGate. (2022). Antioxidant capacity (%)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.